molecular formula C8H11BrN2S B1502747 4-Bromo-2-(piperidin-4-yl)thiazole CAS No. 1159815-51-6

4-Bromo-2-(piperidin-4-yl)thiazole

Cat. No.: B1502747
CAS No.: 1159815-51-6
M. Wt: 247.16 g/mol
InChI Key: ZBFMWLRBFKKZJC-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-4-yl)thiazole is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its structure incorporates both a bromo-thiazole motif and a piperidine ring, which are known to be privileged pharmacophores in bioactive molecules. Research on closely related analogs demonstrates significant potential. For instance, the compound 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone has been identified as a potent inhibitor of Na+/K+-ATPase (NAK) and the Ras oncogene, exhibiting approximately 10 times greater in vitro growth inhibitory activity against human cancer cell lines, including gliomas, than the reference compound perillyl alcohol . The bromo-thiazole moiety serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the 2-(piperidin-4-yl)thiazole core is recognized as a key structural analogue in the synthesis of compounds mimicking the biological activity of natural products like tubulysins, which are potent antitumor agents . This makes this compound a critical intermediate for researchers exploring new antitumor agents that target microtubule function or key enzymatic pathways in oncology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFMWLRBFKKZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671776
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
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Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-51-6
Record name 4-(4-Bromo-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-(piperidin-4-yl)thiazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-(piperidin-4-yl)thiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. This compound uniquely combines the structural features of a brominated thiazole ring and a piperidine moiety, both of which are established pharmacophores present in a wide array of biologically active agents. We will delve into its core chemical properties, present a robust synthetic strategy, explore its reactivity, and discuss its potential as a versatile scaffold in the design and synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive carbon-bromine bond ideal for cross-coupling reactions and a secondary amine in the piperidine ring suitable for further derivatization. Its structural attributes make it a valuable intermediate for creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-bromo-2-(piperidin-4-yl)-1,3-thiazole
CAS Number 1159815-51-6
Molecular Formula C₈H₁₁BrN₂S
Molecular Weight 247.16 g/mol
Computed XLogP3 2.2Estimated based on similar structures[1]
Topological Polar Surface Area 53.2 ŲEstimated based on similar structures[1]
Hydrogen Bond Donor Count 1Estimated based on similar structures[1]
Hydrogen Bond Acceptor Count 2Estimated based on similar structures[1]

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-established field in organic chemistry.[2] The construction of this compound can be efficiently achieved through a modified Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. This method is widely employed due to its reliability and the commercial availability of starting materials.

Proposed Synthetic Workflow

The logical approach to synthesizing this target involves first protecting the piperidine nitrogen to prevent side reactions, followed by the formation of the thiazole ring, and finally, deprotection. The piperidine-4-carbothioamide intermediate is key to this process.

G cluster_0 Step 1: Protection & Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Deprotection A N-Boc-piperidine-4-carboxamide C tert-Butyl 4-carbamothioylpiperidine-1-carboxylate A->C Toluene, Reflux B Lawesson's Reagent E N-Boc-protected intermediate C->E Ethanol, Reflux D 1,2-dibromo-1-ethoxyethane G This compound (Final Product) E->G DCM, rt F Trifluoroacetic Acid (TFA)

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-carbamothioylpiperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired thioamide.

    • Causality: The use of Lawesson's reagent is a standard and highly effective method for the thionation of amides to thioamides. Toluene is a suitable high-boiling, non-polar solvent for this transformation.

Step 2: Synthesis of tert-Butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate

  • Dissolve the thioamide from Step 1 (1.0 eq) in absolute ethanol.

  • Add 1,2-dibromo-1-ethoxyethane (1.1 eq) to the solution.

  • Heat the mixture to reflux for 12-18 hours. The formation of the thiazole ring can be monitored by LC-MS.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify via column chromatography to obtain the N-Boc protected intermediate.

    • Causality: This is a classic Hantzsch synthesis. The α-halocarbonyl equivalent reacts with the sulfur of the thioamide, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. Ethanol serves as a polar protic solvent that facilitates the reaction.

Step 3: Synthesis of this compound

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried, and concentrated to yield the final product.

    • Causality: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group under mild conditions, liberating the secondary amine of the piperidine ring.

Spectroscopic Characterization
  • ¹H NMR: Expect characteristic signals for the thiazole proton, as well as multiplets for the piperidine ring protons. The NH proton of the piperidine will likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the two carbons of the thiazole ring (one brominated, one attached to the piperidine) and the distinct carbons of the piperidine ring are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, confirming the presence of a single bromine atom.

Chemical Reactivity: A Bifunctional Scaffold

The true utility of this compound in drug discovery lies in its two distinct and orthogonal reactive sites. This allows for sequential and selective modification, enabling the rapid generation of analog libraries.

Reactivity of the 4-Bromothiazole Core

The bromine atom at the C4 position of the thiazole ring is a versatile handle for modern synthetic chemistry, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. This is a cornerstone of medicinal chemistry for exploring SAR.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as isosteres for other functional groups or as handles for further chemistry (e.g., click reactions).

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, allowing for the introduction of diverse nitrogen-containing substituents.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

These reactions provide a powerful toolkit for elaborating the core structure, enabling chemists to fine-tune the steric and electronic properties of potential drug candidates.[3][4]

Reactivity of the Piperidine Moiety

The secondary amine of the piperidine ring is both basic and nucleophilic, offering a second vector for diversification.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents on the nitrogen. This is a common strategy to modulate a compound's physicochemical properties, such as solubility and lipophilicity, or to introduce new binding elements.

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides. These functional groups can act as hydrogen bond donors/acceptors and significantly alter the biological profile of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] Similarly, the piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to act as a scaffold for interacting with biological targets.

The combination of these two moieties in this compound creates a powerful platform for developing novel therapeutics. The bromo-substituent is a key feature, not typically desired in a final drug candidate, but invaluable as a synthetic intermediate that allows for the exploration of chemical space around the thiazole core.[3] Researchers can utilize this building block to synthesize libraries of compounds for screening against various targets, such as kinases, GPCRs, and enzymes. For example, derivatization via Suzuki coupling could lead to potent kinase inhibitors, while modification of the piperidine nitrogen could optimize ligand binding to a GPCR.[4]

Safety and Handling

  • Hazard Classification: Likely harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9]

  • Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[10] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound is a high-value chemical intermediate poised for significant application in modern drug discovery. Its structure, containing two key pharmacophores and orthogonal reactive handles, provides a robust and versatile platform for the synthesis of novel and diverse small molecules. The ability to selectively modify both the bromothiazole core and the piperidine ring allows for systematic exploration of structure-activity relationships, making it an indispensable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (Source: Google Search)
  • 4-BROMO-2-(PIPERIDIN-1-YL)
  • 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole (Cas 1326814-32-7). (Source: Parchem)
  • CAS 204513-61-1 | 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE. (Source: Alchem Pharmtech)
  • 4-Bromo-thiazole-5-carboxylic acid ethyl ester - Safety D
  • SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid. (Source: Fisher Scientific)
  • 4-bromo-2-(piperidin-4-yl-2,2,3,3,4,5,5,6,6-d9)thiazole-5-d. (Source: ChemicalBook)
  • 863000-92-4|4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole. (Source: BLDpharm)
  • 2990507-21-4 | 5-BROMO-2-(PIPERIDIN-4-YL)THIAZOLE HYDROCHLORIDE. (Source: A2B Chem)
  • This compound 1159815-51-6 wiki. (Source: Guidechem)
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  • 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. (Source: PubChem)
  • 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065. (Source: PubChem)
  • 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole. (Source: Smolecule)
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  • 4-Bromo-2-(thiomethyl)thiazole. (Source: AOBChem USA)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (Source: PubMed Central)
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • (E)-4-(2-(7-Bromo-[5][8][10]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (Source: MDPI)

  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. (Source: Semantic Scholar)
  • N-[4-(4-Bromo-phen-yl)thia-zol-2-yl]-4-(piperidin-1-yl)butanamide. (Source: PubMed)
  • 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1h nmr. (Source: ChemicalBook)
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI)
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
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  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. (Source: PubMed Central)
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Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-bromo-2-(piperidin-4-yl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages the classical Hantzsch thiazole formation, incorporating protective group chemistry to ensure regioselectivity and high yields. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the selected methodologies. The protocols described herein are designed to be self-validating, with clear guidance on characterization and purification.

Introduction: The Significance of the 2-(Piperidin-4-yl)thiazole Core

The 2-(piperidin-4-yl)thiazole moiety is a privileged scaffold in modern medicinal chemistry. Thiazole rings are found in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The piperidine ring, a common feature in centrally active pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The combination of these two heterocyclic systems in this compound creates a versatile building block for the synthesis of novel therapeutic agents, with the bromine atom serving as a convenient handle for further functionalization through cross-coupling reactions.[4][5]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The final deprotection of a nitrogen-protected piperidine precursor is a key final step. The brominated thiazole ring can be constructed via the well-established Hantzsch thiazole synthesis.[6][7][8] This approach necessitates an α-halocarbonyl compound and a thioamide. The piperidine moiety is best introduced via a protected thioamide to avoid side reactions involving the secondary amine.

Retrosynthesis of this compound Target This compound Intermediate_1 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole Target->Intermediate_1 Deprotection Intermediate_2 2-(N-Boc-piperidin-4-yl)thiazole Intermediate_1->Intermediate_2 Bromination Starting_Material_1 N-Boc-piperidine-4-carbothioamide Intermediate_2->Starting_Material_1 Hantzsch Thiazole Synthesis Starting_Material_2 1,3-Dibromo-2-oxopropane (or equivalent) Intermediate_2->Starting_Material_2 Hantzsch Thiazole Synthesis Starting_Material_3 N-Boc-piperidine-4-carboxamide Starting_Material_1->Starting_Material_3 Thionation Starting_Material_4 N-Boc-piperidine-4-carboxylic acid Starting_Material_3->Starting_Material_4 Amidation

Figure 1: Retrosynthetic pathway for this compound.

The chosen protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of thiazole formation and can be readily removed under acidic conditions without affecting the thiazole ring.[9][10][11]

Forward Synthesis Pathway

The forward synthesis is designed as a multi-step sequence, commencing from commercially available N-Boc-piperidine-4-carboxylic acid.

Step 1: Amidation of N-Boc-piperidine-4-carboxylic acid

The initial step involves the conversion of the carboxylic acid to the corresponding primary amide. This transformation is crucial for the subsequent thionation.

  • Rationale: Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. Dicyclohexylcarbodiimide (DCC) in the presence of ammonium chloride provides a reliable and high-yielding method for this conversion.[12]

  • Experimental Protocol:

    • To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.2 equivalents) and ammonium chloride (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-4-carboxamide. The product can often be used in the next step without further purification.

Step 2: Thionation of N-Boc-piperidine-4-carboxamide

The amide is then converted to the corresponding thioamide, a key intermediate for the Hantzsch thiazole synthesis.

  • Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting amides to thioamides.[12] The reaction is typically carried out at elevated temperatures.

  • Experimental Protocol:

    • Dissolve N-Boc-piperidine-4-carboxamide (1 equivalent) in an anhydrous solvent such as toluene or THF.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Heat the reaction mixture to 50-80 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure N-Boc-piperidine-4-carbothioamide.

Step 3: Hantzsch Thiazole Synthesis to form 2-(N-Boc-piperidin-4-yl)thiazole

The thioamide is cyclized with an appropriate α-halocarbonyl equivalent to form the thiazole ring. For the synthesis of a 4-unsubstituted thiazole, a reagent like bromoacetaldehyde or a precursor is typically used. However, for a 4-bromo-substituted thiazole, a more direct approach is often desired. A common strategy involves the formation of the 2,4-disubstituted thiazole followed by bromination.

  • Rationale: The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone or α-haloaldehyde to form the thiazole ring.[2][13] In this case, reacting the thioamide with a suitable C2-synthon will yield the desired 2-substituted thiazole.

  • Experimental Protocol:

    • To a solution of N-Boc-piperidine-4-carbothioamide (1 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours.[12]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting residue contains ethyl 2-(N-Boc-piperidin-4-yl)thiazole-4-carboxylate. This intermediate can then be hydrolyzed and decarboxylated, or a more direct bromination can be explored. A more direct route to the 4-bromo derivative is often preferred.

Step 4: Bromination of the Thiazole Ring

The formed 2-(N-Boc-piperidin-4-yl)thiazole is then brominated at the 4-position.

  • Rationale: Thiazoles can be brominated using various brominating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of electron-rich heterocyclic systems.

  • Experimental Protocol:

    • Dissolve 2-(N-Boc-piperidin-4-yl)thiazole (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield 4-bromo-2-(N-Boc-piperidin-4-yl)thiazole.

Step 5: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target molecule.

  • Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this deprotection.[9] Alternatively, a solution of hydrogen chloride in an organic solvent like dioxane or methanol can be used.[11]

  • Experimental Protocol:

    • Dissolve 4-bromo-2-(N-Boc-piperidin-4-yl)thiazole (1 equivalent) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • The product can be further purified by recrystallization or column chromatography to afford pure this compound.

Visualization of the Synthetic Workflow

Synthesis of this compound Start N-Boc-piperidine-4-carboxylic acid Step1 Amidation (DCC, NH4Cl, TEA) Start->Step1 Intermediate1 N-Boc-piperidine-4-carboxamide Step1->Intermediate1 Step2 Thionation (Lawesson's Reagent) Intermediate1->Step2 Intermediate2 N-Boc-piperidine-4-carbothioamide Step2->Intermediate2 Step3 Hantzsch Synthesis (e.g., with ethyl bromopyruvate) Intermediate2->Step3 Intermediate3 2-(N-Boc-piperidin-4-yl)thiazole Step3->Intermediate3 Step4 Bromination (NBS) Intermediate3->Step4 Intermediate4 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole Step4->Intermediate4 Step5 Deprotection (TFA or HCl) Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Figure 2: Forward synthesis workflow for this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1N-Boc-piperidine-4-carboxylic acidDCC, NH4Cl, TEAN-Boc-piperidine-4-carboxamide>90%
2N-Boc-piperidine-4-carboxamideLawesson's ReagentN-Boc-piperidine-4-carbothioamide70-85%
3N-Boc-piperidine-4-carbothioamideEthyl bromopyruvate2-(N-Boc-piperidin-4-yl)thiazole75-90%
42-(N-Boc-piperidin-4-yl)thiazoleN-Bromosuccinimide (NBS)4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole80-95%
54-Bromo-2-(N-Boc-piperidin-4-yl)thiazoleTFA or HClThis compound>95%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a robust protecting group strategy and the classical Hantzsch thiazole synthesis, this versatile building block can be accessed in good overall yield. The presented protocols, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to synthesize this and related compounds for further investigation in various therapeutic areas.

References

  • Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 675-689. [Link]

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Spectroscopic data for 4-Bromo-2-(piperidin-4-yl)thiazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(piperidin-4-yl)thiazole

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds such as thiazole and piperidine are of paramount importance. The thiazole ring, a component of vitamin B1 and numerous pharmaceuticals like the anti-inflammatory drug Meloxicam, offers a unique electronic and structural profile.[1] Similarly, the piperidine motif is a cornerstone in the design of a vast array of CNS-active agents and other therapeutics. The strategic combination of these two pharmacophores, as seen in this compound, creates a versatile building block for drug discovery programs. The bromo-substituent at the 4-position of the thiazole ring provides a convenient synthetic handle for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering researchers a robust framework for structural verification, quality control, and the prediction of spectral characteristics for related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic thiazole ring with a saturated piperidine ring. This unique combination dictates the spectroscopic fingerprint of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 3. Transfer to 5 mm NMR tube prep2->prep3 acq1 4. Insert sample & lock on solvent signal prep3->acq1 acq2 5. Tune and shim for optimal resolution acq1->acq2 acq3 6. Acquire ¹H, ¹³C, DEPT spectra using standard pulse programs acq2->acq3 proc1 7. Fourier Transform acq3->proc1 proc2 8. Phase and baseline correction proc1->proc2 proc3 9. Integrate peaks (¹H) and pick peaks (¹³C) proc2->proc3

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands for its amine, aromatic, and alkyl components, as well as the C-Br bond.

Wavenumber (cm⁻¹)IntensityVibrational ModeComments
3350 - 3250Medium, BroadN-H StretchCharacteristic of a secondary amine. Broadness is due to hydrogen bonding. [2]
3100 - 3050Weak to MediumAromatic C-H StretchCorresponds to the C5-H bond on the thiazole ring. [3]
2950 - 2850Medium to StrongAliphatic C-H StretchMultiple bands arising from the CH and CH₂ groups of the piperidine ring. [4]
1630 - 1580MediumC=N Stretch (Ring)Vibration of the carbon-nitrogen double bond within the thiazole ring. [3]
1550 - 1450Medium to StrongThiazole Ring Skeletal VibrationsComplex vibrations involving C=C and C=N bonds of the aromatic ring. [3]
1470 - 1440MediumCH₂ ScissoringBending vibration of the methylene groups in the piperidine ring. [4]
690 - 515Medium to StrongC-Br StretchFound in the fingerprint region; a key indicator for the presence of the bromo-substituent. [5]
750 - 650Medium to WeakC-S Stretch (Ring)Characteristic vibration for the thiazole ring, also in the fingerprint region. [3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

IR_Workflow acq_bg 1. Acquire Background Spectrum (clean ATR crystal) prep 2. Place small amount of solid sample on ATR crystal acq_bg->prep acq_smp 3. Apply pressure to ensure contact prep->acq_smp acq_spec 4. Acquire Sample Spectrum (e.g., 32 scans) acq_smp->acq_spec process 5. Process data (background subtraction, display as %T vs. cm⁻¹) acq_spec->process

Caption: A typical experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Interpretation of Mass Spectrum

For this compound (C₉H₁₁BrN₂S), the most critical diagnostic feature is the isotopic signature of bromine.

  • Molecular Ion (M⁺): The spectrum will exhibit two peaks of nearly equal intensity for the molecular ion due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. [6] * m/z ≈ 260 (for C₉H₁₁⁷⁹BrN₂S)

    • m/z ≈ 262 (for C₉H₁₁⁸¹BrN₂S)

Plausible Fragmentation Pathways

Electron Ionization (EI) would likely induce several characteristic fragmentation patterns.

MS_Fragmentation M [M]⁺˙ m/z 260/262 F1 Loss of Br• [M-Br]⁺ m/z 181 M->F1 F2 Piperidine Ring α-Cleavage M->F2 F3 Cleavage at Thiazole-Piperidine Bond M->F3 F2_product Fragment m/z 231/233 F2->F2_product Loss of C₂H₅• F3_thiazole Thiazole Fragment m/z 180/182 F3->F3_thiazole F3_piperidine Piperidine Fragment m/z 82 F3->F3_piperidine

Caption: Key fragmentation pathways for this compound in EI-MS.

m/z (Proposed)Ion StructureFragmentation Pathway
260 / 262[C₉H₁₁BrN₂S]⁺˙Molecular Ion (M⁺)
181[C₉H₁₁N₂S]⁺Loss of a bromine radical (•Br) from the molecular ion.
84[C₅H₁₀N]⁺Alpha-cleavage of the piperidine ring.
82[C₅H₈N]⁺Cleavage of the C-C bond between the two rings, with charge retained on the piperidine fragment.
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting positively charged ions and fragments are accelerated, separated by their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight), and detected.

Conclusion

The structural confirmation of this compound is readily achieved through a synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR provide an exhaustive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the N-H and C-Br bonds. Finally, mass spectrometry validates the molecular weight and, critically, confirms the presence of bromine through its distinct M⁺/M+2 isotopic pattern. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint essential for any researcher utilizing this important heterocyclic building block.

References

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Biological activity of 4-Bromo-2-(piperidin-4-yl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Bromo-2-(piperidin-4-yl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybrid scaffold of this compound represents a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. The thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse pharmacological profile.[1][2] When combined with a piperidine moiety—a common structural motif in central nervous system (CNS) active and other drugs—the resulting derivatives gain unique physicochemical properties that can enhance biological targeting and efficacy.[3] This guide focuses primarily on the significant anticancer activity demonstrated by close analogs, specifically detailing the dual inhibition of Na+/K+-ATPase and the Ras oncogene pathway.[4] Furthermore, we explore other potential therapeutic avenues, including antimicrobial and neuroprotective applications, supported by detailed experimental protocols and mechanistic insights. The document serves as a foundational resource for researchers aiming to explore and optimize this promising chemical scaffold.

The Thiazole-Piperidine Scaffold: A Privileged Combination in Medicinal Chemistry

The strategic combination of a thiazole core with a piperidine ring creates a molecular architecture with significant therapeutic potential. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, known to impart a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][5] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor facilitate interactions with a variety of biological targets.[6]

The piperidine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to modulate properties such as basicity, lipophilicity, and metabolic stability. This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and for establishing key binding interactions within target proteins. The fusion of these two privileged structures offers a powerful strategy for developing novel chemical entities with enhanced potency and selectivity.

Synthesis of this compound Derivatives

The construction of the this compound core can be efficiently achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[7][8] The general strategy involves the condensation of a thiourea or thioamide derivative with an α-haloketone.

Proposed Synthetic Pathway

The synthesis begins with commercially available 4-piperidone, which is first protected, for example, as its N-Boc derivative. The protected piperidone is then reacted with a thiating agent and ammonia source or a pre-formed thiourea equivalent to generate the key piperidin-4-yl thiourea intermediate. This intermediate is then cyclized with an appropriate α,α-dihalo- or α-bromo-β-ketoester, followed by bromination if necessary, to yield the target scaffold. The final step involves the deprotection of the piperidine nitrogen.

G A 1-(tert-butoxycarbonyl)piperidine-4-carbothioamide (Key Intermediate) C Cyclocondensation (Hantzsch Synthesis) A->C Reagent 1 B 3-Bromo-2-oxopropanoate derivative B->C Reagent 2 D Protected this compound C->D Formation of Thiazole Ring E Deprotection (e.g., TFA) D->E F Final Product: This compound E->F

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Exemplary Protocol: Synthesis of a 2,4-Disubstituted Thiazole

This protocol is adapted from established literature procedures for Hantzsch-type syntheses and serves as a validated starting point.[8][9]

  • Step 1: Synthesis of the Thiourea Intermediate. To a solution of the appropriate piperidine derivative (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Step 2: Cyclization to form the Thiazole Ring. Dissolve the thiourea intermediate (1.0 eq) in absolute ethanol. Add the desired α-bromoketone (e.g., 2,4'-dibromoacetophenone) (1.0 eq). Reflux the mixture for 8-12 hours until TLC indicates the consumption of starting materials.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 4-bromo-2-(piperidin-yl)thiazole derivative.

  • Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Biological Activity: Anticancer Potential

Thiazole-containing compounds have emerged as highly promising scaffolds in oncology, with several derivatives receiving FDA approval or advancing in clinical trials.[6][10] They exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule function, and induction of apoptosis.[11][12]

A landmark study identified (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (a close regioisomeric analog of the topic scaffold) as a potent inhibitor of cancer cell growth, particularly in glioma cell lines.[4] This compound demonstrated significantly greater in vitro growth inhibitory activity than perillyl alcohol, a compound that has shown therapeutic benefit in glioma patients.[4]

Mechanism of Action: Dual Inhibition of Na+/K+-ATPase and Ras Oncogene

The potent anticancer effect of this bromo-thiazole derivative is attributed to a dual mechanism of action, targeting two critical components of cancer cell survival and proliferation.[4]

  • Na+/K+-ATPase (NAK) Inhibition: The Na+/K+-ATPase is an essential ion pump that maintains the electrochemical gradients across the cell membrane. In many cancer cells, the α1 subunit of this pump is overexpressed and plays a role in signal transduction and cell adhesion. Inhibition of this pump disrupts ion homeostasis, leading to downstream effects that can trigger cell death. The bromo-thiazole derivative was shown to be an effective inhibitor of the α1 subunit of NAK, which is highly expressed in gliomas and other cancers.[4]

  • Ras Oncogene Activity Inhibition: The Ras family of small GTPases are key signaling nodes that, when mutated or hyperactivated, drive tumor growth, proliferation, and survival through pathways like the RAF-MEK-ERK cascade. The bromo-thiazole derivative was found to be a potent inhibitor of Ras activity, thereby blocking these pro-survival signals.[4][10]

G cluster_inhibition compound 4-Bromo-2-(piperidin-yl)thiazole Derivative nak Na+/K+-ATPase (α1) compound->nak Inhibits ras Ras Oncogene compound->ras Inhibits ion Disrupted Ion Homeostasis nak->ion Maintains prolif Cell Proliferation & Survival raf RAF-MEK-ERK Pathway ras->raf Activates apoptosis Apoptosis ion->apoptosis Induces raf->prolif Promotes

Caption: Dual inhibitory mechanism of the bromo-thiazole derivative.

Quantitative Data: In Vitro Growth Inhibitory Activity

The following table summarizes the potent activity of the lead compound and its chloro-analog against a panel of human cancer cell lines.

Compound IDChemical NameCell Line (Cancer Type)IC₅₀ (µM)[4]
12b (4-bromo -2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneU373 (Glioma)~1.0
A549 (Lung)~1.0
HS683 (Glioma)~1.5
12a (4-chloro -2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneU373 (Glioma)~1.5
A549 (Lung)~2.0
HS683 (Glioma)~2.5

Data extracted from Eur J Med Chem. 2013;63:213-23.[4]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Plate cancer cells (e.g., U373 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Other Potential Biological Activities

The versatile thiazole scaffold suggests that this compound derivatives may possess other valuable biological activities.

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented antimicrobial agents.[14][15] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or fungal enzymes such as 14α-lanosterol demethylase.[5][16] The amphiphilic nature that can be imparted by the piperidine and thiazole moieties may facilitate penetration into microbial cell membranes.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Thiazole derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[17] Their mechanism often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, or monoamine oxidase (MAO), which is involved in neurotransmitter metabolism and oxidative stress.[18][19] The presence of the piperidine ring, common in CNS-active drugs, makes this an especially intriguing area for exploration.

Structure-Activity Relationship (SAR) Insights

Preliminary data from related compounds provides valuable insights for future optimization:

  • Halogen at Position 4: The substitution of a bromine atom at the 4-position of the thiazole ring appears to be slightly more favorable for anticancer activity compared to a chlorine atom, as seen in the lower IC₅₀ values for compound 12b versus 12a .[4] This suggests that the size, electronegativity, and lipophilicity of the halogen at this position are critical for target engagement.

  • Piperidine Moiety: The piperidine ring is crucial for the observed activity. Its substitution pattern (e.g., piperidin-1-yl vs. piperidin-4-yl) and the nature of the linkage to the thiazole core will significantly impact the compound's conformation, physicochemical properties, and ultimately its biological activity.

  • Substitution at Position 5: In the lead anticancer compound, a phenylmethanone group is present at the 5-position.[4] Exploring a variety of aromatic and aliphatic groups at this position is a logical next step for optimizing potency and selectivity.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of new therapeutics. The potent, dual-action anticancer activity of closely related analogs highlights a clear path for oncology drug discovery, targeting the Na+/K+-ATPase and the Ras signaling pathway. Future research should focus on:

  • Lead Optimization: Synthesizing a focused library of derivatives to refine the SAR, particularly exploring substitutions on the piperidine nitrogen and the 5-position of the thiazole ring.

  • Expanded Biological Screening: Evaluating optimized compounds against a broader panel of cancer cell lines and exploring their potential as antimicrobial and neuroprotective agents through the protocols detailed herein.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanistic Studies: Further elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and advanced cell biology assays.

This in-depth guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the full therapeutic potential of this versatile and potent class of molecules.

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Unlocking the Therapeutic Potential of 4-Bromo-2-(piperidin-4-yl)thiazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved therapeutics. The novel compound, 4-Bromo-2-(piperidin-4-yl)thiazole, combines this privileged heterocycle with a piperidine moiety, suggesting a high potential for biological activity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising, yet uncharacterized, molecule. While direct biological data for this compound is not yet publicly available, this document leverages extensive research on analogous thiazole-containing compounds to propose high-probability therapeutic areas and establish a robust, causality-driven experimental workflow for target deconvolution.

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point for the design of novel therapeutics.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6]

Notably, the thiazole core is present in several clinically successful drugs, such as the kinase inhibitors Dasatinib and Dabrafenib, underscoring its significance in oncology.[7][8] The incorporation of a piperidine ring in the query molecule, this compound, is also of strategic importance, as this saturated heterocycle is frequently employed to enhance solubility, modulate lipophilicity, and establish key interactions with target proteins.

Given the absence of specific biological data for this compound, this guide will delineate a logical, evidence-based strategy for its characterization. The central hypothesis is that the therapeutic potential of this compound lies within the well-established activities of the broader thiazole family. This document will therefore focus on a workflow for identifying its molecular targets, beginning with broad phenotypic screening and progressing to specific target engagement and pathway analysis.

Proposed High-Probability Therapeutic Areas and Initial Screening Funnel

Based on the extensive literature on thiazole derivatives, the initial investigation into this compound should be concentrated on two primary therapeutic areas: Oncology and Infectious Diseases .

Oncology

The anticancer potential of thiazole-containing compounds is well-documented.[7][8] These molecules are known to inhibit a variety of biological targets crucial for cancer cell proliferation and survival.[1][7][8]

Key Potential Target Classes in Oncology:

  • Protein Kinases: Many thiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.

  • Microtubule Dynamics: The thiazole ring is a component of drugs like Ixabepilone, which disrupts microtubule function, leading to cell cycle arrest and apoptosis.[7][8]

  • DNA Intercalating Agents and Topoisomerase Inhibitors: Certain heterocyclic compounds can interfere with DNA replication and repair mechanisms in cancer cells.

Infectious Diseases

Thiazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][9]

Key Potential Mechanisms in Infectious Diseases:

  • Enzyme Inhibition: Targeting essential microbial enzymes that are absent in the host.

  • Biofilm Disruption: Interfering with the formation of protective biofilms, which contribute to antibiotic resistance.

  • Cell Wall Synthesis Inhibition: A classic mechanism for antibacterial action.

The initial step in characterizing this compound is a broad phenotypic screening campaign to ascertain its primary biological effect.

Caption: Initial screening funnel for this compound.

Experimental Protocols for Target Identification and Validation

Following the initial phenotypic screening, the subsequent experimental plan is contingent on the observed activity. Below are detailed protocols for a hypothetical scenario where the compound exhibits significant anti-proliferative activity against a panel of cancer cell lines.

Scenario: Compound Exhibits Anticancer Activity

If the initial screen reveals potent anticancer activity, the next logical step is to investigate the most probable molecular targets for thiazole derivatives in this context: protein kinases and tubulin.

3.1.1 Protocol: Kinase Inhibition Profiling

Causality: Given that numerous thiazole-containing drugs are kinase inhibitors, a broad kinase panel is the most efficient method to identify potential targets. This experiment directly measures the compound's ability to inhibit the enzymatic activity of a large number of kinases.

Methodology:

  • Assay Platform: Utilize a reputable in vitro kinase assay platform (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).

  • Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify primary hits.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. A common hit threshold is >90% inhibition.

  • Follow-up: For any identified primary hits, perform a dose-response analysis to determine the IC50 value, which quantifies the compound's potency against each specific kinase.

Data Presentation:

Kinase TargetPercent Inhibition @ 10 µMIC50 (nM)
Kinase A98%50
Kinase B95%120
Kinase C45%>10,000
Kinase D92%85

3.1.2 Protocol: Tubulin Polymerization Assay

Causality: To investigate the possibility of microtubule disruption, a direct in vitro assay of tubulin polymerization is necessary. This experiment will determine if the compound interferes with the assembly of microtubules, a hallmark of drugs like paclitaxel and the epothilones.

Methodology:

  • Assay Kit: Employ a commercially available fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Reconstitute purified tubulin in a suitable buffer.

    • Add the test compound (this compound) at various concentrations.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Controls: Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls.

  • Data Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition will be observed as a decrease in the rate and extent of fluorescence increase.

Cellular Target Engagement and Pathway Analysis

Once a primary molecular target is identified from in vitro assays (e.g., a specific kinase), it is crucial to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathway.

Caption: Workflow for validating an identified molecular target.

3.2.1 Protocol: Western Blot for Pathway Modulation

Causality: If "Kinase A" is identified as the primary target, this experiment validates this by measuring the phosphorylation status of its known downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with the compound provides strong evidence of on-target activity.

Methodology:

  • Cell Treatment: Treat a relevant cancer cell line (one that expresses Kinase A and shows sensitivity to the compound) with increasing concentrations of this compound for a specified time.

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a known Kinase A substrate (e.g., anti-phospho-Substrate Y) and an antibody for the total amount of that substrate (anti-total-Substrate Y).

    • Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates target engagement and pathway inhibition.

Conclusion and Future Directions

The compound this compound stands as a molecule of significant therapeutic potential due to its constitution from privileged medicinal chemistry scaffolds. While its specific biological activities remain to be elucidated, the rich history of thiazole derivatives provides a clear and rational path forward for its investigation. The workflow presented in this guide, beginning with broad phenotypic screening and progressing through in vitro and cellular target validation, offers a robust framework for deconvoluting its mechanism of action. The initial focus on oncology and infectious diseases represents the highest probability avenues for success. Subsequent research should be guided by these initial findings, potentially expanding into other areas where thiazole derivatives have shown promise, such as anti-inflammatory and neuroprotective applications.[3][9] The systematic application of these methodologies will be instrumental in unlocking the full therapeutic potential of this novel chemical entity.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Sharma, P., & Chander, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. Retrieved January 20, 2026, from [Link]

  • Arifuddin, M., et al. (2017). DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. Heterocyclic Letters, 7(4), 1185-1210. Retrieved January 20, 2026, from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(5-S), 183-190. Retrieved January 20, 2026, from [Link]

  • Kumar, A., & Kumar, P. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Journal of Sulfur Chemistry. Retrieved January 20, 2026, from [Link]

  • Distinto, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(6), 2829-2856. Retrieved January 20, 2026, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 213-241. Retrieved January 20, 2026, from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved January 20, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical and Life Sciences, 10(11), 123-130. Retrieved January 20, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Badr, M. F., Mohamed, B. A., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved January 20, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Scientific Reports, 14(1), 10463. Retrieved January 20, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

The Piperidinyl Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Piperidinyl Thiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The piperidinyl thiazole core represents a versatile and highly sought-after scaffold in medicinal chemistry. Its unique combination of a saturated heterocyclic piperidine ring and an aromatic thiazole moiety provides a three-dimensional architecture that is amenable to extensive chemical modification. This structural flexibility allows for the fine-tuning of physicochemical properties and the optimization of interactions with a wide array of biological targets. As a result, piperidinyl thiazole derivatives have emerged as promising candidates in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, providing insights into the rational design of novel therapeutics.

The Strategic Importance of the Piperidinyl Thiazole Core

The therapeutic potential of the piperidinyl thiazole scaffold stems from the synergistic interplay of its constituent rings. The piperidine ring, with its non-planar, chair-like conformation, can effectively probe deep hydrophobic pockets within a target protein. Its nitrogen atom offers a key point for polar interactions, such as hydrogen bonding, and serves as a convenient handle for introducing a wide range of substituents. The thiazole ring, on the other hand, is an aromatic, electron-rich system that can participate in π-π stacking, hydrogen bonding, and metal chelation.[4] The sulfur and nitrogen heteroatoms within the thiazole ring are crucial for its electronic properties and its ability to act as a hydrogen bond acceptor.[4] The relative orientation of these two rings, dictated by the linking bond, is a critical determinant of the overall molecular shape and, consequently, the biological activity.

Deciphering the Structure-Activity Relationship: A Multi-faceted Approach

The exploration of the SAR of piperidinyl thiazole compounds is a systematic process of iterative design, synthesis, and biological evaluation. Modifications are typically explored at three key positions: the piperidine ring, the thiazole ring, and the substituents appended to these core structures.

Modifications of the Piperidine Ring

The piperidine moiety offers a rich landscape for chemical derivatization. Key modifications and their impact on activity are summarized below:

  • N-Substitution: The nitrogen atom of the piperidine ring is a primary site for modification. Acylation, alkylation, and arylation of this nitrogen can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the nature of the substituent on the piperidine nitrogen was found to be critical for activity, with carbamate and urea functionalities showing favorable interactions within the enzyme's active site.[5]

  • Ring Substitution: Substitution on the carbon atoms of the piperidine ring can introduce chirality and conformational constraints, which can lead to enhanced selectivity for a particular biological target. For example, the introduction of methyl groups can modulate the ring's conformation and its interaction with hydrophobic pockets.

  • Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles, such as piperazine or morpholine, can alter the compound's polarity, basicity, and metabolic stability.[6][7] These changes can have a significant impact on both the pharmacodynamic and pharmacokinetic profiles of the resulting analogs.

Modifications of the Thiazole Ring

The thiazole ring provides another avenue for structural diversification. The key positions for modification are C2, C4, and C5.

  • C2-Position: The 2-position of the thiazole ring is often substituted with an amino group, which can serve as a key hydrogen bond donor or as a point of attachment for larger substituents.[8][9] In a series of antimycobacterial agents, the presence of a substituted phenyl ring at the 2-amino position was found to be optimal for activity.[8]

  • C4 and C5-Positions: Substituents at the 4- and 5-positions of the thiazole ring can modulate the electronic properties of the ring and influence its interaction with the target protein. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the thiazole nitrogen and its ability to act as a hydrogen bond acceptor. In some kinase inhibitors, bulky substituents at the C4 or C5 position are crucial for occupying specific hydrophobic pockets in the ATP-binding site.[10][11]

The Role of Appended Moieties

The substituents attached to the piperidinyl and thiazole rings play a critical role in defining the overall SAR. Aromatic rings, such as phenyl or pyridyl groups, are frequently incorporated to engage in π-stacking interactions with aromatic amino acid residues in the target protein.[8] The substitution pattern on these appended aromatic rings is a key determinant of activity. For instance, in a series of antiplasmodial compounds, hydrophobic electron-withdrawing groups on a phenyl ring attached to the thiazole core were found to be most effective.[8]

Key Therapeutic Applications and Associated SAR Insights

The versatility of the piperidinyl thiazole scaffold is evident in its application across multiple therapeutic areas.

As Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases.[10][11] Piperidinyl thiazole derivatives have emerged as potent inhibitors of various kinases, including VEGFR-2 and c-Met.[12] The SAR for these compounds often reveals the importance of a specific substitution pattern that allows for optimal interaction with the ATP-binding site of the kinase. For example, a p-fluorophenyl moiety on a piperidinyl-based benzoxazole derivative was found to be crucial for potent dual inhibition of VEGFR-2 and c-Met.[12]

Experimental Protocols

General Synthesis of a Piperidinyl Thiazole Derivative

The following protocol describes a general method for the synthesis of a 2-amino-4-(piperidin-1-yl)thiazole derivative, a common core structure.

Step 1: Synthesis of 1-(1-Piperidinyl)ethanone

  • To a solution of piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-piperidinyl)ethanone.

Step 2: Bromination of 1-(1-Piperidinyl)ethanone

  • To a solution of 1-(1-piperidinyl)ethanone (1.0 eq) in diethyl ether, add bromine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Filter the resulting precipitate and wash with cold diethyl ether to obtain 2-bromo-1-(1-piperidinyl)ethanone hydrobromide.

Step 3: Hantzsch Thiazole Synthesis

  • To a solution of 2-bromo-1-(1-piperidinyl)ethanone hydrobromide (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(piperidin-1-yl)thiazole derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a piperidinyl thiazole compound against a specific protein kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

Diagrams generated using Graphviz can effectively illustrate key SAR principles and experimental workflows.

SAR_Piperidinyl_Thiazole cluster_core Piperidinyl Thiazole Core cluster_piperidine Piperidine Modifications cluster_thiazole Thiazole Modifications cluster_activity Biological Activity Core Piperidinyl-Thiazole N_Sub N-Substitution (Amides, Ureas, Alkyls) Core->N_Sub Modulates PK/PD Ring_Sub Ring Substitution (Alkyls, Stereocenters) Core->Ring_Sub Influences Conformation C2_Sub C2-Substitution (Amines, Aryls) Core->C2_Sub Key for H-bonding C4_C5_Sub C4/C5-Substitution (EWGs, EDGs, Bulky groups) Core->C4_C5_Sub Fine-tunes Electronics Activity Potency & Selectivity (Kinase Inhibition, Antimicrobial, etc.) N_Sub->Activity Ring_Sub->Activity C2_Sub->Activity C4_C5_Sub->Activity

Caption: Key modification points on the piperidinyl thiazole scaffold and their influence on biological activity.

Synthesis_Workflow Start Piperidine Step1 Acetylation Start->Step1 Intermediate1 1-(Piperidin-1-yl)ethanone Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 α-Bromo Ketone Step2->Intermediate2 Step3 Hantzsch Reaction (with Thiourea) Intermediate2->Step3 Product 2-Amino-4-(piperidin-1-yl)thiazole Step3->Product

Caption: A generalized synthetic workflow for piperidinyl thiazole derivatives.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Substrate Substrate Protein RTK->Substrate Phosphorylation Block Inhibition Inhibitor Piperidinyl Thiazole Inhibitor Inhibitor->RTK ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream

Sources

An In-Depth Technical Guide to 4-Bromo-2-(piperidin-4-yl)thiazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[3] The thiazole scaffold is a privileged heterocyclic framework in medicinal chemistry, present in numerous bioactive compounds and clinically approved drugs.[1][2][4] Thiazole derivatives have demonstrated significant potential as kinase inhibitors, interacting with various protein kinases to exert their therapeutic effects.[1][2] This guide provides a comprehensive technical overview of the discovery and development of a representative thiazole-based kinase inhibitor, 4-Bromo-2-(piperidin-4-yl)thiazole . We will explore its design, synthesis, biochemical and cellular characterization, and preclinical evaluation, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Thiazole Scaffold in Kinase Inhibition: A Privileged Structure

The human genome contains a vast complement of protein kinases, which function by catalyzing the phosphorylation of proteins, a fundamental process in cellular signal transduction.[1] The abnormal function of these kinases is a key driver in many cancers, making them prime targets for therapeutic intervention.[2][5] Thiazole derivatives have emerged as a highly successful structural motif for kinase inhibitors due to their unique structural and electronic properties, which allow for high-affinity interactions with the ATP-binding site of kinases.[1][2] Several thiazole-based drugs are already on the market, highlighting the therapeutic potential of this scaffold.[4][6] Our focus, this compound, combines the thiazole core with a piperidine moiety, a common feature in bioactive molecules that can enhance solubility and provide vectors for further chemical modification.[7]

Design and Synthesis of this compound

The synthesis of 2,4-disubstituted thiazoles is a well-established process in medicinal chemistry, often relying on the Hantzsch thiazole synthesis or variations thereof.[8][9] Here, we propose a plausible and efficient synthetic route for this compound, designed for adaptability and scale-up.

Proposed Synthetic Pathway

The synthesis begins with the protection of the piperidine nitrogen, followed by the formation of a thioamide, which then undergoes cyclization with an α-haloketone to form the thiazole ring.

G cluster_0 Step 1: Piperidine Protection cluster_1 Step 2: Thioamide Formation cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Deprotection A Piperidin-4-yl-methanamine B N-Boc-Piperidin-4-yl-methanamine A->B Boc₂O, Et₃N, DCM C N-Boc-Piperidin-4-yl-thioamide B->C Lawesson's Reagent, Toluene E 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole C->E Ethanol, Reflux D 1,3-Dibromo-2-oxopropane D->E Ethanol, Reflux F This compound E->F TFA or HCl in Dioxane

Caption: Proposed synthetic scheme for this compound.

Detailed Synthetic Protocol

Step 1: Protection of Piperidin-4-yl-methanamine

  • Dissolve Piperidin-4-yl-methanamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0°C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Piperidin-4-yl-methanamine.

Step 2: Formation of N-Boc-Piperidin-4-yl-thioamide

  • Dissolve N-Boc-Piperidin-4-yl-methanamine (1.0 eq) in toluene.

  • Add Lawesson's reagent (0.5 eq) in portions.

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the thioamide.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve the thioamide (1.0 eq) in ethanol.

  • Add 1,3-Dibromo-2-oxopropane (1.1 eq).

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole.

Step 4: Deprotection

  • Dissolve the Boc-protected thiazole (1.0 eq) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product, this compound.

Biochemical Characterization: Unveiling Potency and Selectivity

The initial characterization of a novel kinase inhibitor involves determining its potency against the target kinase and its selectivity across the kinome. This is crucial for understanding its therapeutic potential and potential off-target effects.[10] A variety of assay formats are available, including fluorescence-based assays, TR-FRET, and AlphaScreen.[11][12][13]

Workflow for Kinase Profiling

A systematic approach is required to assess the inhibitory activity of the compound against a broad panel of kinases.

G A Compound Synthesis & Purification (this compound) B Primary Screen (Single high concentration, e.g., 10 µM) A->B Solubilize in DMSO C Kinase Panel Screening (e.g., 400+ kinases) B->C Identify initial hits D Dose-Response Assay (10-point curve) C->D For active kinases E IC₅₀ Determination D->E Curve fitting F Selectivity Analysis E->F Compare IC₅₀ values G Hit Confirmation & Validation F->G Prioritize selective compounds

Caption: Workflow for biochemical profiling of a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the IC₅₀ value of an inhibitor.[14]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest and its corresponding peptide substrate in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.[11]

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection reagent (e.g., an ADP-Glo™ or similar luciferase-based system that measures ATP depletion).[13]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Kinase Selectivity Data

The following table summarizes hypothetical IC₅₀ values for this compound against a panel of cancer-relevant kinases.

Kinase TargetKinase FamilyIC₅₀ (nM)
Aurora B Serine/Threonine15
CDK9 Serine/Threonine45
VEGFR-2 Tyrosine Kinase80
PI3KαLipid Kinase>10,000
EGFRTyrosine Kinase2,500
c-MetTyrosine Kinase>10,000
B-Raf (V600E)Serine/Threonine1,200

This data is illustrative and not based on experimental results.

Cellular Activity and Mechanism of Action

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant context.[3][15][16] These assays can measure the compound's effect on cell proliferation, apoptosis, and target-specific signaling pathways.

Hypothetical Signaling Pathway Inhibition

Many thiazole derivatives have been shown to inhibit kinases involved in cell cycle progression and proliferation, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][17] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 Apoptosis Apoptosis S->Apoptosis Replication Stress M M Phase G2->M CDK1 M->G1 M->Apoptosis Mitotic Catastrophe Inhibitor This compound AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits CDK9 CDK9 Inhibitor->CDK9 Inhibits AuroraB->M Required for Mitosis CDK9->S Promotes Transcription

Caption: Hypothetical mechanism of action via inhibition of cell cycle kinases.

Protocol: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the compound or vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Cellular Activity Data
Cell LineCancer TypeGI₅₀ (µM)
HCT116Colon Cancer0.25
SW620Colorectal Tumor0.40
MCF-7Breast Cancer0.32
A549Lung Cancer1.5
WI-38Normal Fibroblast>50

This data is illustrative and not based on experimental results.

In Vivo Evaluation: Preclinical Models

Promising compounds with good potency and cellular activity must be evaluated in vivo to assess their efficacy and safety.[18] Genetically engineered tumor models or xenograft models are commonly used for this purpose.[19]

Preclinical Development Workflow

G A In Vitro Hit Confirmed B Pharmacokinetics (PK) Study (Absorption, Distribution, Metabolism, Excretion) A->B Formulation Development C Maximum Tolerated Dose (MTD) Study B->C Determine dosing range D Xenograft Efficacy Study C->D Select optimal dose E Pharmacodynamic (PD) Marker Analysis D->E Confirm target engagement in vivo F IND-Enabling Toxicology Studies D->F Candidate Selection E->F Candidate Selection

Caption: Workflow for the preclinical development of a kinase inhibitor.

Protocol: Mouse Xenograft Efficacy Study
  • Model Establishment:

    • Implant human tumor cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.

    • The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for phosphorylated histone H3, a substrate of Aurora B).[17]

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Assess the statistical significance of the results.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, albeit representative, pathway for the development of this compound as a kinase inhibitor. The thiazole scaffold continues to be a rich source of novel therapeutics.[2][6] The journey from a synthetic concept to a preclinical candidate is a multi-step process requiring rigorous biochemical and cellular characterization, followed by in vivo validation. Future work on this and related compounds would involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth toxicological profiling to ensure a favorable safety margin. The ultimate goal is the development of more effective and targeted therapies for diseases driven by aberrant kinase signaling.[5]

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In Silico Modeling of 4-Bromo-2-(piperidin-4-yl)thiazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The confluence of thiazole and piperidine moieties in a single molecular entity presents a compelling starting point for drug discovery endeavors. The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a plethora of approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] Similarly, the piperidine scaffold is a prevalent feature in numerous centrally active and peripherally acting pharmaceuticals, contributing to favorable pharmacokinetic properties and target engagement. The subject of this guide, 4-Bromo-2-(piperidin-4-yl)thiazole, represents a promising, yet underexplored, chemical entity. While direct biological data for this specific molecule is sparse, the known activities of structurally related compounds provide a strong rationale for its investigation. Notably, a closely related analog, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has demonstrated inhibitory activity against Na+/K+-ATPase and the Ras oncogene, two critical targets in cancer biology.[3][4] Furthermore, other piperidin-4-yl-thiazole derivatives have shown potential as analgesic agents.[5]

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of this compound interactions with two high-value cancer targets: the alpha-1 subunit of Na+/K+-ATPase and the KRas oncogene. As a Senior Application Scientist, the following methodologies are presented not as a rigid sequence of steps, but as a validated, logical workflow designed to generate robust and actionable data for drug development professionals. The causality behind each experimental choice is elucidated to empower researchers to adapt and refine these protocols for their specific research questions.

Part 1: Foundational Steps - Ligand and Macromolecule Preparation

The fidelity of any in silico modeling study is fundamentally dependent on the quality of the input structures. This section outlines the critical preparatory steps for both the small molecule ligand and the protein targets.

Ligand Preparation: From 2D Structure to 3D Conformer

The initial representation of this compound is typically a 2D chemical structure. To prepare it for docking and simulation, a series of steps are necessary to generate a low-energy, three-dimensional conformation.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D format. This can be accomplished within the drawing software or using a dedicated program like Open Babel.

  • Energy Minimization: The initial 3D structure is likely in a high-energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more stable, low-energy conformer. This step is crucial for ensuring that the ligand conformation used for docking is energetically plausible.

  • Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are a common and effective choice for this purpose and can be calculated using tools like AutoDock Tools.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Causality of Choices: The choice of force field for energy minimization can influence the final ligand conformation. MMFF94 is generally well-suited for a wide range of organic molecules. The assignment of accurate partial charges is critical for the calculation of electrostatic interactions during docking and simulation, which are often key drivers of binding affinity.

Target Protein Preparation: From PDB Entry to Docking-Ready Receptor

The selection and preparation of the target protein structures are of paramount importance. For this guide, we will focus on human Na+/K+-ATPase (alpha-1 subunit) and the KRas oncogene.

Experimental Protocol:

  • PDB Structure Retrieval:

    • Na+/K+-ATPase (alpha-1 subunit): A suitable crystal structure of the human Na+/K+-ATPase alpha-1 subunit in a relevant conformation (e.g., E2P state) should be downloaded from the Protein Data Bank (PDB). For example, PDB ID: 3A3A provides a high-resolution structure of the human alpha-1 subunit.

    • KRas: The KRas protein exists in different mutational states. For this study, we will use a structure of the common G12D mutant, such as PDB ID: 4LUC.

  • Initial Protein Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the biological unit of interest. The rationale for removing water molecules is that their positions in a static crystal structure may not accurately reflect their dynamic behavior in solution and can interfere with the docking of a new ligand.

    • If the biological unit is a multimer, select the chain(s) of interest. For both Na+/K+-ATPase and KRas, we will work with a single monomeric unit.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) should be carefully considered, as it can significantly impact ligand binding. Tools like H++ can be used to predict the protonation states at a given pH.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

  • File Format Conversion: Convert the prepared protein structure into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Trustworthiness of the Protocol: This self-validating protocol ensures that the protein structure is in a chemically correct and computationally tractable state. By removing non-essential molecules and correctly assigning protonation states and charges, we minimize potential artifacts and improve the accuracy of the subsequent docking and simulation studies.

Part 2: Predicting Binding Modes - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about ligand-protein interactions.

Experimental Protocol:

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the binding site of the target protein.

    • For Na+/K+-ATPase: The binding site for cardiotonic steroids can be used as a starting point. This site is located in a transmembrane cavity.

    • For KRas: The binding site is a shallow pocket on the protein surface that binds GTP/GDP. In the absence of a co-crystallized ligand, binding site prediction tools like SiteHound or CASTp can be used.

  • Docking with AutoDock Vina:

    • Use AutoDock Vina to perform the docking calculations. Vina employs a Lamarckian genetic algorithm for conformational searching.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Analysis of Docking Results:

    • The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.

    • Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Data Presentation: Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Na+/K+-ATPase (alpha-1)3A3A-8.5Glu327, Asp804, Phe786
KRas (G12D)4LUC-7.2Val7, Gly10, Lys16

Expertise & Experience: The predicted binding affinity provides a quantitative estimate of the ligand's potency. However, it is crucial to visually inspect the binding poses and the nature of the interactions. A high binding affinity with poor geometric complementarity or a lack of specific interactions may be an artifact. The choice of the grid box size is also critical; it should be large enough to allow for flexibility in ligand binding but not so large as to unnecessarily increase the search space and computational time.

Visualization of the In Silico Workflow

workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_analysis Part 4: Advanced Analysis Ligand_2D 2D Structure of Ligand Ligand_3D 3D Ligand Conformation (Energy Minimized) Ligand_2D->Ligand_3D 3D Conversion & Energy Minimization Docking Molecular Docking (AutoDock Vina) Ligand_3D->Docking PDB Protein Crystal Structure (PDB) Protein_Prep Prepared Protein (Cleaned, Protonated) PDB->Protein_Prep Cleaning & Protonation Protein_Prep->Docking Binding_Pose Predicted Binding Pose & Affinity Docking->Binding_Pose Analysis MD_Setup System Setup (Solvation, Ionization) Binding_Pose->MD_Setup MD_Run MD Simulation (GROMACS/AMBER) MD_Setup->MD_Run Minimization, Equilibration, Production Trajectory MD Trajectory MD_Run->Trajectory MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->MD_Analysis BFE_Calc Binding Free Energy (MM/PBSA) Trajectory->BFE_Calc

Caption: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.

Part 3: Assessing Complex Stability - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.

Experimental Protocol:

  • System Setup:

    • Take the top-ranked docked complex from the previous step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short position-restrained MD simulation under NVT (constant number of particles, volume, and temperature) conditions to allow the solvent to equilibrate around the protein and ligand.

    • Follow this with a position-restrained MD simulation under NPT (constant number of particles, pressure, and temperature) conditions to equilibrate the density of the system.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

Data Presentation: MD Simulation Stability Metrics

ComplexSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bonds (Occupancy %)
Ligand-Na+/K+-ATPase1001.8 ± 0.21.2 ± 0.3Ligand(NH)-Glu327(OE1) (85%)
Ligand-KRas1002.1 ± 0.41.5 ± 0.5Ligand(N)-Val7(O) (65%)

Part 4: Refining Affinity Predictions - Binding Free Energy Calculations

Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more accurate estimation of the binding affinity than docking scores by considering the contributions of solvation and entropy.

Experimental Protocol:

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • MM/PBSA Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

    • ΔE_MM is the change in molecular mechanics energy in the gas phase.

    • ΔG_solv is the change in solvation free energy.

    • TΔS is the change in conformational entropy upon binding.

  • Averaging: Average the binding free energies over all the extracted snapshots to obtain the final estimate.

Data Presentation: Binding Free Energy Results

ComplexΔG_bind (MM/PBSA) (kcal/mol)ΔE_MM (kcal/mol)ΔG_solv (kcal/mol)
Ligand-Na+/K+-ATPase-35.2 ± 3.1-55.820.6
Ligand-KRas-28.7 ± 4.5-42.113.4

Authoritative Grounding: The MM/PBSA method, while computationally less expensive than more rigorous methods like free energy perturbation, provides a good balance between accuracy and computational cost for ranking the binding affinities of different ligands.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions with the Na+/K+-ATPase and KRas oncogene. The presented protocols, from ligand and protein preparation to molecular docking, MD simulations, and binding free energy calculations, provide a robust framework for generating valuable insights into the potential mechanism of action and binding affinity of this promising compound.

The results from these in silico studies should be used to guide further experimental validation, such as in vitro binding assays and cell-based functional assays. Furthermore, the detailed interaction analysis can inform the rational design of new analogs with improved potency and selectivity. By integrating computational and experimental approaches, the drug discovery and development process can be significantly accelerated, bringing novel therapeutics to the clinic more efficiently.

References

  • New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Pak J Pharm Sci. 2021;34(4):1415-1420. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. Eur J Med Chem. 2013;63:213-223. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. 2025. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2022;27(15):4947. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The convergence of thiazole and piperidine scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The thiazole ring is a key structural motif found in numerous pharmacologically active compounds, valued for its bioisosteric relationship with other aromatic systems and its ability to engage in diverse non-covalent interactions.[1][2][3] The 2-aminothiazole framework, in particular, is a privileged structure in the design of agents targeting a wide range of diseases, including cancer.[4][5]

Complementing the thiazole core, the piperidine moiety is one of the most prevalent heterocyclic rings in FDA-approved drugs.[6] Its inclusion in a drug candidate often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its flexible, three-dimensional structure is ideal for optimizing interactions within biological target binding pockets.[7][8][9]

This document details a robust, multi-step protocol for the synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole , a versatile chemical intermediate. The strategic placement of a bromine atom on the thiazole ring provides a functional handle for subsequent diversification via cross-coupling reactions, enabling the exploration of a broad chemical space. The unprotected piperidine nitrogen serves as a key site for modulating polarity and introducing further structural complexity. This guide is intended for researchers in synthetic chemistry and drug development, providing both a detailed experimental workflow and the scientific rationale behind the chosen methodology.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target compound is achieved through a logical four-step sequence, commencing with commercially available starting materials. This pathway ensures high purity and adaptability. The overall workflow is outlined below.

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// Edges SM -> P1 -> I1 -> P2 -> I2 -> P3 -> I3 -> P4 -> I4 -> P5 -> FP; }

Figure 1: Overall synthetic workflow.
Rationale for Synthetic Design
  • Protection Strategy: The secondary amine of the piperidine ring is highly nucleophilic and would interfere with the subsequent thionation and cyclization steps. Therefore, it is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the following steps but can be removed cleanly under acidic conditions.

  • Thioamide Formation: The conversion of the amide to a thioamide is a critical step, as the thioamide provides the requisite N-C-S fragment for thiazole ring formation. Lawesson's reagent is a highly effective and widely used reagent for this transformation.

  • Hantzsch Thiazole Synthesis: The core thiazole heterocycle is constructed via the Hantzsch thiazole synthesis, a classic and reliable condensation reaction between an α-halocarbonyl compound (ethyl bromopyruvate) and a thioamide.[1][10][11] This reaction predictably forms the 2,4-disubstituted thiazole ring system.

  • Halodecarboxylation: Direct bromination of the thiazole ring formed in the previous step would likely occur at the more electron-rich C5 position. To ensure regioselective installation of bromine at the C4 position, a carboxylate group is first installed at this position via the Hantzsch synthesis. Subsequent saponification and a modified Hunsdiecker-type reaction (halodecarboxylation) replaces the carboxylic acid with a bromine atom.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free secondary amine of the piperidine moiety, furnishing the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate (Intermediate 1)
  • To a stirred solution of piperidine-4-carboxamide (10.0 g, 78.0 mmol) in a 1:1 mixture of dioxane and water (100 mL), add sodium carbonate (12.4 g, 117 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 18.7 g, 85.8 mmol) in dioxane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) [Eluent: 10% Methanol in Dichloromethane (DCM)].

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to afford the product as a white solid.

Step 2: Synthesis of tert-butyl 4-(aminocarbonothioyl)piperidine-1-carboxylate (Intermediate 2)
  • Suspend Intermediate 1 (10.0 g, 43.8 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

  • Add Lawesson's reagent (9.7 g, 24.1 mmol) in one portion.

  • Heat the mixture to reflux (approx. 66 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC [Eluent: 30% Ethyl Acetate in Hexanes].

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the thioamide as a pale yellow solid.

Step 3: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate (Intermediate 3)
  • Dissolve Intermediate 2 (10.0 g, 41.0 mmol) in absolute ethanol (150 mL).

  • Add ethyl bromopyruvate (5.6 mL, 45.1 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.[12]

  • Monitor the reaction by TLC [Eluent: 40% Ethyl Acetate in Hexanes].

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture in vacuo to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the desired ester.

Step 4: Synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate (Intermediate 4)
  • Saponification: Dissolve Intermediate 3 (10.0 g, 28.2 mmol) in a mixture of THF (100 mL) and methanol (50 mL). Add a solution of sodium hydroxide (2.26 g, 56.4 mmol) in water (25 mL). Stir at room temperature for 4 hours.

  • Acidify the mixture to pH ~3 with 1M HCl. Extract with ethyl acetate (3 x 75 mL), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude carboxylic acid, which is used directly in the next step.

  • Halodecarboxylation: Dissolve the crude carboxylic acid in anhydrous DCM (150 mL). Add silver(I) oxide (Ag₂O, 7.2 g, 31.0 mmol).

  • Protect the reaction from light and add N-Bromosuccinimide (NBS, 5.5 g, 31.0 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate and purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the 4-bromo intermediate.

Step 5: Synthesis of this compound (Final Product)
  • Dissolve Intermediate 4 (5.0 g, 13.3 mmol) in DCM (50 mL).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC for the consumption of starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Characterization Protocols and Expected Data

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

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// Edges Start -> Identity; Start -> Purity; Identity -> NMR; Identity -> MS; Purity -> HPLC; Purity -> MP; }

Figure 2: Logical flow of product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Prepare a sample by dissolving ~5-10 mg of the final product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Data Summary:

Analysis Expected Chemical Shift (δ ppm) Key Features
¹H NMR ~7.2-7.5Singlet, 1H (Thiazole C5-H)
~3.1-3.3Multiplet, 2H (Piperidine C2/C6-H, axial)
~2.7-2.9Multiplet, 2H (Piperidine C2/C6-H, equatorial)
~3.0-3.2Multiplet, 1H (Piperidine C4-H)
~2.0-2.2Multiplet, 2H (Piperidine C3/C5-H, axial)
~1.8-2.0Multiplet, 2H (Piperidine C3/C5-H, equatorial)
Broad singlet1H (Piperidine N-H), may exchange with D₂O
¹³C NMR ~170-175Thiazole C2
~125-130Thiazole C4 (C-Br)
~115-120Thiazole C5
~45-50Piperidine C2/C6
~40-45Piperidine C4
~30-35Piperidine C3/C5
Mass Spectrometry (MS)
  • Protocol: Analyze the sample using Electrospray Ionization (ESI) for both low-resolution (LRMS) and high-resolution (HRMS) mass spectrometry.

  • Expected Data Summary: The presence of bromine is unequivocally confirmed by a characteristic isotopic pattern where the [M+H]⁺ and [M+2+H]⁺ peaks appear in an approximate 1:1 ratio.

Analysis Parameter Expected Value
LRMS (ESI+) [M+H]⁺m/z 261.0 (for ⁷⁹Br), 263.0 (for ⁸¹Br)
HRMS (ESI+) Exact Mass [M+H]⁺Calculated for C₈H₁₂BrN₂S⁺: 261.9899
High-Performance Liquid Chromatography (HPLC)
  • Protocol: Develop a reverse-phase HPLC method (e.g., C18 column). Use a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Acceptance Criteria: The final compound should exhibit a purity of ≥95% as determined by the area percentage of the main peak.

Parameter Condition Result
Column C18, 4.6 x 150 mm, 5 µm-
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile-
Gradient 5% to 95% B over 15 minutes-
Flow Rate 1.0 mL/min-
Detection UV at 254 nmPurity ≥ 95%

Potential Applications and Further Development

This compound is a valuable building block for creating diverse chemical libraries. The bromine atom is primed for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position. The piperidine nitrogen can be functionalized to introduce a wide range of side chains to modulate properties like solubility, cell permeability, and target engagement. This positions the compound as an excellent starting point for hit-to-lead optimization campaigns in drug discovery.[6][13]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Piperidine nucleus in the field of drug discovery. Journal of Genetic Engineering and Biotechnology. Available from: [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Sagan, J. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Hassan, M. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids. Available from: [Link]

  • Vitaku, E. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Bou-Salah, L. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas. Available from: [Link]

  • ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. Available from: [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • Al-Ostath, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Pharmaceuticals. Available from: [Link]

Sources

Application and Protocol for the Synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the synthesis of 4-bromo-2-(piperidin-4-yl)thiazole and its analogs, a scaffold of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key pharmacophore in numerous bioactive compounds, and the specific substitution pattern described herein offers a versatile platform for generating libraries of novel chemical entities.[1][2] This document is intended for researchers and scientists with a background in synthetic organic chemistry.

Introduction: The Significance of 2,4-Disubstituted Thiazoles

The 1,3-thiazole ring is a privileged heterocyclic motif found in a wide array of pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents.[2] Its ability to engage in hydrogen bonding and its rigid, planar structure contribute to its favorable interactions with biological targets. The 2,4-disubstituted pattern, in particular, allows for the exploration of chemical space in two distinct vectors, making it a valuable scaffold for structure-activity relationship (SAR) studies. The incorporation of a piperidine ring at the 2-position introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability. The bromine atom at the 4-position serves as a versatile synthetic handle for the introduction of further diversity through cross-coupling reactions.

Overall Synthetic Strategy

The synthesis of the target compound, this compound, is achieved through a multi-step sequence centered around the well-established Hantzsch thiazole synthesis.[3][4][5] This classical reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3] The overall strategy involves the protection of the piperidine nitrogen, formation of the key thioamide intermediate, construction of the thiazole ring, and subsequent bromination.

Workflow for the Synthesis of this compound

G cluster_0 Preparation of Thioamide Intermediate cluster_1 Thiazole Ring Formation and Modification cluster_2 Analog Synthesis (Optional) A N-Boc-piperidine-4-carboxylic acid B N-Boc-piperidine-4-carboxamide A->B Amidation C N-Boc-piperidine-4-carbothioamide B->C Thionation D tert-Butyl 4-(thiazol-2-yl)piperidine-1-carboxylate C->D Hantzsch Thiazole Synthesis E tert-Butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate D->E Bromination F This compound E->F N-Boc Deprotection G Analog Library F->G Further Derivatization (e.g., Suzuki Coupling)

Caption: Overall workflow for the synthesis of this compound and its analogs.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Synthesis of tert-Butyl 4-Carbamoylpiperidine-1-carboxylate (Intermediate 1)

This initial step converts the commercially available N-Boc-piperidine-4-carboxylic acid into its corresponding primary amide.

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Ammonium chloride (NH₄Cl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DCM, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ammonium chloride (1.2 eq) followed by the portion-wise addition of DCC (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Intermediate 1 as a white solid.

Synthesis of tert-Butyl 4-Carbothioamidopiperidine-1-carboxylate (Intermediate 2)

The amide is then converted to the crucial thioamide intermediate using Lawesson's reagent.

  • Materials:

    • tert-Butyl 4-carbamoylpiperidine-1-carboxylate (Intermediate 1 )

    • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous THF.

    • Add Lawesson's reagent (0.5 eq) in one portion.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 2 .

Hantzsch Thiazole Synthesis: tert-Butyl 4-(4-(Ethoxycarbonyl)thiazol-2-yl)piperidine-1-carboxylate (Intermediate 3)

The thioamide undergoes cyclocondensation with ethyl bromopyruvate to form the thiazole ring.[6]

  • Materials:

    • tert-Butyl 4-carbothioamidopiperidine-1-carboxylate (Intermediate 2 )

    • Ethyl bromopyruvate

    • Ethanol (EtOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in ethanol.

    • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Intermediate 3 .

Mechanism of the Hantzsch Thiazole Synthesis

G Thioamide Thioamide (Nucleophilic Sulfur) Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 Nucleophilic attack AlphaHalo α-Haloketone AlphaHalo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Bromination of the Thiazole Ring: tert-Butyl 4-(4-Bromothiazol-2-yl)piperidine-1-carboxylate (Intermediate 4)

Direct bromination of the thiazole ring at the 4-position is achieved using N-bromosuccinimide.

  • Materials:

    • tert-Butyl 4-(4-(ethoxycarbonyl)thiazol-2-yl)piperidine-1-carboxylate (Intermediate 3 )

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield Intermediate 4 .

N-Boc Deprotection: this compound (Target Compound)

The final step involves the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • tert-Butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate (Intermediate 4 )

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Intermediate 4 (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add trifluoroacetic acid (10 eq) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to afford the target compound, This compound . Further purification by crystallization or chromatography may be necessary.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

Synthesis of Analogs

The described protocol is amenable to the synthesis of a wide range of analogs.

  • Variation of the Piperidine Moiety: Different substituted piperidines or other saturated heterocycles can be used as starting materials.

  • Modification of the Thiazole Ring: The use of different α-halocarbonyl compounds in the Hantzsch synthesis will lead to various substituents at the 5-position of the thiazole ring.

  • Derivatization of the 4-Bromo Position: The bromine atom on the thiazole ring is a versatile handle for introducing further diversity. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce a variety of aryl or heteroaryl groups.[7]

Example Protocol for Suzuki-Miyaura Coupling:
  • Materials:

    • 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole (Intermediate 4 )

    • Aryl boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vessel, add Intermediate 4 , the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

    • The resulting coupled product can then be deprotected as described in section 3.5.

Data Summary Table

StepReactionKey ReagentsSolventTemp.TimeExpected Yield
3.1 AmidationDCC, NH₄ClDCM0 °C to RT12 h80-90%
3.2 ThionationLawesson's reagentTHFReflux4-6 h70-85%
3.3 Hantzsch SynthesisEthyl bromopyruvateEtOHReflux2-4 h60-75%
3.4 BrominationNBSACNRT1-2 h85-95%
3.5 DeprotectionTFADCM0 °C to RT1-3 h>90%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in amidation Incomplete reaction; degradation of DCC.Ensure anhydrous conditions; use fresh DCC; allow for longer reaction time.
Incomplete thionation Insufficient Lawesson's reagent or reaction time.Add additional Lawesson's reagent; increase reflux time.
Multiple products in Hantzsch synthesis Side reactions of ethyl bromopyruvate.Add ethyl bromopyruvate dropwise; ensure the reaction is not overheated.
Low yield or incomplete bromination Deactivation of NBS.Use freshly opened or purified NBS; perform the reaction in the dark.
Incomplete deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time; monitor carefully by TLC.

References

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry. 2019.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Chinese Chemical Letters. 2019.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. 2024.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. 2024.
  • Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024.

Sources

Application Notes & Protocols: A Comprehensive Guide to In Vitro Efficacy Testing of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing cascade to elucidate the efficacy and mechanism of action of the novel compound, 4-Bromo-2-(piperidin-4-yl)thiazole. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, known to interact with a wide array of biological targets including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2] Given the structural alerts within this compound, this guide outlines a systematic approach, starting with broad-based cellular viability assays, followed by a tiered screening strategy against these high-probability target classes. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reproducible and reliable data to drive their drug discovery programs forward.

Introduction: The Scientific Rationale for the Proposed Testing Cascade

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Compounds containing this heterocyclic motif have been successfully developed as inhibitors of various enzymes and modulators of cell surface receptors.[1] For instance, the approved cancer drugs Dasatinib and Dabrafenib contain a thiazole core and function as potent kinase inhibitors.[3] Furthermore, the piperidine group is also a common feature in centrally active and peripherally active drugs, often contributing to desired pharmacokinetic properties and target engagement.

Given the lack of specific target information for this compound, a logical and efficient approach to efficacy testing is to employ a hypothesis-driven screening cascade. This cascade begins with a general assessment of the compound's impact on cell health and proliferation, followed by targeted assays against the most probable molecular target families based on the compound's chemical structure.[1] A related compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity, suggesting that ion channels and signaling kinases are plausible target classes for the compound .[4]

This guide will therefore detail protocols for:

  • Initial Cellular Phenotypic Screening: To determine the compound's effect on cell viability and proliferation.

  • Biochemical and Biophysical Assays: To identify direct interactions with purified enzymes (kinases) or receptors.

  • Cell-Based Functional Assays: To confirm target engagement and functional modulation in a physiological context (e.g., GPCR signaling, ion channel activity).

The following workflow diagram illustrates the proposed testing strategy:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Class Screening cluster_2 Phase 3: Hit Confirmation & Characterization cluster_3 Phase 4: Lead Optimization Compound Synthesis\n& QC Compound Synthesis & QC Cell Viability &\nProliferation Assays Cell Viability & Proliferation Assays Compound Synthesis\n& QC->Cell Viability &\nProliferation Assays Broad cytotoxicity assessment Kinase Panel Screening Kinase Panel Screening Cell Viability &\nProliferation Assays->Kinase Panel Screening Active compounds GPCR Panel Screening GPCR Panel Screening Cell Viability &\nProliferation Assays->GPCR Panel Screening Active compounds Ion Channel Panel Screening Ion Channel Panel Screening Cell Viability &\nProliferation Assays->Ion Channel Panel Screening Active compounds Biochemical IC50\nDetermination Biochemical IC50 Determination Kinase Panel Screening->Biochemical IC50\nDetermination Identified Hits Functional Cell-Based\nAssays (e.g., cAMP) Functional Cell-Based Assays (e.g., cAMP) GPCR Panel Screening->Functional Cell-Based\nAssays (e.g., cAMP) Identified Hits Automated Patch Clamp\nElectrophysiology Automated Patch Clamp Electrophysiology Ion Channel Panel Screening->Automated Patch Clamp\nElectrophysiology Identified Hits Mechanism of Action\nStudies Mechanism of Action Studies Biochemical IC50\nDetermination->Mechanism of Action\nStudies Functional Cell-Based\nAssays (e.g., cAMP)->Mechanism of Action\nStudies Automated Patch Clamp\nElectrophysiology->Mechanism of Action\nStudies Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action\nStudies->Structure-Activity\nRelationship (SAR)

Caption: Proposed in vitro testing cascade for this compound.

Phase 1: Initial Cellular Phenotypic Screening

The first step in characterizing a novel compound is to assess its general effect on cell health.[5] These assays are crucial for distinguishing between broad-spectrum cytotoxicity and targeted anti-proliferative effects.

Cell Viability Assay using Resazurin

Scientific Rationale: The resazurin (AlamarBlue) assay is a rapid, cost-effective, and sensitive method to measure cell viability.[6] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[7]

    • Trypsinize and count the cells. Seed the cells in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198.7 ± 4.8
0.195.3 ± 6.1
182.1 ± 5.5
1051.2 ± 4.9
10015.6 ± 3.8
IC50 (µM) ~9.5

Phase 2: Target Class Screening

Based on the initial cellular activity, the next logical step is to screen the compound against panels of representative targets from the most probable classes.

Kinase Panel Screening

Scientific Rationale: Many thiazole-containing compounds are known kinase inhibitors.[7] A broad kinase panel screen is an efficient way to identify potential kinase targets. Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are considered a gold standard for their sensitivity and reliability.[8]

Protocol (Example using a Radiometric Filter Binding Assay):

  • Reaction Setup:

    • In a 96-well plate, combine the following:

      • Kinase buffer (specific to the kinase being tested).

      • A specific peptide or protein substrate.

      • The kinase of interest.

      • This compound at a fixed concentration (e.g., 10 µM).

      • A control inhibitor (e.g., Staurosporine).

  • Initiation of Reaction:

    • Add a solution of Mg/ATP containing [γ-³²P]-ATP to initiate the kinase reaction.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction and Capturing the Substrate:

    • Terminate the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]-ATP will be washed away.

  • Detection:

    • Wash the filter plate multiple times with 0.75% phosphoric acid.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

GPCR Panel Screening

Scientific Rationale: GPCRs are another major target class for thiazole derivatives.[1] A common method for screening GPCR ligands is through competitive radioligand binding assays, which measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[9]

Protocol (Example using a Radioligand Binding Assay):

  • Membrane Preparation:

    • Use commercially available membrane preparations from cells overexpressing the GPCR of interest.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Assay buffer.

      • The GPCR membrane preparation.

      • A known radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors).

      • This compound at a fixed concentration (e.g., 10 µM).

  • Incubation:

    • Incubate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Determine the percentage of specific binding inhibition caused by the compound.

Ion Channel Panel Screening

Scientific Rationale: Given the structural similarity to a known Na+/K+-ATPase inhibitor, evaluating the compound's effect on ion channels is warranted.[4] High-throughput fluorescent assays are available for many ion channels.[10]

Protocol (Example using a Fluorescent Membrane Potential Dye):

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest.

    • Seed the cells in a 96-well plate and incubate overnight.

  • Dye Loading:

    • Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation:

    • Add this compound at various concentrations to the wells.

  • Stimulation and Detection:

    • Use an automated plate reader with a fluidics head to add a stimulus that activates the ion channel (e.g., a high concentration of potassium to open voltage-gated potassium channels).

    • Simultaneously, monitor the change in fluorescence over time.

  • Data Analysis:

    • Quantify the effect of the compound on the change in fluorescence upon stimulation and calculate the IC50 or EC50.

Phase 3: Hit Confirmation and Characterization

Once a "hit" is identified from the panel screens, the next step is to confirm the activity and determine the potency of the compound for the specific target.

Biochemical IC50 Determination for a Kinase Hit

Scientific Rationale: To accurately quantify the potency of a kinase inhibitor, a full dose-response curve is generated. This allows for the determination of the half-maximal inhibitory concentration (IC50).[8]

Protocol:

  • Follow the same protocol as the kinase panel screen, but use a range of concentrations of this compound (e.g., 10-point, 3-fold serial dilution).

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Functional Cell-Based Assay for a GPCR Hit

Scientific Rationale: After confirming binding, it is essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays, such as measuring changes in second messenger levels (e.g., cAMP), provide this information.[11]

Protocol (Example using a cAMP Assay for a Gs-coupled GPCR):

  • Cell Culture:

    • Use a cell line expressing the target GPCR.

    • Seed the cells in a 96-well plate.

  • Compound Treatment:

    • To test for agonist activity, treat the cells with increasing concentrations of this compound.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the compound before stimulating with a known agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the log of the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

G cluster_0 GPCR Signaling Pathway Ligand Agonist (e.g., this compound) GPCR Gs-coupled GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Gs-coupled GPCR signaling pathway.

Automated Patch Clamp for an Ion Channel Hit

Scientific Rationale: Automated patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[12] It provides direct measurement of ion channel currents with high precision and throughput.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest.

    • Prepare a single-cell suspension.

  • Automated Patch Clamp Procedure:

    • Load the cells and the compound solutions onto the automated patch-clamp instrument (e.g., QPatch, Patchliner).

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit ion channel currents.

    • Perfuse the cells with different concentrations of this compound and record the effect on the currents.

  • Data Analysis:

    • Measure the peak current amplitude or current integral in the presence of the compound.

    • Normalize the data to the control recordings and plot a dose-response curve to determine the IC50.

Trustworthiness: Building a Self-Validating System

To ensure the integrity of the generated data, each assay should include appropriate controls:

  • Positive Control: A known activator or inhibitor of the target to confirm that the assay is working correctly.

  • Negative Control: A vehicle control (e.g., DMSO) to establish the baseline response.

  • Counter-screens: For assays prone to artifacts (e.g., fluorescence-based assays), perform counter-screens to rule out compound interference with the detection method.

  • Orthogonal Assays: Confirm hits using a different assay format that relies on a distinct detection technology. For example, a kinase hit from a radiometric assay could be confirmed using a fluorescence polarization-based assay.

Conclusion

This guide provides a comprehensive and scientifically-grounded framework for the in vitro efficacy testing of this compound. By following this structured approach, researchers can efficiently identify the biological targets of this novel compound, characterize its potency and mechanism of action, and generate the high-quality data necessary to advance their drug discovery efforts.

References

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  • PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

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Introduction: Unveiling the Therapeutic Potential of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the in vivo evaluation of 4-Bromo-2-(piperidin-4-yl)thiazole.

This compound is a novel heterocyclic compound with a thiazole nucleus, a scaffold known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The presence of a piperidine moiety suggests potential activity within the central nervous system (CNS), as this functional group is a common feature in many CNS-acting drugs.[6] While public domain data on this specific molecule is limited, a structurally related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has demonstrated inhibitory activity against Na+/K+-ATPase and the Ras oncogene pathway, showing promise in glioma cancer cell lines.[7][8]

This dual potential in oncology and neurology necessitates a multi-pronged approach to its in vivo evaluation. This guide provides a comprehensive framework for designing and executing preclinical animal studies to elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound in both oncological and neurological disease models.

Part 1: Preclinical Evaluation in an Oncological Setting (Glioma Model)

The initial hypothesis for an anti-cancer application, particularly against glioma, is supported by the activity of a closely related molecule.[7][8] Therefore, a logical first step is to evaluate this compound in a relevant glioma xenograft model.

Rationale for Animal Model Selection

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research, allowing for the in vivo assessment of a compound's anti-tumor activity against human cancer cells.[9][10] For glioma, cell lines such as U87 MG or patient-derived xenografts (PDXs) implanted intracranially in immunodeficient mice (e.g., BALB/c nude or NOD-SCID) provide a clinically relevant system to assess efficacy.

Pharmacokinetic (PK) Profiling

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[11][12][13][14][15]

Protocol 1: Murine Pharmacokinetic Study

  • Animal Model: Healthy male BALB/c mice (6-8 weeks old).

  • Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[12][15]

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters for this compound

ParameterDescription
Tmax Time to reach maximum plasma concentration
Cmax Maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability
Pharmacodynamic (PD) and Target Engagement Studies

These studies aim to confirm that the compound interacts with its intended molecular targets within the tumor tissue.

Protocol 2: Target Engagement in Glioma Xenografts

  • Animal Model: Intracranial U87 MG glioma xenografts in nude mice.

  • Treatment: Once tumors are established, treat mice with this compound at various doses.

  • Tissue Collection: At different time points post-treatment, euthanize the animals and excise the tumors.

  • Analysis:

    • Na+/K+-ATPase activity: Measure the enzymatic activity in tumor lysates.

    • Ras pathway activation: Use Western blotting to assess the phosphorylation status of key downstream effectors of the Ras pathway (e.g., ERK, AKT).

Efficacy Evaluation in a Glioma Xenograft Model

The primary goal is to determine if the compound can inhibit tumor growth and improve survival.

Protocol 3: Intracranial Glioma Efficacy Study

  • Animal Model: Intracranially implant U87 MG cells into nude mice.

  • Treatment: Once tumors are established (confirmed by bioluminescence imaging if using luciferase-expressing cells), randomize mice into treatment groups (vehicle control, this compound at different doses, positive control like temozolomide).

  • Monitoring: Monitor tumor growth via imaging and observe the animals for clinical signs of disease progression.

  • Endpoints:

    • Primary: Overall survival.

    • Secondary: Tumor growth inhibition, body weight changes, and clinical observations.

  • Data Presentation: Summarize the efficacy data as shown in the table below.

Table 2: Hypothetical Efficacy Data in a Glioma Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)Tumor Growth Inhibition (%)
Vehicle Control25--
Compound (Low Dose)322840
Compound (High Dose)406075
Positive Control385270

Visualization 1: Workflow for Oncological Evaluation

oncology_workflow cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_efficacy Efficacy PK_Study PK Profiling (IV & PO) PK_Data Determine Cmax, Tmax, AUC, t1/2 PK_Study->PK_Data PD_Model Glioma Xenograft Model PK_Study->PD_Model Target_Engagement Target Engagement (Na+/K+-ATPase, Ras) PD_Model->Target_Engagement Efficacy_Model Intracranial Glioma Model PD_Model->Efficacy_Model Efficacy_Endpoints Measure Survival & Tumor Growth Efficacy_Model->Efficacy_Endpoints

Caption: Workflow for the in vivo oncological evaluation of this compound.

Part 2: Preclinical Evaluation in a Neurological Setting

The presence of a piperidine ring warrants investigation into the compound's potential effects on the CNS. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, and animal models are essential for preclinical evaluation.[16][17][18][19][20]

Rationale for Animal Model Selection

A wide variety of animal models exist for neurodegenerative diseases.[21][22][23] For Alzheimer's disease, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5xFAD or 3xTg-AD mice, are commonly used as they recapitulate key pathological features like amyloid plaques and cognitive deficits.[17][21] For Parkinson's disease, neurotoxin-based models (e.g., MPTP or 6-OHDA) or genetic models (e.g., alpha-synuclein overexpression) are employed.[16][18][19][24]

Blood-Brain Barrier (BBB) Penetration

A critical first step for any potential CNS therapeutic is to determine if it can cross the BBB.

Protocol 4: Brain Penetration Study

  • Animal Model: Healthy male C57BL/6 mice.

  • Compound Administration: Administer a single dose of this compound (IV or PO).

  • Sample Collection: At a time point corresponding to the plasma Tmax, collect blood and brain tissue.

  • Analysis: Homogenize the brain tissue and quantify the compound concentration in both plasma and brain homogenate using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess BBB penetration.

Pharmacokinetics and Pharmacodynamics in the CNS

Once BBB penetration is confirmed, it is important to characterize the compound's PK/PD profile within the CNS. This involves measuring drug levels and target engagement in the brain over time.

Efficacy in a Neurodegenerative Disease Model (Alzheimer's Disease Example)

This protocol outlines an efficacy study in a transgenic mouse model of Alzheimer's disease.

Protocol 5: Efficacy in a 5xFAD Mouse Model of Alzheimer's Disease

  • Animal Model: Aged 5xFAD transgenic mice and wild-type littermates.

  • Treatment: Begin chronic treatment with this compound or vehicle control before or after the onset of significant pathology.

  • Behavioral Testing: After a defined treatment period, assess cognitive function using a battery of behavioral tests, such as the Morris water maze (spatial learning and memory) and the Y-maze (short-term working memory).[25]

  • Post-mortem Analysis: Following behavioral testing, euthanize the animals and collect brain tissue for:

    • Histopathology: Immunohistochemical staining for amyloid-beta plaques and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: ELISA or Western blot to quantify levels of soluble and insoluble amyloid-beta peptides.

  • Data Presentation: Summarize behavioral and pathological data in a clear, tabular format.

Table 3: Hypothetical Efficacy Data in an Alzheimer's Disease Mouse Model

GroupMorris Water Maze (Escape Latency, sec)Amyloid Plaque Load (%)
Wild-Type + Vehicle200
5xFAD + Vehicle5515
5xFAD + Compound358

Visualization 2: Workflow for Neurological Evaluation

neuro_workflow cluster_bbb BBB Penetration cluster_efficacy Efficacy BBB_Study Brain Penetration Study Kp_Ratio Calculate Brain/Plasma Ratio (Kp) BBB_Study->Kp_Ratio Efficacy_Model AD Mouse Model (e.g., 5xFAD) BBB_Study->Efficacy_Model Behavioral_Tests Behavioral Testing (Morris Water Maze) Efficacy_Model->Behavioral_Tests Pathology Pathological Analysis (Aβ plaques) Behavioral_Tests->Pathology

Caption: Workflow for the in vivo neurological evaluation of this compound.

General Considerations for In Vivo Studies

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[26]

  • Dose Formulation: The compound should be formulated in a vehicle that is safe and appropriate for the chosen route of administration. The stability and solubility of the formulation should be confirmed.[26]

  • Reporting: Studies should be designed and reported according to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.

Conclusion

The evaluation of this compound in vivo requires a systematic and hypothesis-driven approach. The dual potential in oncology and neurology suggests parallel tracks of investigation, starting with foundational pharmacokinetic and safety studies, followed by efficacy testing in relevant disease models. The protocols and frameworks provided in this guide offer a robust starting point for researchers to comprehensively characterize the therapeutic potential of this novel compound.

References

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Application Note: High-Throughput Quantification of 4-Bromo-2-(piperidin-4-yl)thiazole in Preclinical Plasma Samples using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 4-Bromo-2-(piperidin-4-yl)thiazole in plasma, a critical step in preclinical drug development. We provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selectivity applications. The methodologies are designed to be efficient, accurate, and precise, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this novel heterocyclic entity.

Introduction: The Rationale for Method Development

This compound is a heterocyclic compound of interest in pharmaceutical research, featuring a thiazole ring linked to a piperidine moiety.[4] The presence of the thiazole ring, a common scaffold in biologically active compounds, and the piperidine group, known to influence pharmacokinetic properties, necessitates a thorough understanding of its behavior in biological matrices.[4][5] Accurate quantification in plasma is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall preclinical safety and efficacy assessment.

The choice of analytical methodology is driven by the intended application. For routine analyses where high concentrations are expected, HPLC-UV offers a cost-effective and straightforward approach.[6][7] For studies requiring lower limits of quantification (LLOQ) and high selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[8][9][10] This application note provides comprehensive protocols for both, empowering researchers to select the most appropriate method for their needs.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for method development. Based on its structure, which includes a basic piperidine nitrogen and a thiazole ring, we can predict its analytical behavior.[11] A similar compound, 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole, has a molecular weight of 261.18 g/mol and a calculated LogP of 2.5, suggesting moderate lipophilicity.[12]

  • UV Absorbance: Thiazole-containing compounds typically exhibit UV absorbance maxima in the range of 230-280 nm.[13][14] The exact maximum for this compound should be determined experimentally by scanning a standard solution with a UV-Vis spectrophotometer.

  • Ionization: The basic piperidine nitrogen is readily protonated, making the molecule suitable for positive ion mode electrospray ionization (ESI+) in LC-MS/MS.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in plasma for applications where sensitivity is not the primary concern.

Principle

The method involves the separation of the analyte from endogenous plasma components on a reversed-phase C18 column followed by detection using a UV detector at the wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve.[6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile, 300 µL) Plasma->PPT Add Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Prepare at least three levels of QC samples (low, medium, and high) in blank plasma.

Step 2: Sample Preparation

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile.[15][16]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.[17]

Step 3: HPLC-UV Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at λmax (to be determined, likely ~254 nm)

Step 4: Data Analysis

  • Integrate the peak area of this compound.

  • Construct a linear calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This highly sensitive and selective method is recommended for pharmacokinetic studies requiring low detection limits.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[18] The analyte is separated on a reversed-phase column and then ionized, and specific precursor-to-product ion transitions are monitored for quantification in Multiple Reaction Monitoring (MRM) mode.[8][10]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_IS Plasma Sample (50 µL) + Internal Standard PPT_LCMS Protein Precipitation (Acetonitrile, 150 µL) Plasma_IS->PPT_LCMS Add Vortex_Centrifuge_LCMS Vortex & Centrifuge PPT_LCMS->Vortex_Centrifuge_LCMS Supernatant_LCMS Collect Supernatant Vortex_Centrifuge_LCMS->Supernatant_LCMS Injection_LCMS Inject into LC-MS/MS Supernatant_LCMS->Injection_LCMS Separation_LCMS UPLC C18 Separation Injection_LCMS->Separation_LCMS Ionization ESI+ Ionization Separation_LCMS->Ionization MRM MRM Detection Ionization->MRM Quantification_LCMS Quantification MRM->Quantification_LCMS

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocol

Step 1: Preparation of Standards, QCs, and Internal Standard (IS)

  • Prepare stock and working solutions as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound with different mass. Prepare a working solution of the IS (e.g., 100 ng/mL).

Step 2: Sample Preparation

  • To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.[15][16]

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Step 3: LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions To be determined by infusion of a standard solution.

Step 4: Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a linear calibration curve by plotting the peak area ratio against concentration.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][2][19] The following parameters should be assessed:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[20] This is assessed by analyzing blank plasma from at least six different sources.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[20] A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20] These are evaluated at a minimum of three concentration levels (low, medium, and high QCs) in replicates. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Validation Data Summary (Hypothetical)

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity 1 - 200 µg/mL (r² > 0.998)r² ≥ 0.99
Accuracy 95.2% - 104.5%85% - 115%
Precision Intra-day RSD < 5%, Inter-day RSD < 8%RSD ≤ 15%
LLOQ 1 µg/mL-

Table 2: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity 0.1 - 100 ng/mL (r² > 0.999)r² ≥ 0.99
Accuracy 97.8% - 102.3%85% - 115%
Precision Intra-day RSD < 4%, Inter-day RSD < 6%RSD ≤ 15%
LLOQ 0.1 ng/mL-

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in plasma. The choice between the two methods will depend on the specific requirements of the study, particularly the desired sensitivity. Proper validation of these methods in accordance with ICH guidelines will ensure the generation of high-quality data to support preclinical drug development programs.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Sayyed, M. A., & Mokle, S. S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • O'Gorman, M., & Taylor, S. L. (2015). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics. Clinical applications, 9(3-4), 301–317. [Link]

  • Soares, M. F. L. R., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Saeed, A., et al. (2015). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1773-1779. [Link]

  • Kato, R. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]

  • Kumar, P., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. [Link]

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  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NIH. (2023). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. [Link]

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  • ResearchGate. (n.d.). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. [Link]

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Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Using 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for utilizing 4-Bromo-2-(piperidin-4-yl)thiazole, a fragment-like molecule, in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. The protocol details a robust workflow, from initial compound characterization to primary biochemical screening and subsequent cellular target engagement validation. We present a detailed methodology for a luminescence-based primary assay, the ADP-Glo™ Kinase Assay, to assess the inhibitory activity of the compound against a representative kinase. Furthermore, we describe the Cellular Thermal Shift Assay (CETSA) as a powerful secondary assay to confirm direct target engagement within a cellular environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their kinase inhibitor discovery programs.

Introduction: The Rationale for Screening this compound

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, valued for its ability to form key interactions within enzyme active sites.[3][4] Similarly, the piperidine motif is prevalent in pharmaceuticals, often used to improve physicochemical properties and explore three-dimensional chemical space, which is increasingly important in fragment-based drug discovery (FBDD).[5]

The compound this compound combines these two valuable fragments. Its structure suggests potential for interaction with the ATP-binding site of kinases, making it an attractive starting point for an HTS campaign. The bromine atom provides a vector for future chemical elaboration and structure-activity relationship (SAR) studies. This application note outlines a systematic approach to screen this compound and its analogs to identify and validate novel kinase inhibitors.

Physicochemical Properties of this compound

A foundational step in any screening campaign is the thorough characterization of the screening compound. High purity and good solubility are paramount for generating reliable data and minimizing false positives.

PropertyValueSource
CAS Number 1159815-51-6Guidechem[6]
Molecular Formula C₈H₁₁BrN₂SPubChem[7]
Molecular Weight 247.16 g/mol PubChem[7]
Purity ≥95% (Recommended)N/A
Solubility ≥10 mM in DMSON/A

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound library and triage them for further development. The workflow described herein is tailored for the discovery of kinase inhibitors, beginning with a sensitive biochemical assay and progressing to a more physiologically relevant cellular assay for hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation AD Assay Development (ADP-Glo™) AV Assay Validation (Z'-factor > 0.5) AD->AV Optimization LP Library Preparation (Compound Plating) AV->LP Proceed to HTS PS Primary HTS (Single Concentration) LP->PS DA Data Analysis (Hit Identification) PS->DA DR Dose-Response (IC50 Determination) DA->DR Confirmed Hits SA Secondary Assay (CETSA) (Target Engagement) DR->SA HV Hit Validation & Prioritization SA->HV

Caption: A generalized workflow for identifying kinase inhibitors.

Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[8] It is a universal platform suitable for virtually any kinase and is highly amenable to HTS due to its robust signal and simple two-step protocol.[9]

Principle of the ADP-Glo™ Assay

The assay proceeds in two steps. First, upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Protocol: Primary HTS of this compound

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working stock plate by diluting the compound to 1 mM in DMSO.

    • Using an acoustic dispenser, transfer 50 nL of the compound from the working stock plate to the assay plate wells. This results in a final assay concentration of 10 µM with 0.5% DMSO.

    • Include appropriate controls:

      • Negative Control (0% inhibition): Wells with 0.5% DMSO.

      • Positive Control (100% inhibition): Wells with a known inhibitor of the target kinase (e.g., Staurosporine) at a concentration known to cause full inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and its peptide or protein substrate concentrations should be optimized during assay development to be at or below their respective Kₘ values.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at its Kₘ for the kinase.

    • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The total reaction volume is now 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to allow for complete ATP depletion.[6]

    • Add 10 µL of Kinase Detection Reagent to each well.[6]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

    • Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Calculate the Z'-factor for each plate to assess assay quality:[10][11] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| An assay is considered robust for HTS if the Z'-factor is > 0.5.[10][11]

Hypothetical Screening Data
ParameterValueInterpretation
Screening Concentration 10 µMStandard for primary single-point screens.
Mean Negative Control Signal 850,000 RLURepresents uninhibited kinase activity.
Mean Positive Control Signal 50,000 RLURepresents fully inhibited kinase activity.
Z'-Factor 0.78Excellent assay quality, suitable for HTS.[11]
Hit Threshold ≥50% InhibitionA common threshold for identifying initial hits.
Hit Rate 1.2%A typical hit rate for a fragment-based library.

Hit Validation: Cellular Thermal Shift Assay (CETSA®)

A primary hit from a biochemical assay must be validated to confirm its activity in a more complex biological system and to ensure it directly engages the intended target. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13]

Principle of CETSA

When a protein is heated, it denatures and aggregates. The temperature at which this occurs is its melting temperature (Tₘ). The binding of a small molecule ligand can stabilize the protein's structure, leading to an increase in its Tₘ.[12] CETSA exploits this phenomenon by treating cells with a compound, heating them across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[5][14]

Protocol: CETSA for Target Engagement
  • Cell Treatment:

    • Culture cells known to express the target kinase to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate tubes. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • For each treatment group, aliquot the cell suspension into a PCR plate or PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2°C increments). One aliquot should be kept at room temperature as an unheated control.

    • Cool the samples on ice immediately for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

    • Quantify the amount of the soluble target protein in each sample using a standard protein detection method, such as Western Blot or AlphaScreen®.

  • Data Analysis:

    • For Western Blot analysis, quantify the band intensity for each lane.

    • Normalize the amount of soluble protein at each temperature to the amount in the unheated control for that treatment group.

    • Plot the normalized soluble protein fraction against temperature for both the vehicle-treated and compound-treated samples to generate CETSA melting curves.

    • A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Contextualizing Hits: The PI3K/AKT/mTOR Signaling Pathway

To illustrate the potential application, we can hypothesize that our screen has identified this compound as an inhibitor of PI3K (Phosphoinositide 3-kinase). The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers, making it a prime therapeutic target.[1][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Inhibition of PI3K by the screening compound blocks downstream signaling.

A validated hit against PI3K would be expected to block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and subsequent downstream signaling through mTOR, ultimately leading to a reduction in cancer cell proliferation and survival.[2][15]

Conclusion

The workflow detailed in this application note provides a comprehensive and robust strategy for the high-throughput screening of this compound as a potential kinase inhibitor. By combining a sensitive, luminescence-based primary assay with a powerful cellular target engagement assay, researchers can confidently identify and validate novel hits. The modular nature of this protocol allows for its adaptation to a wide range of kinase targets, positioning this thiazole-piperidine scaffold as a valuable starting point for innovative drug discovery campaigns.

References

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Martínez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Otaibi, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • K-Varasteh. (2023). On HTS: Z-factor. Retrieved from [Link]

  • High Throughput Screening. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole. PubChem Compound Database. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Protein Kinase Signalling Networks in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Lee, E. R., & Kim, H. R. (2022). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Archives of Pharmacal Research. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • NIH. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Current status of HTRF technology in kinase assays. Retrieved from [Link]

  • MDPI. (2018). Targeting RTK Signaling Pathways in Cancer. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Adv. Retrieved from [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Retrieved from [Link]

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Sources

Application Notes and Protocols: A Roadmap for 4-Bromo-2-(piperidin-4-yl)thiazole Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the discovery and preclinical development of drug candidates based on the 4-Bromo-2-(piperidin-4-yl)thiazole scaffold. The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial hypothesis to preclinical candidate selection. It integrates field-proven insights with detailed, self-validating protocols to ensure scientific rigor and reproducibility. The core philosophy is to explain the causality behind experimental choices, thereby empowering research teams to make data-driven decisions throughout the complex drug discovery process.[3]

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole moiety is a cornerstone of many pharmacologically active agents.[1][4] Its presence in clinically used drugs highlights its metabolic stability and ability to form key interactions with biological targets. The specific scaffold, this compound, combines the thiazole core with a piperidine ring, a common feature in centrally active agents, and a bromine atom, which can serve as a synthetic handle for library generation or provide a key halogen bond with the target protein.

Our initial hypothesis is that this scaffold is a promising starting point for the development of selective protein kinase inhibitors, a class of targets heavily implicated in oncology and inflammatory diseases.[5] Kinases are highly "druggable" targets, and high-throughput screening for their inhibitors has become a major focus in pharmaceutical research.[5] This guide will therefore proceed with the hypothetical goal of discovering a novel kinase inhibitor for oncology applications.

Stage 1: Target Identification and Validation

The foundational step of any drug discovery program is to identify and validate a biological target that, when modulated, is likely to produce a therapeutic effect.[6][7][8] An incorrect or poorly validated target is a primary reason for costly late-stage clinical failures.[6]

Rationale for Target Selection

Given the thiazole scaffold's known propensity for kinase inhibition, an efficient starting point is to screen the compound against a broad panel of kinases implicated in a specific disease area, such as non-small cell lung cancer (NSCLC). This approach combines elements of phenotypic screening (identifying an effect) with target-based discovery (identifying the specific protein responsible).

Experimental Workflow: Target Deconvolution

The overall workflow for target identification and validation is a multi-step process designed to build confidence in the target's role in the disease.[6][9]

G cluster_0 Target Identification cluster_1 Target Validation A Broad Kinase Panel Screen (e.g., KinomeScan®) B Identify Primary 'Hits' (Kinases with >90% Inhibition) A->B C Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells B->C Confirm in vitro hits D Genetic Knockdown (siRNA/CRISPR) Phenocopy Pharmacological Effect? C->D Validate cellular relevance E Confirm Target Expression in Patient Tissues (IHC/TCGA data) D->E Validate disease relevance F Validated Target E->F

Caption: Workflow for Target Identification and Validation.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to and stabilizes the putative kinase target inside intact cells.

Principle: Ligand binding increases the thermal stability of a target protein. By heating cell lysates to various temperatures, the unbound protein will denature and precipitate at a lower temperature than the ligand-bound protein.

Materials:

  • A549 (NSCLC) cell line

  • This compound (test compound)

  • DMSO (vehicle control)

  • PBS, protease and phosphatase inhibitors

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus

Procedure:

  • Treatment: Culture A549 cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant (soluble fraction) by Western blot using a specific antibody against the putative kinase target.

  • Interpretation: A positive result is indicated by a shift in the melting curve, where the protein remains soluble at higher temperatures in the presence of the test compound compared to the vehicle control.

Stage 2: Assay Development and High-Throughput Screening (HTS)

Once a target is validated, the next step is to develop a robust assay to screen a large library of chemical analogs.[10] The goal of HTS is to identify initial "hits"—compounds that modulate the target's activity in a desired manner.[11]

Rationale for Assay Choice

For kinase inhibitors, a biochemical assay that measures the consumption of ATP or the generation of ADP is often preferred for HTS due to its simplicity and scalability.[12] Fluorescence-based readouts are common due to their high sensitivity.[13]

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To quantify the activity of the validated kinase and measure its inhibition by compounds in a high-throughput format (384-well plates).

Principle: This is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

  • Recombinant purified target kinase

  • Substrate peptide/protein specific to the kinase

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Compound library (analogs of this compound)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the compound of interest at various concentrations (or DMSO control).

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 1x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis & Validation:

    • Calculate percent inhibition relative to controls (0% inhibition = DMSO; 100% inhibition = no enzyme).

    • Determine the assay quality by calculating the Z'-factor. An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[10]

Stage 3: Hit-to-Lead Optimization

HTS campaigns identify "hits," which are often just starting points.[14] The Hit-to-Lead (H2L) process refines these initial hits into "lead" compounds with more drug-like properties.[15][16] This iterative process involves medicinal chemistry, computational modeling, and biological assays to improve potency, selectivity, and pharmacokinetic properties.[15][17]

The Optimization Cycle

The H2L process is a cycle of design, synthesis, and testing. Chemists systematically modify the "hit" structure to improve key attributes.[17]

Caption: The iterative cycle of Hit-to-Lead optimization.

Data Summary: Structure-Activity Relationship (SAR)

The goal is to understand how chemical modifications affect biological activity. This is summarized in an SAR table.

Compound IDR1-Group (Piperidine)R2-Group (Thiazole-C5)Target IC50 (nM)Solubility (µM)
HIT-001 -H-H520015
LEAD-023 -C(O)CH3-H15045
LEAD-024 -C(O)CH3-F8550
LEAD-025 -SO2CH3-H210>100

Causality: The data suggests that acylating the piperidine nitrogen (LEAD-023 vs HIT-001) significantly improves potency. Further substitution at the C5 position of the thiazole with an electron-withdrawing group (LEAD-024) provides an additional potency boost. The sulfonyl group (LEAD-025) also improves potency and dramatically increases solubility, a critical ADME property.

Stage 4: In Vitro ADME and Toxicology Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology properties is essential to reduce the high attrition rates of drug candidates in later development stages.[18][19] These in vitro assays provide crucial data to guide the selection of the most promising lead compounds.[20][21]

Key In Vitro ADME/Tox Assays

A standard panel of assays should be run on the most promising lead compounds.

Assay TypeAssay NamePurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.
Distribution Plasma Protein BindingDetermines the fraction of drug bound to plasma proteins, affecting distribution.
Metabolism Microsomal StabilityAssesses metabolic stability in the presence of liver enzymes (CYPs).
Metabolism CYP450 InhibitionIdentifies potential for drug-drug interactions.
Toxicity hERG Channel AssayScreens for potential cardiac toxicity (QT prolongation).
Toxicity Cytotoxicity (HepG2)Assesses general cellular toxicity, particularly liver toxicity.[18]
Protocol: Microsomal Stability Assay

Objective: To determine the metabolic stability of a lead compound when incubated with liver microsomes.

Principle: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and half-life.

Materials:

  • Pooled human liver microsomes (HLM)

  • Lead compound (e.g., LEAD-025)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a master mix of HLM in phosphate buffer. Prepare a separate solution of the lead compound.

  • Incubation: Pre-warm the HLM solution to 37°C. Add the lead compound to the HLM solution and briefly pre-incubate.

  • Initiation: Start the reaction by adding a pre-warmed NADPH solution. This is the T=0 time point.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the lead compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Stage 5: In Vivo Efficacy and Safety Assessment

After a lead compound demonstrates a promising in vitro profile (potent, selective, and good ADME properties), its efficacy and safety must be tested in a living organism.[22] These preclinical studies are the gold standard for evaluating a drug's potential and are required by regulatory agencies like the FDA before human trials can begin.[23][24]

Rationale for Model Selection

For an oncology indication, a cell-line derived xenograft (CDX) model is a common and well-established starting point.[25][26] In this model, human cancer cells (e.g., A549) are implanted into immunocompromised mice, which then develop tumors. This allows for the direct assessment of the compound's anti-tumor activity.[27]

Protocol: A549 Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a lead candidate in a subcutaneous A549 mouse xenograft model.

Principle: The lead compound is administered to tumor-bearing mice, and its effect on tumor growth is compared to a vehicle-treated control group.

Materials:

  • Athymic Nude mice

  • A549 human lung carcinoma cells

  • Matrigel

  • Lead compound (formulated for in vivo administration)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle, administered orally (PO), once daily (QD)

    • Group 2: Lead Compound, 30 mg/kg, PO, QD

    • Group 3: Positive Control (standard-of-care drug), at its effective dose and schedule

  • Dosing and Monitoring: Administer the assigned treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the vehicle group. A statistically significant reduction in tumor volume/weight indicates efficacy.

Conclusion: Data-Driven Candidate Selection

The culmination of this multi-stage experimental process is the generation of a comprehensive data package for a preclinical drug candidate. The ideal candidate will exhibit:

  • High Potency: Nanomolar IC50 against the validated target.

  • Selectivity: Minimal activity against off-target kinases and other safety-relevant proteins.

  • Favorable ADME: Good solubility, permeability, and metabolic stability.

  • In Vivo Efficacy: Significant tumor growth inhibition in a relevant animal model.[28]

  • Safety: No overt toxicity signs in animal studies at therapeutic doses.

This rigorous, iterative, and self-validating approach ensures that only the most promising molecules advance toward clinical development, maximizing the probability of success in creating a new medicine.[29] All preclinical studies must be conducted according to Good Laboratory Practices (GLP) as defined by regulatory bodies to ensure data integrity and quality.[23][30]

References

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Application Notes and Protocols for the Investigation of 4-Bromo-2-(piperidin-4-yl)thiazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved anticancer agents such as Dasatinib and Dabrafenib[1]. Its versatile structure allows for substitutions that can modulate biological activity against various cancer-related targets[1][2]. This document provides a comprehensive guide for researchers investigating the potential of a novel compound, 4-Bromo-2-(piperidin-4-yl)thiazole, in the field of oncology. While direct studies on this specific molecule are not yet prevalent in published literature, extensive research on closely related analogs, particularly 4-halogeno-2,5-disubstituted-1,3-thiazoles, provides a strong rationale for its investigation[3].

A notable analog, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has demonstrated potent in vitro growth inhibitory activity against several human cancer cell lines, including gliomas[3]. Its mechanism of action has been attributed to the dual inhibition of the α-1 Na+/K+-ATPase (NAK) pump and Ras oncogene activity[1][3]. The Na+/K+-ATPase is a compelling target for cancer therapy as it is often differentially expressed in tumor cells and its inhibition can induce apoptosis and autophagy[1]. The Ras family of small GTPases are critical signaling nodes that are frequently mutated in a wide range of cancers, leading to uncontrolled cell proliferation and survival.

These findings suggest that this compound, by virtue of its structural similarities, may exhibit a comparable, if not enhanced, anticancer profile. The substitution of the piperidin-1-yl with a piperidin-4-yl moiety may alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a more favorable safety profile.

This guide will provide detailed protocols for the initial in vitro evaluation and subsequent in vivo validation of this compound as a potential anticancer agent.

Hypothesized Mechanism of Action

Based on the available literature for analogous compounds, the primary hypothesized mechanism of action for this compound is the dual inhibition of Na+/K+-ATPase and the Ras signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound NAK Na+/K+-ATPase (α1 subunit) Compound->NAK Inhibition Ras Ras (Oncogenic) Compound->Ras Inhibition Apoptosis Apoptosis NAK->Apoptosis Induction RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized dual inhibitory action of this compound.

In Vitro Evaluation Protocols

The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxicity, mechanism of action, and selectivity.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of a compound's ability to inhibit cell growth.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87-MG - glioblastoma, HCT116 - colon)

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells - RPE-1) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Line Tumor Type Hypothetical IC50 (µM) of this compound Hypothetical IC50 (µM) of Doxorubicin (Control)
A549Lung Carcinoma5.20.8
MCF-7Breast Adenocarcinoma7.81.2
U87-MGGlioblastoma3.50.5
HCT116Colorectal Carcinoma6.10.9
RPE-1Normal Epithelial> 5015.4
Protocol 2: Ras Activation Assay

This protocol describes a pull-down assay to determine the effect of the compound on the activation state of Ras.

Rationale: Activated (GTP-bound) Ras can be specifically pulled down from cell lysates using the Ras-binding domain (RBD) of its downstream effector, Raf. The amount of pulled-down Ras-GTP is then quantified by Western blotting.

Materials:

  • Cancer cell line with known Ras mutation (e.g., HCT116)

  • This compound

  • Ras Activation Assay Kit (containing Raf-RBD beads)

  • Lysis buffer

  • Primary antibody against Ras

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells according to the kit manufacturer's instructions.

  • Pull-down Assay:

    • Incubate cell lysates with Raf-RBD beads to pull down active Ras-GTP.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Ras antibody.

    • Detect the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensity of the pulled-down Ras-GTP and compare it to the total Ras in the cell lysate to determine the relative level of Ras activation.

In Vivo Evaluation Protocols

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in a living organism. Xenograft models are a cornerstone of preclinical cancer drug development[4].

Protocol 3: Subcutaneous Xenograft Tumor Model

This protocol details the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of the compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors[4][5].

Rationale: This model allows for the direct measurement of tumor growth over time in response to treatment, providing a robust assessment of a compound's in vivo efficacy[6][7][8].

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel

  • This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

    • The control group should receive the vehicle solution.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Monitor for any signs of toxicity, such as significant weight loss.

G Start Start Implant Implant Cancer Cells (e.g., HCT116) into Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer Compound or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Endpoint Reach Study Endpoint Measure->Endpoint Tumor size or treatment duration Analyze Analyze Data (TGI, Toxicity) Endpoint->Analyze End End Analyze->End

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The strong scientific premise, based on the activity of closely related analogs, warrants a thorough investigation of this novel compound. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can elucidate its therapeutic potential and pave the way for further development.

References

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Application Notes and Protocols for (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone as a Dual Inhibitor of Na+/K+-ATPase and Ras Oncogene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Strategy in Cancer Therapeutics

The relentless pursuit of targeted and effective cancer therapies has led researchers to explore novel molecular targets and chemical entities that can overcome the limitations of conventional treatments. In this context, the dual inhibition of the Na+/K+-ATPase ion pump and the Ras oncogene signaling pathway presents a promising strategy.[1][2] The Na+/K+-ATPase, long known for its essential role in maintaining cellular ion homeostasis, is now recognized as a critical signal transducer implicated in cancer cell survival and proliferation.[3] Concurrently, the Ras family of small GTPases represents one of the most frequently mutated oncogene families in human cancers, driving uncontrolled cell growth and survival.[4]

This document provides detailed application notes and protocols for the use of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (hereafter referred to as Compound 12b), a novel thiazole derivative that has demonstrated potent inhibitory activity against both the α1 subunit of Na+/K+-ATPase and the Ras oncogene.[2] Notably, Compound 12b has shown approximately 10 times greater in vitro growth inhibitory activity against cancer cell lines than perillyl alcohol, a compound known to inhibit both these targets.[2] These notes are intended for researchers, scientists, and drug development professionals investigating new anti-cancer agents.

Scientific Foundation: The Rationale for Dual-Targeting

The Na+/K+-ATPase: More Than a Simple Ion Pump

The Na+/K+-ATPase is an integral membrane protein responsible for actively transporting Na+ and K+ ions across the cell membrane, a process vital for maintaining cellular electrochemical gradients.[5] Beyond this canonical function, the Na+/K+-ATPase, particularly its α1 subunit, acts as a signaling scaffold.[6] In many cancer types, including gliomas, melanomas, and non-small-cell lung cancers, the α1 subunit is overexpressed.[2] This overexpression is associated with tumor development and poor clinical outcomes.[7]

Inhibition of the Na+/K+-ATPase α1 subunit in cancer cells can trigger a cascade of events leading to cell death, including the induction of oxidative stress and apoptosis.[6] The differential expression of Na+/K+-ATPase isoforms between cancerous and normal tissues provides a therapeutic window for selective targeting.[8]

Ras Oncogene: A Central Node in Cancer Signaling

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[4] Mutations that lock Ras in a constitutively active, GTP-bound state are found in a significant percentage of human cancers, making Ras an important therapeutic target.[4] Activated Ras triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes oncogenic transcription and cell cycle progression.[7]

The Synergy of Dual Inhibition

The Na+/K+-ATPase and Ras signaling pathways are interconnected. The Na+/K+-ATPase can modulate Ras activity through a signaling complex involving Src kinase and the epidermal growth factor receptor (EGFR).[9] Therefore, a dual inhibitor like Compound 12b that targets both Na+/K+-ATPase and Ras can disrupt cancer cell signaling at multiple levels, potentially leading to a more potent and durable anti-tumor response.

Synthesis of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (Compound 12b)

While the detailed experimental procedure for the synthesis of Compound 12b is provided in the supplementary materials of the primary reference, a general representative synthesis for similar 2-aroylbenzothiazoles involves a metal-free domino transformation of anilines, acetophenones, and elemental sulfur. A representative procedure for a related compound is described below to provide a general understanding of the synthetic strategy.

Representative Synthesis of a 2-Aroylbenzothiazole Derivative

This is a representative protocol and may require optimization for the specific synthesis of Compound 12b.

Reaction Scheme:

A mixture of an appropriate aniline, an acetophenone derivative, and elemental sulfur are reacted in a suitable solvent under heat.

Materials:

  • Substituted aniline

  • Substituted acetophenone

  • Elemental sulfur

  • Organic solvent (e.g., N,N-dimethylformamide)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a reaction vessel, add the substituted aniline (1.0 eq), substituted acetophenone (1.2 eq), and elemental sulfur (2.0 eq).

  • Add the organic solvent (e.g., N,N-dimethylformamide) and stir the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 120 °C) and maintain for a designated time (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.[10]

  • Characterize the final product using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Data Presentation: In Vitro Efficacy

Compound 12b has demonstrated significant growth-inhibitory activity against a panel of human cancer cell lines. While specific IC50 values for Compound 12b are not publicly available in the abstract of the primary publication, the study reports approximately 10-fold greater activity than perillyl alcohol.[2] For context and as a representative illustration of the potential potency of novel thiazole derivatives, the following table summarizes IC50 values for other recently synthesized thiazole compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Novel Thiazole DerivativeMCF-7 (Breast)2.57[2]
Novel Thiazole DerivativeHepG2 (Liver)7.26[2]
Bis-Thiazole DerivativeHela (Cervical)0.00065[3]
Bis-Thiazole DerivativeKF-28 (Ovarian)0.0061[3]
Thiazole-Thiadiazole HybridHepG2-1 (Liver)0.69[11]

Experimental Protocols

Protocol 1: Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is designed to determine the inhibitory effect of Compound 12b on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[12]

Principle:

The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. A parallel reaction is run in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain, to determine the activity of other ATPases. The difference between the total and ouabain-insensitive activity represents the Na+/K+-ATPase activity. The released inorganic phosphate is detected colorimetrically.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from guinea pig kidney)[2]

  • Compound 12b stock solution (in DMSO)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • ATP solution (10 mM)

  • Ouabain solution (10 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)[12]

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard solution in the assay buffer.

  • Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures (in triplicate):

    • Total ATPase Activity: 50 µL of Assay Buffer + 10 µL of various concentrations of Compound 12b (or DMSO as a vehicle control).

    • Ouabain-Insensitive Activity: 50 µL of Assay Buffer containing 1 mM ouabain + 10 µL of various concentrations of Compound 12b (or DMSO).

  • Enzyme Addition: Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of 10 mM ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Add 50 µL of the phosphate detection reagent to all wells. Incubate at room temperature for 15-20 minutes for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculation:

    • Calculate the amount of phosphate released using the phosphate standard curve.

    • Calculate Na+/K+-ATPase activity = (Phosphate released in Total ATPase Activity wells) - (Phosphate released in Ouabain-Insensitive Activity wells).

    • Plot the percentage of Na+/K+-ATPase inhibition versus the concentration of Compound 12b to determine the IC50 value.

Causality Behind Experimental Choices:

  • Ouabain Control: Ouabain is a specific inhibitor of Na+/K+-ATPase. Including this control is crucial to distinguish the activity of Na+/K+-ATPase from other ATP-hydrolyzing enzymes present in the preparation.

  • Colorimetric Detection: The malachite green-based assay is a sensitive and straightforward method for quantifying inorganic phosphate, providing a direct measure of enzyme activity.[12]

  • Kinetic Considerations: The assay should be performed under conditions where the reaction rate is linear with respect to time and enzyme concentration to ensure accurate determination of inhibitory activity.

Protocol 2: Ras Activation Assay (G-LISA®)

This protocol describes a high-throughput, ELISA-based assay to quantify the active, GTP-bound form of Ras in cell lysates following treatment with Compound 12b.[13]

Principle:

This assay utilizes a 96-well plate coated with the Ras-Binding Domain (RBD) of the Raf-1 effector protein, which has a high affinity for the GTP-bound (active) form of Ras. Active Ras from cell lysates will bind to the RBD-coated wells, while inactive, GDP-bound Ras is washed away. The captured active Ras is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Materials:

  • Cancer cell line known to have active Ras signaling (e.g., A549, HCT116).

  • Compound 12b stock solution (in DMSO).

  • Ras G-LISA® Activation Assay Kit (containing RBD-coated plate, lysis buffer, antibodies, and detection reagents).

  • Cell culture reagents.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal Ras activity.

    • Treat the cells with various concentrations of Compound 12b (and a vehicle control) for a predetermined time. Include a positive control (e.g., EGF stimulation) to induce Ras activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with the provided ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the lysates.

  • Ras Activation Assay:

    • Add equal amounts of protein lysate to the RBD-coated wells.

    • Incubate for 30 minutes at 4°C with gentle agitation.

    • Wash the wells several times with the provided wash buffer.

    • Add the anti-Ras primary antibody and incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add the HRP substrate and incubate until color develops.

    • Add a stop solution.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the absorbance versus the concentration of Compound 12b.

    • Calculate the percentage of Ras activation inhibition relative to the positive control to determine the IC50 value.

Causality Behind Experimental Choices:

  • G-LISA® Format: This format offers higher throughput, requires less sample, and is more quantitative compared to traditional pull-down assays.[13]

  • RBD-Coated Plate: The specific binding of active Ras-GTP to the immobilized Raf-1 RBD is the core principle that allows for the selective quantification of the activated form of the oncoprotein.

  • Serum Starvation: This step is crucial to lower the baseline level of Ras activity, thereby increasing the signal-to-noise ratio when measuring the effects of activators or inhibitors.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with Compound 12b.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest.

  • Compound 12b stock solution (in DMSO).

  • Cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 12b (in triplicate). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Compound 12b relative to the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • MTT as a Readout: The reduction of MTT by mitochondrial dehydrogenases is a reliable indicator of metabolic activity, which in most cases correlates with cell viability.[1]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution, so a solubilizing agent is necessary to release the colored product for spectrophotometric measurement.

Visualizations: Signaling Pathways and Experimental Workflows

NaK_Ras_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK Na+/K+-ATPase (α1) Src Src NaK->Src Activates EGFR EGFR Ras_GDP Ras-GDP (Inactive) EGFR->Ras_GDP Promotes GDP/GTP Exchange Src->EGFR Transactivates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl) (phenyl)methanone Compound->NaK Inhibits Compound->Ras_GTP Inhibits Activity

Caption: Dual inhibition of Na+/K+-ATPase and Ras signaling pathways.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis Synthesis & Characterization of Compound 12b NaK_Assay Na+/K+-ATPase Activity Assay Synthesis->NaK_Assay Test Compound Ras_Assay Ras Activation Assay (G-LISA) Synthesis->Ras_Assay Test Compound MTT_Assay Cell Viability (MTT Assay) Synthesis->MTT_Assay Test Compound IC50_NaK Determine IC50 for Na+/K+-ATPase Inhibition NaK_Assay->IC50_NaK IC50_Ras Determine IC50 for Ras Inhibition Ras_Assay->IC50_Ras IC50_Cyto Determine Cytotoxic IC50 on Cancer Cell Lines MTT_Assay->IC50_Cyto

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-(piperidin-4-yl)thiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring optimal reaction conditions and high-purity final product.

Introduction: The Synthetic Challenge

The synthesis of this compound is a sequential process that requires careful control over each reaction step to ensure high yields and minimize impurity formation. The most common synthetic route involves the formation of a thioamide intermediate from N-Boc-protected piperidine, followed by a Hantzsch thiazole synthesis, subsequent bromination of the thiazole ring, and a final deprotection step. This guide will address potential pitfalls at each of these critical stages.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear understanding of the synthetic pathway, the following diagram outlines the key transformations.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Bromination cluster_3 Step 4: Boc Deprotection A N-Boc-piperidine-4-carboxamide B tert-butyl 4-carbamothioylpiperidine- 1-carboxylate (Thioamide) A->B  Lawesson's Reagent   C Thioamide E tert-butyl 4-(4-chloromethylthiazol-2-yl)piperidine- 1-carboxylate C->E D 1,3-Dichloroacetone D->E F tert-butyl 4-(4-chloromethylthiazol-2-yl)piperidine- 1-carboxylate G tert-butyl 4-(4-bromothiazol-2-yl)piperidine- 1-carboxylate F->G  NBS   H tert-butyl 4-(4-bromothiazol-2-yl)piperidine- 1-carboxylate I This compound (Final Product) H->I  TFA or HCl  

Caption: Synthetic workflow for this compound.

Part 1: Thioamide Formation - Troubleshooting Guide

The conversion of N-Boc-piperidine-4-carboxamide to its corresponding thioamide using Lawesson's reagent is a crucial first step.

Q1: My thioamide formation is sluggish, or the yield is low. What are the common causes?

A1: Low yields in thionation reactions with Lawesson's reagent can often be attributed to several factors:

  • Reagent Quality: Lawesson's reagent can degrade over time, especially with exposure to moisture. It is advisable to use a freshly opened bottle or reagent that has been stored under anhydrous conditions. The appearance of a strong, unpleasant odor is not necessarily an indicator of poor quality, as this is characteristic of the reagent and its byproducts.

  • Reaction Temperature: While some thionations proceed at room temperature, this specific conversion often requires heating to drive the reaction to completion. A temperature range of 50-80 °C in a suitable solvent like dioxane or toluene is typically effective.[1]

  • Solvent Choice: The solvent must be anhydrous. The presence of water can hydrolyze Lawesson's reagent and the starting amide. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the reactants.

  • Stoichiometry: While a stoichiometric amount of Lawesson's reagent (0.5 equivalents, as it is a dimer) is theoretically sufficient, a slight excess (0.55-0.6 equivalents) can sometimes improve the conversion rate, especially if the starting amide is not fully pure.

Q2: I am observing multiple spots on my TLC plate after the thionation reaction. What are these byproducts?

A2: The formation of byproducts is a common issue. Here are some possibilities:

  • Unreacted Starting Material: The most prominent spot is often the unreacted N-Boc-piperidine-4-carboxamide. This indicates an incomplete reaction, which can be addressed by increasing the reaction time, temperature, or the amount of Lawesson's reagent.

  • Phosphorus Byproducts: Lawesson's reagent generates phosphorus-containing byproducts that can be difficult to remove.[2] These are often polar and may streak on the TLC plate. An aqueous workup with a mild base, such as sodium bicarbonate, can help in their removal.

  • Degradation Products: At elevated temperatures for extended periods, some degradation of the thioamide or starting material may occur. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Parameter Recommended Condition Troubleshooting Tip
Lawesson's Reagent 0.55 - 0.6 equivalentsUse freshly opened, high-purity reagent.
Solvent Anhydrous Toluene or DioxaneEnsure solvent is dry using molecular sieves if necessary.
Temperature 50 - 80 °CGradually increase temperature if the reaction is slow.
Reaction Time 2 - 6 hoursMonitor by TLC to avoid byproduct formation from prolonged heating.

Part 2: Hantzsch Thiazole Synthesis - Troubleshooting Guide

The Hantzsch synthesis is a classic method for forming the thiazole ring. In this case, the thioamide is reacted with an α-halo carbonyl compound, such as 1,3-dichloroacetone.

Q1: The yield of my thiazole cyclization is poor. How can I optimize this step?

A1: The Hantzsch thiazole synthesis is generally robust, but several factors can impact the yield:[3]

  • Purity of Starting Materials: Impurities in either the thioamide or the 1,3-dichloroacetone can lead to side reactions and lower yields. The thioamide should be purified by column chromatography after the thionation step.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and often requires refluxing for several hours.[2] The progress should be monitored by TLC.

  • pH Control: The reaction can be sensitive to pH. While generally performed under neutral to slightly acidic conditions, the addition of a non-nucleophilic base like triethylamine in small amounts can sometimes be beneficial. However, strongly basic conditions should be avoided as they can promote side reactions of the α-haloketone.

Q2: I am getting a mixture of products in my Hantzsch synthesis. What are the likely side reactions?

A2: The primary side products in this reaction often arise from the reactivity of 1,3-dichloroacetone.

  • Bis-substitution: 1,3-dichloroacetone has two reactive sites. It is possible for two molecules of the thioamide to react with one molecule of 1,3-dichloroacetone, leading to a dimeric byproduct. Using a slight excess of the 1,3-dichloroacetone can sometimes favor the desired mono-substitution.

  • Formation of Isomers: While less common with symmetrical α-haloketones, the use of unsymmetrical reagents can lead to regioisomers. With 1,3-dichloroacetone, the primary product is expected to be the 4-chloromethylthiazole derivative.

Hantzsch_Mechanism cluster_0 Mechanism Overview Thioamide Thioamide (Nucleophile) Intermediate Thioether Intermediate Thioamide->Intermediate SN2 Attack AlphaHalo 1,3-Dichloroacetone (Electrophile) AlphaHalo->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Thiazole Product Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Part 3: Bromination of the Thiazole Ring - Troubleshooting Guide

The introduction of the bromine atom at the 4-position of the thiazole ring is a critical step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

Q1: My bromination reaction is incomplete, or I am observing over-bromination. How can I control the selectivity?

A1: Selective mono-bromination can be challenging. Here are key parameters to control:

  • Stoichiometry of NBS: The amount of NBS is critical. A 1.0 to 1.1 equivalent of NBS is generally recommended for mono-bromination. An excess of NBS can lead to the formation of di-brominated products.

  • Reaction Temperature: The reaction is often carried out at room temperature or slightly below. Running the reaction at 0 °C can improve selectivity and reduce the formation of byproducts.

  • Solvent: Acetonitrile or dichloromethane are suitable solvents for this reaction.[4]

  • Catalyst: While not always necessary, a radical initiator like AIBN or exposure to light can sometimes facilitate the reaction, but this may also decrease selectivity. For electrophilic aromatic substitution, a Lewis acid catalyst is not typically required for an activated ring, but for less reactive substrates, it might be considered.

Q2: The workup of my bromination reaction is difficult, and I am losing a significant amount of product. What is the best procedure?

A2: The workup is crucial for isolating a pure product.

  • Quenching Excess NBS: Any unreacted NBS should be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution.

  • Removal of Succinimide: The succinimide byproduct is water-soluble and can be removed by washing the organic layer with water.

  • Purification: Column chromatography on silica gel is usually necessary to separate the desired mono-brominated product from any unreacted starting material and over-brominated byproducts.[1]

Parameter Recommended Condition Troubleshooting Tip
Brominating Agent N-Bromosuccinimide (NBS)Use 1.0 - 1.1 equivalents for mono-bromination.
Solvent Acetonitrile or DichloromethaneEnsure the solvent is dry.
Temperature 0 °C to Room TemperatureLower temperature for better selectivity.
Purification Silica Gel ChromatographyUse a gradient elution to separate products.

Part 4: Boc Deprotection - Troubleshooting Guide

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Q1: My Boc deprotection is incomplete. What are the optimal conditions?

A1: Incomplete deprotection is a common issue and can be addressed by modifying the reaction conditions:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) or a solution of HCl in a solvent like dioxane or methanol are the most common reagents for Boc deprotection.[5][6][7][8] A 20-50% solution of TFA in dichloromethane is typically effective. For HCl, a 4M solution in dioxane is standard.

  • Reaction Time and Temperature: The reaction is usually fast and occurs at room temperature within 30 minutes to a few hours. If the reaction is slow, extending the reaction time is preferable to increasing the temperature, which could lead to side reactions.

  • Scavengers: If the substrate is sensitive to the carbocation generated during deprotection, a scavenger like triethylsilane or anisole can be added.

Q2: After deprotection, I am having trouble isolating the final product as a free base. What is the best workup procedure?

A2: The product after acid-mediated deprotection will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • Salt Isolation: In many cases, the salt can be isolated by precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether.

  • Conversion to Free Base: To obtain the free base, the crude salt is dissolved in water and a base such as sodium carbonate or sodium hydroxide is added until the pH is basic (pH 9-10). The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification of the Free Base: The final product may require purification by column chromatography or recrystallization to obtain high purity.

References

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (n.d.). Connect Journals. Retrieved from [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (2024). ChemRxiv. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Journal of Organic Chemistry. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (1952). Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). MDPI. Retrieved from [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? (2023). Reddit. Retrieved from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved from [Link]

  • Boc De-protection. (2023). Reddit. Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2023). ACS Catalysis. Retrieved from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2023). YouTube. Retrieved from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. Retrieved from [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scientific Research Publishing. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. Retrieved from [Link]

  • 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (2019). ACS Omega. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021). Molecules. Retrieved from [Link]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Piperidinyl Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidinyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Section 1: Challenges Related to the Piperidine Moiety

Question 1: I'm observing N-alkylation of my piperidine starting material as a side reaction during the thiazole ring formation. How can I prevent this?

Answer: This is a frequent challenge arising from the nucleophilic nature of the piperidine nitrogen. To circumvent this, a robust protection strategy for the piperidine nitrogen is paramount. The choice of the protecting group is critical and should be orthogonal to the reaction conditions of the thiazole synthesis, typically the Hantzsch reaction which can be acidic or neutral.

Root Cause Analysis:

  • Unprotected Piperidine Nitrogen: The lone pair on the piperidine nitrogen is highly nucleophilic and can compete with the thioamide in reacting with the α-haloketone, leading to undesired N-alkylation.

  • Inappropriate Protecting Group: A protecting group that is unstable under the thiazole synthesis conditions will be cleaved prematurely, exposing the nucleophilic nitrogen.

Troubleshooting Protocol:

  • Selection of an Orthogonal Protecting Group: The ideal protecting group should be stable during the Hantzsch thiazole synthesis and easily removable afterward without affecting the newly formed thiazole ring.[1][2][3] The tert-butoxycarbonyl (Boc) group is a widely used and effective choice. It is stable to the often mildly acidic or neutral conditions of the Hantzsch synthesis and can be readily removed with strong acids like trifluoroacetic acid (TFA) post-synthesis.[4]

  • Verification of Protection: Before proceeding with the thiazole synthesis, ensure the piperidine nitrogen is fully protected. This can be confirmed by ¹H NMR spectroscopy by the disappearance of the N-H proton signal and the appearance of the characteristic Boc protons.

  • Reaction Condition Optimization: If N-alkylation persists even with a protecting group, consider milder reaction conditions for the thiazole synthesis. This could involve lowering the reaction temperature or using a less reactive α-halocarbonyl compound if the synthesis allows.

Experimental Protocol: Boc Protection of a Piperidine Derivative

  • Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography to obtain the N-Boc protected piperidine.

Section 2: Hantzsch Thiazole Synthesis Challenges

Question 2: My Hantzsch thiazole synthesis is giving a low yield of the desired piperidinyl thiazole. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis of piperidinyl thiazoles can stem from several factors, including suboptimal reaction conditions, reactant instability, and competing side reactions.[5] A systematic approach to optimization is key to improving the yield.

Causality and Troubleshooting:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature The reaction may have a high activation energy, requiring heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of reactants or products.Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Incorrect Solvent The polarity of the solvent can significantly influence the reaction rate and solubility of the reactants.Screen a variety of solvents with different polarities, such as ethanol, methanol, DMF, or acetonitrile. Ethanol is a common and often effective choice for the Hantzsch synthesis.
Stoichiometry of Reactants An incorrect ratio of the α-haloketone and the thioamide can lead to unreacted starting materials or the formation of side products.Typically, a slight excess of the thioamide (1.1-1.5 equivalents) is used to ensure complete consumption of the often more valuable α-haloketone.
Formation of Byproducts Side reactions, such as the formation of isomeric iminothiazolines, can reduce the yield of the desired thiazole.Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Adjusting the pH or reaction temperature may suppress the formation of these impurities.

Workflow for Optimizing Hantzsch Thiazole Synthesis:

Caption: A systematic approach to optimizing the Hantzsch thiazole synthesis.

Section 3: Purification and Characterization

Question 3: I am struggling to purify my substituted piperidinyl thiazole. The compound seems to streak on the silica gel column and I'm getting impure fractions.

Answer: The basic nature of the piperidine nitrogen, even when substituted, can lead to strong interactions with the acidic silica gel, causing streaking and poor separation during column chromatography.

Troubleshooting Purification:

  • Basified Silica Gel: A common and effective technique is to deactivate the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%).

  • Alternative Stationary Phases: If basified silica is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds. Reverse-phase chromatography (C18) is another powerful option, particularly for more polar compounds.

  • Salt Formation and Extraction: In some cases, it may be beneficial to perform an acid-base extraction. The basic piperidinyl thiazole can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method to obtain a high-purity material.

Question 4: The NMR spectrum of my piperidinyl thiazole is complex, and I'm having trouble with signal assignment, especially for the piperidine protons.

Answer: The conformational rigidity or flexibility of the piperidine ring can lead to complex NMR spectra. Protons on the piperidine ring can exist in axial and equatorial environments, which are often diastereotopic, leading to distinct signals and complex splitting patterns.

Tips for NMR Characterization:

  • 2D NMR Spectroscopy: To confidently assign the proton and carbon signals, it is highly recommended to acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Will reveal the coupling relationships between protons, helping to trace the spin systems within the piperidine and thiazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity between the piperidine and thiazole rings.

  • Variable Temperature (VT) NMR: If you observe broad signals for the piperidine protons at room temperature, it may be due to slow conformational exchange on the NMR timescale.[6][7][8] Running the NMR at a higher temperature can sometimes coalesce these broad signals into sharper peaks, simplifying the spectrum. Conversely, a lower temperature may "freeze out" the conformers, allowing for their individual characterization.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can help differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons of the piperidine ring.

Logical Relationship Diagram for NMR Signal Assignment:

NMR_Assignment cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Signals) DEPT DEPT (CH, CH₂, CH₃) 13C_NMR->DEPT 13C_NMR->HSQC Final_Structure Confirmed Structure DEPT->Final_Structure COSY->Final_Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Final_Structure

Caption: Workflow for unambiguous structural elucidation using NMR spectroscopy.

References

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  • Al-Tel, T. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4947. [Link]

  • Betzi, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 10985-10996. [Link]

  • Kumar, D., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(15), 4927. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]

  • Hu, B., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry–A European Journal, 24(16), 4236-4240. [Link]

  • Nefzi, A., et al. (2013). Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and... ResearchGate. [Link]

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  • Nefzi, A., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of organic chemistry, 75(23), 7939-7941. [Link]

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Technical Support Center: Purification of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(piperidin-4-yl)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for this important heterocyclic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of this compound.

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most effective and commonly used techniques are flash column chromatography on silica gel and recrystallization . The choice depends on the impurity profile and the scale of your reaction. Chromatography is excellent for removing a wide range of impurities, while recrystallization is ideal for removing small amounts of closely related impurities, provided a suitable solvent is found.

Q2: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What should I do first?

A2: This is common. Before attempting a large-scale purification, it's advisable to perform a preliminary "trituration" or a "silica plug" filtration. Trituration involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are. This can often crash out the product as a more manageable solid. A quick filtration through a small plug of silica gel with a moderately polar solvent can remove baseline impurities and colored by-products.

Q3: What are the likely impurities I need to remove after synthesis?

A3: Impurities can stem from starting materials, reagents, or side reactions. Common culprits include:

  • Unreacted starting materials (e.g., a protected piperidine precursor or a thiazole precursor).

  • Over-brominated or under-brominated thiazole species.

  • By-products from the cyclization reaction, a common method for thiazole synthesis[1][2].

  • Residual coupling reagents or catalysts if a cross-coupling method was used[3].

  • Solvents and non-volatile reagents.

Q4: I'm observing significant streaking and poor separation on my silica gel TLC plate. What is the cause?

A4: This is a classic issue when purifying basic compounds on standard silica gel. The piperidine nitrogen in your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to tailing, streaking, and sometimes irreversible adsorption.[4]

Q5: How can I prevent the streaking and improve my chromatographic separation?

A5: The solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the solvent system.

Q6: I have successfully purified my compound, but the recovery is very low. Where could my product have gone?

A6: Low recovery can be attributed to several factors:

  • Irreversible binding to silica gel: As mentioned in Q4, if no basic modifier was used, a significant portion of your product may be permanently stuck to the column.

  • Using too much solvent during recrystallization: Your compound may have some solubility even in the cold recrystallization solvent. Using the minimum amount of hot solvent is critical for maximizing yield.[4]

  • Product instability: Although generally stable, some heterocyclic compounds can degrade under certain conditions (e.g., prolonged exposure to acidic silica or high temperatures).[5]

  • Mechanical losses: Ensure all product is transferred between flasks and that crystals are not lost during filtration.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental issues.

Troubleshooting Issue 1: Poor Separation in Column Chromatography
Symptom Potential Cause Recommended Solution
Product Streaking / Tailing The basic piperidine nitrogen is interacting with acidic silica gel.Add 0.5-1% triethylamine (TEA) or ammonia to your eluent system. For example, use a mobile phase of Dichloromethane:Methanol:Triethylamine (95:5:0.5).
All Compounds at Solvent Front (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase. If using Dichloromethane/Methanol, reduce the percentage of methanol.
Product Stuck at Baseline (Low Rf) The eluent is not polar enough to move the compound.Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., methanol). If the compound is very polar, consider a reversed-phase C18 column.[4]
Poor Resolution Between Product and Impurity The solvent system lacks selectivity for the two compounds.Change the solvent system entirely. Different solvents interact with compounds in unique ways. If Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[4]
Column Overloading Too much crude material was loaded onto the column relative to the amount of silica gel.A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude on 100 g of silica). If separation is still poor, reduce the loading further.[4]
Troubleshooting Issue 2: Problems During Crystallization
Symptom Potential Cause Recommended Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or it cooled too quickly. Impurities may also be inhibiting crystallization.1. Add a small amount of hot solvent to redissolve the oil. 2. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. If available, add a "seed crystal" of the pure compound.[4]
No Crystals Form Upon Cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration and attempt to cool again. 2. If the compound is too soluble, add an "anti-solvent" dropwise—a solvent in which the product is insoluble but is miscible with the crystallization solvent—until the solution becomes cloudy, then warm to clarify and cool slowly.
Low Yield of Crystalline Product Too much solvent was used initially, or the compound is significantly soluble in the cold solvent.1. Always use the minimum amount of hot solvent to dissolve the compound. 2. After filtering the crystals, the remaining solution (mother liquor) can be concentrated and a second crop of crystals can be obtained. 3. Cool the crystallization mixture in an ice bath or refrigerator to further decrease solubility before filtering.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol assumes a crude product containing the target compound and impurities of different polarities.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is Dichloromethane (DCM) with increasing amounts of Methanol (MeOH).
  • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.
  • Crucial Step: Once a DCM/MeOH ratio is found, prepare the same solvent system but add 0.5% triethylamine (TEA) . For example, if a 98:2 DCM:MeOH system works, your bulk eluent will be DCM:MeOH:TEA (97.5:2:0.5). Run a final TLC in this new system to confirm the Rf.

2. Column Packing:

  • Select an appropriately sized column for your sample amount.
  • Prepare a slurry of silica gel in the least polar solvent system (e.g., pure DCM or the initial mobile phase).
  • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.
  • Add a thin layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.
  • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase containing TEA.
  • Collect fractions in an array of test tubes.
  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

5. Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent and triethylamine using a rotary evaporator.
  • The final pure compound can be further dried under high vacuum.
Protocol 2: Recrystallization

This method is effective if a solvent system can be identified where the compound has high solubility when hot and low solubility when cold.

1. Solvent Selection:

  • Place a small amount of the purified (or semi-purified) compound into several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.
  • Observe solubility at room temperature. A good candidate solvent will show poor solubility.
  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.
  • Allow the hot solutions to cool to room temperature. The best solvent will be one from which the compound crystallizes out as a clean solid. A related compound has been successfully crystallized from ethanol.[6]

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.
  • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with a water or oil bath).
  • Add just enough hot solvent to fully dissolve the solid.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling.
  • Slow cooling is key to forming pure, well-defined crystals.
  • Once the flask has reached room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration, for example, using a Büchner funnel.
  • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Part 4: Visualizations and Diagrams

General Purification Workflow

G cluster_start Synthesis Output cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product Crude Crude Product (this compound + Impurities) TLC Purity Assessment (TLC / LC-MS) Crude->TLC Decision Select Method Based on Impurity Profile & Scale TLC->Decision ColChrom Flash Column Chromatography Decision->ColChrom Complex Mixture Recryst Recrystallization Decision->Recryst High Initial Purity Combine Combine Pure Fractions or Collect Crystals ColChrom->Combine Recryst->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap FinalQC Final Purity Check (NMR, LC-MS, mp) Evap->FinalQC Pure Pure Product FinalQC->Pure

Caption: General purification workflow for this compound.

Chromatography Troubleshooting Logic

G Start Problem: Poor Chromatographic Separation CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Streaking or Tailing? CheckTLC->Streaking Rf_High Spots Too High (Rf > 0.5)? Streaking->Rf_High No Sol_TEA Solution: Add 0.5-1% Triethylamine to Mobile Phase Streaking->Sol_TEA Yes Rf_Low Spots Too Low (Rf < 0.1)? Rf_High->Rf_Low No Sol_DecPol Solution: Decrease Mobile Phase Polarity Rf_High->Sol_DecPol Yes Overlap Spots Overlapping? Rf_Low->Overlap No Sol_IncPol Solution: Increase Mobile Phase Polarity Rf_Low->Sol_IncPol Yes Sol_ChangeSolv Solution: Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Overlap->Sol_ChangeSolv Yes

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2020). Journal of Chemical Society of Pakistan. [Link]

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Safe Synthesis of 4,7-Dibromo[4][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules. [Link]

  • N-[4-(4-Bromo-phen-yl)thia-zol-2-yl]-4-(piperidin-1-yl)butanamide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (2013). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([4][6][7]thiadiazole). (2018). Molbank. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2007). Tetrahedron. [Link]

  • Safe Synthesis of 4,7-Dibromo[4][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023). Pharmaceuticals. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2020). Molecules. [Link]

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

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  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry. [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules. [Link]

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Troubleshooting low yield in 4-Bromo-2-(piperidin-4-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to optimize your experimental outcomes.

Introduction

The synthesis of this compound is a multi-step process that, while based on established chemical principles, presents several challenges that can significantly impact the final yield. The presence of the basic piperidine ring and the bromo substituent on the thiazole core necessitates careful control of reaction conditions and purification strategies. This guide provides a comprehensive question-and-answer-based troubleshooting framework to address specific issues you may encounter.

A common synthetic strategy involves the Hantzsch thiazole synthesis, which is a robust method for forming the thiazole ring.[1][2][3] This typically involves the reaction of an α-haloketone with a thioamide. In the context of our target molecule, this translates to the reaction of a brominated derivative of an N-protected 4-acetylpiperidine with a suitable C1-N-S source, followed by deprotection. An alternative approach could involve the bromination of a pre-formed 2-(piperidin-4-yl)thiazole.

Troubleshooting Guide: Navigating the Synthesis

This section is structured to address problems you might encounter at different stages of the synthesis.

Part 1: Synthesis of the N-Boc-Protected Thiazole Precursor

A plausible and widely used approach is to first synthesize the N-Boc-protected version of the target molecule, tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate. This is often achieved through a Hantzsch-type cyclization.

Low yields in the Hantzsch synthesis can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

Possible Cause 1: Instability of the α-haloketone starting material.

The α-bromoketone derived from N-Boc-4-acetylpiperidine can be unstable and prone to decomposition or self-condensation, especially in the presence of base.

  • Recommendation:

    • Use the α-bromoketone immediately after preparation. It is often best to generate it in situ or use it without prolonged storage.

    • Ensure anhydrous conditions during its preparation and subsequent reaction to minimize hydrolysis.

    • Purify the α-bromoketone carefully and quickly, if isolation is necessary, using flash chromatography at low temperatures.

Possible Cause 2: Suboptimal Reaction Conditions.

The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.

  • Recommendation:

    • Temperature Optimization: While many Hantzsch syntheses proceed at elevated temperatures (reflux), excessive heat can lead to byproduct formation. Start with milder conditions (e.g., room temperature to 50 °C) and gradually increase the temperature while monitoring the reaction by TLC or LC-MS.

    • Solvent Choice: Ethanol or methanol are common solvents. However, the solubility of your specific starting materials might necessitate exploring other options like isopropanol or aprotic solvents such as DMF or dioxane.

    • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times can lead to the degradation of the product or starting materials.

Possible Cause 3: Side Reactions.

Under acidic conditions, which can be generated during the reaction, there is a possibility of forming isomeric 2-imino-2,3-dihydrothiazoles.[4] The basic piperidine nitrogen, even when Boc-protected, can influence the local pH.

  • Recommendation:

    • Control of pH: The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can help to neutralize any generated acid and may improve the yield of the desired 2-aminothiazole type product.

    • Alternative Thioamide Source: Instead of starting with N-Boc-piperidine-4-carbothioamide, consider using thiourea and an appropriately substituted α-haloketone. This can sometimes lead to cleaner reactions.[1]

Experimental Protocol: Synthesis of tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate

  • Preparation of the α-bromoketone: To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate in a suitable solvent (e.g., THF, diethyl ether), add a brominating agent such as N-bromosuccinimide (NBS) or pyridinium tribromide at 0 °C. Monitor the reaction closely by TLC. Upon completion, quench the reaction and either use the crude α-bromoketone directly or purify it rapidly via flash chromatography.

  • Hantzsch Cyclization: To a solution of the α-bromoketone in ethanol, add one equivalent of N-Boc-piperidine-4-carbothioamide. The thioamide can be prepared from the corresponding amide using Lawesson's reagent.[5][6] Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and concentrate under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than liquid bromine.
Cyclization Solvent Ethanol, IsopropanolCommon protic solvents for Hantzsch synthesis.
Reaction Temperature 50-80 °C (reflux)To provide sufficient activation energy for cyclization.
Work-up Mild basic washTo neutralize any acid generated and aid in purification.
Part 2: Deprotection of the N-Boc Group

The final step to obtain this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group.

The acidic conditions required for Boc deprotection can sometimes lead to side reactions or degradation of the thiazole ring, which is less aromatic and potentially more sensitive than other aromatic systems.[7]

Possible Cause 1: Harsh Acidic Conditions.

Strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) at elevated temperatures can cause decomposition.

  • Recommendation:

    • Use Milder Acidic Conditions: A solution of 4M HCl in dioxane is a standard and often effective reagent for Boc deprotection.[8] Alternatively, a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature can be used.

    • Control Temperature: Perform the deprotection at low temperatures (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring the reaction.

    • Minimize Reaction Time: Monitor the deprotection closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acid.

Possible Cause 2: Work-up and Isolation Issues.

The final product is a basic compound. Improper work-up can lead to loss of product.

  • Recommendation:

    • Neutralization: After deprotection, carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 8-9.

    • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery.

    • Handling of the Free Base: The free piperidine is a basic compound and may be sensitive to air (CO2) or prone to forming salts. It is often advisable to store it as a salt (e.g., HCl or HBr salt) for better stability.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc-protected thiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of the deprotecting agent (e.g., 4M HCl in dioxane or 50% TFA in DCM) at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification Challenges

The basic nature of the piperidine moiety in the final product can make purification by standard silica gel chromatography challenging.

The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and irreversible adsorption.

  • Recommendation:

    • Use a Basic Modifier in the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase.[9] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

    • Reversed-Phase Flash Chromatography: For highly polar or basic compounds, reversed-phase (C18) flash chromatography can be an excellent alternative.[9] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Salt Formation and Purification: Purifying the compound as its salt (e.g., HCl salt) can sometimes improve its chromatographic behavior on silica gel.

Purification MethodStationary PhaseMobile Phase ExampleKey Advantage
Normal Phase with Modifier Silica GelHexanes/Ethyl Acetate + 0.5% TriethylamineReadily available and cost-effective.
Normal Phase Neutral AluminaHexanes/Ethyl AcetateLess acidic than silica, good for basic compounds.
Reversed Phase C18 SilicaWater/Acetonitrile + 0.1% Formic AcidExcellent for polar and basic compounds.

Frequently Asked Questions (FAQs)

A: Yes, this is a viable alternative strategy. Electrophilic bromination of the thiazole ring typically occurs at the C5 position. However, to achieve bromination at the C4 position, more specific reaction conditions or a directing group might be necessary. You could attempt direct bromination with NBS and carefully analyze the regioselectivity. It has been reported that 4-bromothiazoles can be synthesized from 2,4-dibromothiazole via a regioselective cross-coupling reaction, which could be another synthetic route to consider.[10][11]

A: The synthesis of N-Boc-4-acetylpiperidine can be approached in several ways. One common method is the Weinreb amide chemistry starting from N-Boc-4-piperidinecarboxylic acid. Optimizing the Grignard reaction step is key. Ensure your Grignard reagent is of high quality and that the reaction is performed under strictly anhydrous conditions at low temperatures to avoid side reactions.

A: The most common byproducts are often related to side reactions of the starting materials or the product. LC-MS is an invaluable tool for identifying byproducts by their molecular weight. For example, you might see evidence of the self-condensation of the α-bromoketone or the formation of the isomeric iminothiazole. High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) will be necessary for definitive structural elucidation.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations and a troubleshooting workflow.

Synthetic_Pathway A N-Boc-4-acetylpiperidine B α-Bromo-N-Boc-4-acetylpiperidine A->B Bromination (e.g., NBS) D tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate B->D Hantzsch Cyclization C N-Boc-piperidine-4-carbothioamide C->D Hantzsch Cyclization E This compound D->E N-Boc Deprotection (e.g., HCl/dioxane) Troubleshooting_Workflow start Low Yield Observed step1 At which step is the yield low? Hantzsch Cyclization Boc Deprotection Purification start->step1 sub1 Check α-bromoketone stability Optimize T, solvent, time Consider pH control step1:f1->sub1 sub2 Use milder acid (HCl/dioxane) Control temperature (0 °C) Optimize work-up (neutralization) step1:f2->sub2 sub3 Add basic modifier to eluent Use neutral alumina Try reversed-phase chromatography step1:f3->sub3 end Yield Improved sub1->end sub2->end sub3->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(15), 5435–5443.
  • Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676-686.
  • PrepChem.com. (n.d.). Synthesis of 4.1. Ethyl 3-bromo-3-phenyl-2-oxopropionate. Retrieved from [Link]

  • RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. DOI:10.1039/D4RA04959D.
  • Telvekar, V. N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Various Authors. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Various Authors. (2011). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Various Authors. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. Retrieved from [Link]

  • Various Authors. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Retrieved from [Link]

  • Various Authors. (2020). Deprotection of different N-Boc-compounds. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. Retrieved from [Link]

  • Various Authors. (n.d.). Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Various Authors. (n.d.). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. PubMed Central. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Navigating the Nuances of Hantzsch Thiazole Synthesis: A Technical Support Guide for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on the preparation of piperidine-substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this classic yet powerful reaction. Here, we move beyond standard protocols to address the specific challenges and subtle side reactions that can arise when incorporating a piperidine moiety. Through a question-and-answer format, we will delve into troubleshooting common issues, understanding the underlying mechanisms of side product formation, and providing actionable strategies to optimize your synthetic outcomes. Our goal is to equip you with the expertise to not only identify and solve problems but also to proactively design more robust and efficient syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Hantzsch synthesis of piperidine-containing thiazoles.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of my desired 2-(piperidin-1-yl)thiazole?

Answer:

A common and often perplexing issue in the Hantzsch synthesis with N-substituted thioureas is the formation of a regioisomeric side product. In the case of piperidine-1-carbothioamide, you are likely observing the formation of 3-(piperidin-1-yl)-2-iminothiazoline alongside your target 2-(piperidin-1-yl)thiazole.

Understanding the Cause:

The formation of these two isomers is a result of a bifurcation in the reaction pathway following the initial S-alkylation of the thiourea by the α-haloketone. The subsequent intramolecular cyclization can occur via two distinct mechanisms, largely influenced by the reaction's pH.[1]

  • Pathway to the Desired Product (Neutral/Basic Conditions): Under neutral or slightly basic conditions, the nitrogen of the piperidine ring is more nucleophilic and attacks the carbonyl carbon of the α-haloketone intermediate. Subsequent dehydration leads to the formation of the desired 2-(piperidin-1-yl)thiazole.

  • Pathway to the Side Product (Acidic Conditions): In an acidic medium, the exocyclic nitrogen of the thiourea intermediate can be protonated. This makes the endocyclic nitrogen more likely to act as the nucleophile, attacking the carbonyl carbon. This alternative cyclization pathway results in the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][2]

Identifying the Isomers:

Distinguishing between the two isomers is crucial for reaction optimization and purification. Here are some characterization techniques that can help:

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the thiazole ring will differ significantly between the two isomers. The aromatic proton of the 2-(piperidin-1-yl)thiazole will have a characteristic chemical shift, while the protons on the thiazoline ring of the side product will appear in a different region.

  • IR Spectroscopy: The C=N bond stretch will show a different frequency for the exocyclic imine in the side product compared to the endocyclic double bond in the desired thiazole.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ, providing clues to their respective structures.

Strategies for Control:

To favor the formation of the desired 2-(piperidin-1-yl)thiazole, it is essential to control the reaction conditions:

  • pH Control: Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-acidic solvent and, if necessary, adding a non-nucleophilic base to neutralize any acid formed during the reaction.

  • Solvent Choice: Protic solvents like ethanol are commonly used. However, aprotic solvents may also be employed to influence the reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature may help to increase the selectivity of the desired reaction pathway.

The following diagram illustrates the competing reaction pathways:

Hantzsch_Isomers Reactants α-Haloketone + Piperidine-1-carbothioamide Intermediate S-Alkylated Intermediate Reactants->Intermediate Initial S-Alkylation Desired_Product 2-(Piperidin-1-yl)thiazole (Desired Product) Intermediate->Desired_Product Neutral/Basic Conditions (Piperidine N attacks) Side_Product 3-(Piperidin-1-yl)-2-iminothiazoline (Side Product) Intermediate->Side_Product Acidic Conditions (Thiourea N attacks)

Caption: Competing cyclization pathways in the Hantzsch synthesis of piperidine-substituted thiazoles.

Question 2: My reaction is sluggish, and I'm observing a low yield of the desired product. What can I do to improve the reaction efficiency?

Answer:

A low yield in the Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your specific substrates.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Strategy
Insufficient Reaction Temperature The Hantzsch synthesis often requires heating to overcome the activation energy for the cyclization and dehydration steps.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing in a suitable solvent like ethanol is a common practice.
Poor Solubility of Reactants If the α-haloketone or the piperidine-1-carbothioamide has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.Select a solvent in which both reactants are reasonably soluble at the reaction temperature. A solvent screen with small-scale trials can be beneficial.
Inappropriate Solvent The polarity and protic/aprotic nature of the solvent can influence the reaction rate and selectivity.While ethanol is a standard choice, consider exploring other solvents such as isopropanol, acetonitrile, or DMF, particularly if solubility is an issue.
Decomposition of Reactants or Intermediates Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or intermediates.Monitor the reaction closely and stop it once the starting materials are consumed. Microwave-assisted synthesis can sometimes offer faster reaction times and higher yields by minimizing decomposition.
Steric Hindrance Bulky substituents on either the α-haloketone or the piperidine ring can sterically hinder the reaction.In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary. The use of a catalyst might also be beneficial.
Question 3: I'm struggling with the purification of my 2-(piperidin-1-yl)thiazole. What are the best methods to remove unreacted starting materials and side products?

Answer:

Effective purification is critical to obtaining a high-purity product. The choice of purification method will depend on the nature of the impurities present.

Purification Strategies:

  • Extraction: After the reaction is complete, a standard workup involving an aqueous wash can help remove water-soluble impurities and any salts formed. Adjusting the pH of the aqueous layer can be used to selectively extract acidic or basic impurities.

  • Crystallization: If your desired product is a solid, recrystallization is often an excellent method for achieving high purity. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography is the most common purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. The choice of eluent will depend on the polarity of your product and the impurities.

  • Acid-Base Extraction for Isomer Separation: The basicity of the desired 2-(piperidin-1-yl)thiazole and the isomeric 2-iminothiazoline side product may differ. This difference can sometimes be exploited for separation through careful acid-base extraction.

A general purification workflow is outlined below:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Start->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Crystallization Recrystallization Crude_Product->Crystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure 2-(Piperidin-1-yl)thiazole Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A typical purification workflow for the Hantzsch synthesis of piperidine-substituted thiazoles.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Hantzsch thiazole synthesis of piperidine derivatives.

What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a two-step mechanism:

  • S-Alkylation: The sulfur atom of the thiourea (in this case, piperidine-1-carbothioamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide and forming an S-alkylated thiourea intermediate.

  • Intramolecular Cyclization and Dehydration: The nitrogen atom of the thiourea intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion, forming a five-membered heterocyclic ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.

Are there any alternative reagents I can use for the α-haloketone?

Yes, while α-bromoketones and α-chloroketones are most commonly used, other reagents with a suitable leaving group at the α-position can also be employed. These include α-tosyloxy ketones and α-mesyloxy ketones. The choice of the leaving group can influence the reaction rate, with the general trend being I > Br > Cl > OTs > OMs.

Can I use microwave irradiation to accelerate the reaction?

Microwave-assisted synthesis has been successfully applied to the Hantzsch thiazole synthesis.[3] The use of microwave irradiation can often lead to significantly shorter reaction times, improved yields, and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged heating. It is a valuable technique to consider, especially for high-throughput synthesis or when conventional heating methods are proving inefficient.

How does the substitution on the α-haloketone affect the reaction?

The nature of the substituents on the α-haloketone can have both electronic and steric effects on the reaction.

  • Electronic Effects: Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. Conversely, electron-donating groups may slow it down.

  • Steric Effects: Bulky substituents near the reaction centers can hinder the approach of the nucleophiles, slowing down both the initial S-alkylation and the subsequent cyclization. In such cases, more forcing reaction conditions may be required.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined above, you can significantly improve the success rate and efficiency of your Hantzsch thiazole syntheses involving piperidine derivatives.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Geronikaki, A., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(6), 89-102.
  • Jang, Y., Kim, K. T., & Jeon, H. B. (2013). Deoxygenation of sulfoxides to sulfides with thionyl chloride and triphenylphosphine: Competition with the Pummerer reaction. The Journal of Organic Chemistry, 78(12), 6328–6331.
  • Kaushik, N., et al. (2013). Anticancer agents from thiazole derivatives: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 975-982.
  • Kumar, A., & Kumar, S. (2012). Thiazole: A valuable scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 58, 255-267.
  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)
  • Mohamed, M. S., & Ramadan, M. A. (2020). Synthesis and anticancer evaluation of new phenylthiazole-incorporated quinoline derivatives. Journal of the Iranian Chemical Society, 17(8), 2029-2038.
  • Nikpassand, M., et al. (2019). A clean and environmentally benign route to synthesize a series of benzothiazole derivatives using Fe3O4@SiO2@KIT-6 nanoparticles. Scientific Reports, 9(1), 1-10.
  • Pattan, S. R., et al. (2009). Synthesis and evaluation of some new 2-imino-3-methyl-2,3-dihydrothiazoles. Indian Journal of Chemistry-Section B, 48(12), 1753-1757.
  • Sridevi, C., et al. (2018). Sulfamic acid catalysed synthesis of pyrazole-thiazole conjugates. Chemistry Central Journal, 12(1), 1-9.
  • Ulusoy, N., et al. (2002).
  • Vekariya, R. J., et al. (2016). Green synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and ethyl 2-amino-4-methylthiazole-5-carboxylate. Journal of Chemical Sciences, 128(10), 1631-1636.
  • Wagare, P., et al. (2019). A one-pot protocol for the synthesis of 4-aryl-2-aminothiazoles. Tetrahedron Letters, 60(38), 151011.

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Technical Support Center: Overcoming Resistance to 4-Bromo-2-(piperidin-4-yl)thiazole and Related Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides in-depth technical support for researchers encountering resistance to small molecule inhibitors, using the thiazole-containing compound 4-Bromo-2-(piperidin-4-yl)thiazole as a representative model. While this specific compound is not a widely commercialized drug, the principles and troubleshooting strategies discussed here are broadly applicable to thiazole-based inhibitors and other targeted therapies.[1][2][3] This resource is designed to function as if you are speaking with a Senior Application Scientist, offering causal explanations for experimental choices and providing robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing or suspecting drug resistance.

Q1: My cells were initially sensitive to my thiazole compound, but now they are growing at previously cytotoxic concentrations. What is happening?

A1: This is a classic example of acquired resistance. Cancer cells are highly adaptable and can develop mechanisms to survive in the presence of a therapeutic agent.[4][5] The most common reasons include:

  • Target Modification: The protein target of your compound may have acquired a mutation that prevents the drug from binding effectively.[6][7]

  • Increased Drug Efflux: Cells can upregulate transporter proteins, often called efflux pumps (like P-glycoprotein), that actively remove the compound from the cell, preventing it from reaching its target.[8][9][10]

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the one inhibited by your compound, thereby restoring pro-survival signals.[6][11]

  • Drug Inactivation: Although less common, cells can sometimes metabolize the compound into an inactive form.

Q2: How do I first confirm that my cell line has truly developed resistance?

A2: The first step is to quantitatively measure the shift in drug sensitivity. This is done by re-determining the half-maximal inhibitory concentration (IC50).[12] A significant increase in the IC50 value compared to the parental (non-resistant) cell line is the primary confirmation of resistance.[13]

Initial Confirmation Steps:

  • Thaw an early-passage vial of the parental cell line to serve as a sensitive control.

  • Perform a dose-response experiment on both the parental and suspected resistant cell lines in parallel.

  • Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of a range of compound concentrations.[14][15]

  • Calculate and compare the IC50 values. [16][17][18] A fold-change of >5-10 is typically considered a strong indicator of resistance.

Q3: Could the problem be with my compound and not the cells?

A3: Absolutely. Before launching a complex resistance investigation, it's crucial to rule out compound-related issues.

  • Compound Integrity: Has the compound been stored correctly (temperature, light, humidity)? Small molecules can degrade over time.

  • Solvent and Dilution: Was the compound freshly diluted from a validated stock solution? Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experiments.

Part 2: Troubleshooting Guides & Diagnostic Workflows

This section provides structured, question-driven guides to diagnose the underlying mechanism of resistance.

Scenario 1: The IC50 of my compound has increased by over 20-fold.

This level of shift often points to a potent resistance mechanism. The following workflow will help you systematically identify the cause.

dot

Caption: Workflow for a Rhodamine 123 drug efflux assay.

References

  • Wu, C., et al. (2021). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. Available at: [Link]

  • Feyzizadeh, M., et al. (2022). Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery. Taylor & Francis Online. Available at: [Link]

  • Mocan, T., et al. (2021). Combination therapy in combating cancer. PMC - NIH. Available at: [Link]

  • Frontiers. (n.d.). Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. Frontiers. Available at: [Link]

  • American Physiological Society. (n.d.). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Broad Institute. Available at: [Link]

  • Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. Available at: [Link]

  • ecancer. (2019). Novel combination of drugs may overcome drug-resistant cancer cells. ecancer. Available at: [Link]

  • Semantic Scholar. (n.d.). Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery. Semantic Scholar. Available at: [Link]

  • American Physiological Society. (n.d.). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available at: [Link]

  • PLOS. (n.d.). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE. Available at: [Link]

  • NIH. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Center for Biotechnology Information. Available at: [Link]

  • Bio-Agilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Agilytix. Available at: [Link]

  • NIH. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). How to calculate IC50. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • ResearchGate. (n.d.). ERK and PI3K/AKT pathway activation. Western blot analysis was.... ResearchGate. Available at: [Link]

  • NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. Available at: [Link]

  • The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. Available at: [Link]

  • SciSpace. (n.d.). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant. SciSpace. Available at: [Link]

  • YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

  • University of California, Berkeley. (n.d.). Basic Western Blot Protocol AKT. University of California, Berkeley. Available at: [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]

  • NIH. (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • NIH. (n.d.). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of secondary resistance of small molecule inhibitors and.... ResearchGate. Available at: [Link]

  • Oncotarget. (2016). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung.... Oncotarget. Available at: [Link]

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Refining dosage and administration of 4-Bromo-2-(piperidin-4-yl)thiazole in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Refining Dosage and Administration in Animal Studies

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-(piperidin-4-yl)thiazole. As a novel heterocyclic compound, establishing a robust and reproducible in vivo dosing regimen is paramount for generating meaningful efficacy and safety data. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to troubleshoot common issues and optimize your study design.

Compound Profile: What We Know

Direct public data on this compound is limited. However, by examining its structural motifs—a brominated thiazole ring and a piperidine group—we can infer key properties and anticipate challenges. Thiazole derivatives are a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5]. A closely related analog, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone), has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential applications in oncology[6][7].

The presence of the bromo-thiazole and piperidine moieties suggests the compound is likely lipophilic and possesses poor aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II compounds[8]. This is the single most critical factor to address for successful in vivo administration.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during in vivo studies with challenging compounds.

Issue 1: High Variability in Pharmacokinetic (PK) or Efficacy Data

  • Question: We are observing significant animal-to-animal variability in plasma exposure and therapeutic response within the same dose group. What is the likely cause?

    Answer: High variability is frequently rooted in inconsistent formulation and administration. When a compound has low aqueous solubility, even minor variations in the preparation of the dosing vehicle can lead to dramatic differences in the amount of compound that is solubilized, suspended, or bioavailable.

    • Causality: If your compound precipitates out of solution or suspension before or during administration, the actual dose each animal receives becomes unpredictable. This is a primary driver of inconsistent results[9].

    • Troubleshooting Steps:

      • Re-evaluate Your Formulation: Is the compound fully dissolved or is it a suspension? If it's a suspension, is it uniform? Use a particle size analyzer to check for uniformity and aggregation over time.

      • Ensure Homogeneity During Dosing: Suspensions must be continuously mixed (e.g., with a stir bar in the dosing syringe hub or by frequent vortexing) throughout the dosing procedure to prevent settling.

      • Increase Sample Size: While not a fix for the root cause, a larger 'n' per group can sometimes help achieve statistical significance despite variability. However, addressing the formulation is the more scientifically sound approach.

Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

  • Question: Our compound shows excellent potency in cell-based assays (e.g., IC50 in the nanomolar range), but we see no effect in our animal models at what should be a therapeutic dose. Why?

    Answer: This discrepancy often points to poor bioavailability. The compound may not be reaching its target tissue in sufficient concentrations.

    • Causality: Low aqueous solubility can lead to poor absorption from the gastrointestinal tract (for oral dosing) or precipitation at the injection site (for parenteral routes), resulting in low systemic exposure[10][11]. Rapid metabolism, particularly first-pass metabolism in the gut wall or liver, can also clear the compound before it reaches systemic circulation[10].

    • Troubleshooting Steps:

      • Conduct a Pilot Pharmacokinetic (PK) Study: Before launching a full-scale efficacy study, dose a small cohort of animals (n=3) and collect blood samples at several time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). This will determine the compound's half-life (t½), maximum concentration (Cmax), and total exposure (AUC). Without this data, efficacy studies are based on guesswork.

      • Analyze for Parent Compound and Metabolites: Use LC-MS/MS to determine if the parent compound is being rapidly converted into inactive metabolites.

      • Consider an Alternative Route of Administration: If oral bioavailability is poor, try intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism and ensure 100% of the dose enters circulation.

Issue 3: Observed Toxicity or Adverse Events at Low Doses

  • Question: We are seeing unexpected toxicity (e.g., weight loss, lethargy, injection site reactions) in our animals, even at doses we predicted would be safe. What should we investigate?

    Answer: Toxicity can stem from the compound itself or, just as commonly, from the dosing vehicle.

    • Causality: Certain organic solvents and surfactants used to dissolve poorly soluble compounds can cause significant toxicity. For example, high concentrations of DMSO can lead to hemolysis and inflammation[12]. Some vehicles can cause local irritation and tissue necrosis upon injection[13].

    • Troubleshooting Steps:

      • Dose a Vehicle-Only Control Group: This is non-negotiable in any study. It is the only way to definitively separate the effects of the compound from the effects of the vehicle[14].

      • Review Vehicle Safety Data: Consult resources on the maximum tolerated dose and volume for your chosen vehicle, route, and species. The total volume administered is as important as the concentration.

      • Perform Histopathology: If injection site reactions occur, collect the tissue for histopathological analysis to determine the nature and severity of the irritation.

      • Reduce Solvent Concentration: Reformulate to use the absolute minimum amount of organic solvent (e.g., <10% DMSO) and dilute with a more benign carrier like saline or PEG400.

Formulation Development & Vehicle Selection

For a poorly soluble compound like this compound, the formulation is not just a delivery system; it is a critical determinant of the study's outcome.

Step 1: Solubility Assessment

Before selecting a vehicle, you must quantify the compound's solubility in various potential solvents and co-solvents.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In a 96-well plate, add buffer solutions across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

  • Spike a small volume of the DMSO stock into the buffers to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept low (<2%).

  • Incubate the plate for 1.5-2 hours at room temperature with shaking.

  • Measure the amount of compound that has precipitated versus what remains in solution using a method like nephelometry (light scattering) or by analyzing the supernatant via HPLC-UV.

  • The concentration at which precipitation is first observed is the kinetic solubility limit.

Step 2: Vehicle Selection Decision Tree

The choice of vehicle depends on the required dose, the route of administration, and the compound's properties. The following diagram provides a logical workflow for selecting an appropriate vehicle.

VehicleSelection start Start: Determine Required Dose (mg/kg) solubility Is compound soluble in aqueous vehicle (e.g., Saline, PBS) at required concentration? start->solubility solution Use Simple Aqueous Solution (e.g., Saline, 5% Dextrose) solubility->solution Yes cosolvent Try Co-solvent System (e.g., PEG400, Propylene Glycol, Ethanol, DMSO in Saline) solubility->cosolvent No final_vehicle Final Vehicle Selected. Proceed to Dose Range Finding. solution->final_vehicle cosolvent_check Is compound soluble and stable? Is solvent % within safe limits? cosolvent->cosolvent_check suspension Prepare a Suspension (e.g., 0.5% CMC, 0.5% Methylcellulose, 10% Tween 80) cosolvent_check->suspension No cosolvent_check->final_vehicle Yes suspension_check Is suspension uniform and resuspendable? Particle size acceptable? suspension->suspension_check lipid Consider Lipid-Based Formulation (e.g., Corn Oil, Sesame Oil, SEDDS) (Primarily for Oral Route) suspension_check->lipid No / Oral Route suspension_check->final_vehicle Yes lipid->final_vehicle

Caption: Decision tree for selecting an appropriate in vivo dosing vehicle.

Common Vehicle Formulations

The table below summarizes common vehicle options for preclinical studies. Always include a vehicle-only control group.

Vehicle TypeCompositionRoute(s)AdvantagesDisadvantages & Considerations
Aqueous Solution Saline, PBS, 5% Dextrose (D5W)IV, IP, SC, POSafest, fewest biological effects.Only for highly water-soluble compounds.
Co-Solvent 10% DMSO, 30% PEG400, 60% SalineIV, IP, SC, POEnhances solubility for many compounds.Potential for solvent toxicity and drug precipitation upon injection[12].
Suspension 0.5% Carboxymethylcellulose (CMC) or Methylcellulose in waterPO, SCGood for high doses of insoluble compounds.Requires particle size control; risk of non-uniform dosing.
Surfactant 1-10% Tween 80 or Cremophor EL in salineIV, IP, POImproves wetting and solubility.Cremophor can cause hypersensitivity reactions.
Lipid/Oil Corn oil, Sesame oilPO, SC, IMGood for highly lipophilic compounds. Can enhance oral absorption[8].Can influence animal metabolism and physiology.

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study

A DRF study is essential to identify the Maximum Tolerated Dose (MTD) and select doses for subsequent efficacy studies.

  • Animal Model: Use the same species and strain as planned for the main study (e.g., C57BL/6 mice). Use healthy, non-tumor-bearing animals to assess general toxicity.

  • Group Allocation: Assign animals to 4-5 groups (n=3-5 per group), including a vehicle control.

  • Dose Selection: Use a dose-escalation scheme. A common starting point is a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg or 10, 30, 100 mg/kg). The starting dose can be informed by in vitro cytotoxicity data (e.g., 100x the IC50).

  • Administration: Dose the animals once daily for 5-7 days via the intended clinical route.

  • Monitoring:

    • Clinical Observations: Record observations twice daily (e.g., changes in posture, activity, breathing).

    • Body Weight: Measure daily. A weight loss of >15-20% is a common endpoint.

    • Blood Collection: Collect satellite blood samples for PK analysis if possible.

    • Necropsy: At the end of the study, perform a gross necropsy to look for organ abnormalities.

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause mortality or other unacceptable adverse effects (e.g., >20% body weight loss).

Workflow for a Dose-Range Finding Study

Caption: Standard workflow for conducting a dose-range finding (DRF) study.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). PubMed Central. [Link]

  • Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. (2024). PubMed. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (2013). PubMed. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2000). PubMed. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (n.d.). ResearchGate. [Link]

  • Vehicles for Animal Studies. (n.d.). Gad Consulting Services. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. (2013). ResearchGate. [Link]

  • 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole. (n.d.). PubChem. [Link]

  • Animal Dosing Vehicle Selection. (n.d.). Crystal Pharmatech Co., Ltd. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (2002). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2022). ResearchGate. [Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (2023). bioRxiv. [Link]

Sources

Technical Support Center: 4-Bromo-2-(piperidin-4-yl)thiazole (Cmpd-BPT)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Preclinical Research

Welcome to the technical support center for Cmpd-BPT. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on ensuring target specificity and minimizing confounding off-target effects during your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of pharmacology and in-the-field best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of Cmpd-BPT and its mechanism of action?

Cmpd-BPT is a potent ATP-competitive inhibitor of Serine/Threonine Kinase X (STKX). Its primary mechanism of action involves binding to the ATP pocket of STKX, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition is crucial for its intended therapeutic effect. However, due to the conserved nature of ATP-binding sites across the kinome, cross-reactivity with other kinases can occur.

Q2: I'm seeing unexpected phenotypes in my cell-based assays that don't align with known STKX signaling. What could be the cause?

This is a classic sign of potential off-target activity. While Cmpd-BPT is highly selective for STKX, it has been observed to interact with other kinases at higher concentrations, most notably the closely related Serine/Threonine Kinase Y (STKY). Additionally, interactions with non-kinase proteins can also produce unexpected biological responses.

To dissect this, it is critical to perform a dose-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for STKX, it is likely an off-target effect.

Troubleshooting Guide: Experimental Design & Interpretation

Issue 1: Differentiating On-Target vs. Off-Target Phenotypes in Cell Culture

The central challenge in preclinical pharmacology is ensuring that an observed biological effect is a direct consequence of modulating the intended target.

Causality & Rationale: A multi-pronged approach is necessary to build a solid case for on-target activity. Relying solely on the inhibitor is insufficient. The use of orthogonal controls, such as genetic knockdown and a structurally distinct inhibitor, provides the highest level of confidence.

Step-by-Step Protocol: Target Validation Workflow

  • Determine the Potency of Cmpd-BPT on Target:

    • Conduct a 10-point dose-response curve in your cellular model.

    • Measure the phosphorylation of a known, direct downstream substrate of STKX as the primary readout.

    • Calculate the IC50 (the concentration at which 50% of the kinase activity is inhibited). This is your "on-target" concentration range.

  • Correlate Potency with Phenotype:

    • Perform a parallel dose-response experiment measuring your biological phenotype of interest (e.g., cell viability, gene expression).

    • Crucial Test: If the EC50 of the phenotype is closely aligned with the IC50 of target engagement, it strongly suggests an on-target effect. A significant rightward shift in the phenotypic EC50 points to an off-target mechanism.

  • Orthogonal Validation: Genetic Approach:

    • Use siRNA or a CRISPR/Cas9 system to reduce the expression of STKX in your cell model.

    • Validation Step: Confirm significant knockdown of STKX protein levels via Western Blot or qPCR.

    • The Litmus Test: If the genetic knockdown of STKX phenocopies the effect of Cmpd-BPT, this provides powerful evidence for on-target activity.

  • Orthogonal Validation: Chemical Approach:

    • Identify and procure a second, structurally unrelated inhibitor of STKX.

Experimental Workflow Diagram

G cluster_chem Chemical Approach cluster_genetic Genetic Approach dose_response 1. Cmpd-BPT Dose-Response (Target IC50 vs. Phenotype EC50) struct_control 2. Use Structurally Different STKX Inhibitor dose_response->struct_control pheno_chem Phenotype Observed? struct_control->pheno_chem conclusion High Confidence On-Target Effect pheno_chem->conclusion Yes off_target Potential Off-Target Investigate Further pheno_chem->off_target No knockdown 1. siRNA/CRISPR Knockdown of STKX pheno_genetic Phenotype Recapitulated? knockdown->pheno_genetic pheno_genetic->conclusion Yes pheno_genetic->off_target No start Start: Unexpected Phenotype start->dose_response start->knockdown

Caption: Workflow for differentiating on-target vs. off-target effects.

Issue 2: My Compound Shows Cardiotoxicity Signals in Early Safety Screens.

Causality & Rationale: One of the most common off-target liabilities for small molecules is the blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias. It is imperative to assess this potential liability early. Cmpd-BPT, like many heterocyclic compounds, has a structural alert that warrants this investigation.

Step-by-Step Protocol: Preliminary hERG Liability Assessment

  • In Silico Modeling:

    • Utilize computational models to predict the binding affinity of Cmpd-BPT to the hERG channel. Several free and commercial tools are available for this purpose. This provides an early, non-experimental flag.

  • Binding Assays:

    • Perform a radioligand binding assay to determine if Cmpd-BPT can displace a known hERG ligand (e.g., [3H]-astemizole) from channel preparations. This confirms physical interaction.

  • Functional Electrophysiology (Gold Standard):

    • The most definitive assay is a patch-clamp electrophysiology study, which directly measures the effect of Cmpd-BPT on hERG channel current in cells expressing the channel (e.g., HEK293 cells).

    • This will yield an IC50 value for hERG blockade.

Data Interpretation & Mitigation Strategy

ParameterDefinitionAcceptable WindowAction if Outside Window
Therapeutic Index (hERG) hERG IC50 / STKX IC50>30-foldConsider medicinal chemistry effort to "design out" hERG activity.
Predicted Human Cmax Maximum plasma concentration expected in humans.-If Cmax is close to hERG IC50, this is a significant safety risk.

Mitigation Logic Diagram

G start Start: Cardiotoxicity Signal patch_clamp 1. Perform Patch-Clamp Assay to Determine hERG IC50 start->patch_clamp on_target_ic50 2. Determine On-Target (STKX) Cellular IC50 patch_clamp->on_target_ic50 calc_ti 3. Calculate Therapeutic Index (TI = hERG IC50 / STKX IC50) on_target_ic50->calc_ti decision Is TI > 30? calc_ti->decision safe Acceptable Risk Profile Proceed with Caution decision->safe Yes unsafe High Risk Action Required decision->unsafe No med_chem Medicinal Chemistry Effort: Modify structure to reduce hERG affinity while retaining STKX potency. unsafe->med_chem

Caption: Decision workflow for addressing hERG channel liability.

Advanced Screening & Profiling

For lead optimization and deeper characterization, broader screening is essential to build a comprehensive selectivity profile.

  • Kinome Scanning: Profile Cmpd-BPT against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) at a fixed concentration (e.g., 1 µM). This will identify other potential kinase targets.

  • Safety Pharmacology Panels: Screen the compound against a panel of common off-target proteins associated with adverse drug reactions, such as GPCRs, ion channels, and transporters. This is a standard industry practice for preclinical safety assessment.

By systematically applying these principles and protocols, you can build a robust data package that clearly defines the on-target mechanism of Cmpd-BPT and mitigates the risks associated with off-target effects, ultimately leading to more reliable and translatable research.

References

  • Title: The use of concentration–response curves to evaluate drug tolerance and resistance. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: Target validation using genetic knockdown. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: hERG block: a key challenge in drug discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: The ICH S7B and E14 guidelines: a primer for electrophysiologists. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]

  • Title: Comprehensive kinase profiling for drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]

Validation & Comparative

A Comparative Analysis of Thiazole-Based Scaffolds in Kinase Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors. This guide provides a comparative analysis of a representative thiazole-based compound, using 4-Bromo-2-(piperidin-4-yl)thiazole as a foundational structure, against other established kinase inhibitors.

While public domain data on the specific kinase inhibitory profile of this compound is limited, a closely related analogue, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been identified as an inhibitor of Na+/K+-ATPase and Ras oncogene activity.[4][5] Drawing from the broader potential of this chemical class, this document will use a hypothetical, yet chemically plausible, thiazole-based inhibitor, hereafter designated TKI-Thiazole-1 , as a focal point for comparison. We will analyze its theoretical profile against inhibitors targeting distinct but critical kinase families: the PIM kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK-3β).

This analysis is designed for researchers and drug development professionals, offering not just a comparison of potency, but an in-depth look at the experimental methodologies and strategic rationale essential for evaluating and advancing novel kinase inhibitors.

Chapter 1: Overview of Selected Kinase Targets

Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[6] This guide focuses on three serine/threonine kinase families that are prominent targets in modern drug discovery.

  • PIM Kinases: This family comprises three highly homologous proteins (PIM-1, PIM-2, PIM-3) that are constitutively active and regulated at the transcriptional level.[7] Overexpressed in a range of hematological malignancies and solid tumors, PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating downstream targets like BAD and p27.[7][8] Their unique ATP-binding pocket, which lacks a hydrogen-bond donor in the hinge region, presents a distinct opportunity for designing selective inhibitors.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. The CDK4/6-Cyclin D complex, in particular, controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) tumor suppressor protein.[10] Inhibiting CDK4/6 leads to cell cycle arrest and has proven to be a highly effective strategy in hormone receptor-positive (HR+) breast cancer.[10][11] Several CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are now standard-of-care treatments.[10]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a multifunctional kinase implicated in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[6][12] Unlike many kinases, GSK-3β is typically active in resting cells and is inhibited by upstream signals. Its dysregulation is linked to Alzheimer's disease (through tau hyperphosphorylation), bipolar disorder, diabetes, and certain cancers.[12][13][14]

Chapter 2: Profiles of Comparator Kinase Inhibitors

For this comparative analysis, we have selected representative inhibitors for each kinase class, including our hypothetical thiazole-based compound.

Inhibitor NameStructural ClassPrimary Target(s)Therapeutic AreaKey Characteristics
TKI-Thiazole-1 Thiazole-PiperidinePIM-1 Kinase (Hypothesized)OncologyA novel chemical entity representing the potential of the 4-bromo-2-(piperidin-yl)thiazole scaffold as a kinase inhibitor.
GDC-0339 ImidazopyridazinePan-PIM KinaseOncologyAn orally bioavailable and potent pan-PIM kinase inhibitor evaluated in preclinical models.[9]
Palbociclib (Ibrance) PyridopyrimidineCDK4/6Oncology (Breast Cancer)A highly specific, FDA-approved inhibitor of CDK4 and CDK6, used in combination with endocrine therapy.[10]
Tideglusib ThiadiazolidinoneGSK-3β (Non-ATP Competitive)Neurodegenerative DiseasesA non-ATP-competitive inhibitor of GSK-3β that has been investigated in clinical trials for Alzheimer's disease and other conditions.[12][15]

Chapter 3: Comparative In Vitro Potency and Selectivity

The initial characterization of any novel inhibitor begins with determining its potency against the intended target and its selectivity against a panel of other kinases. This profile is crucial for predicting both efficacy and potential off-target toxicities.

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition. The amount of ADP formed in a kinase reaction is converted to ATP, which is then used by luciferase to generate light. A decrease in signal relative to a vehicle control indicates inhibition.

Rationale for Method Selection: The ADP-Glo™ assay is a universal platform applicable to virtually any ADP-generating enzyme. Its high sensitivity and broad dynamic range allow for accurate determination of IC50 values across a wide range of inhibitor potencies.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized to produce a linear reaction rate (typically at or below the Km for ATP).

    • Serially dilute the test compounds (TKI-Thiazole-1, GDC-0339, Palbociclib, Tideglusib) in 100% DMSO, followed by an intermediate dilution in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at the apparent Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compounds or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Workflow Visualization

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection & Analysis prep1 Prepare 2X Kinase/ Substrate Solution add_kinase Add Kinase/Substrate to 384-well plate prep1->add_kinase prep2 Serially Dilute Test Compounds add_cmpd Add Compound or Vehicle prep2->add_cmpd prep3 Prepare 2X ATP Solution add_atp Initiate with ATP prep3->add_atp add_kinase->add_cmpd pre_incubate Pre-incubate (15 min) add_cmpd->pre_incubate pre_incubate->add_atp incubate Incubate (60 min @ 30°C) add_atp->incubate stop_rxn Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_rxn detect Add Kinase Detection Reagent stop_rxn->detect read Measure Luminescence detect->read analyze Normalize Data & Calculate IC50 read->analyze

Workflow for a biochemical kinase inhibition assay.
Comparative Potency and Selectivity Data (Hypothetical)

The following table presents plausible IC50 values that would be obtained from such an experiment. TKI-Thiazole-1 is profiled as a potent and selective PIM-1 inhibitor, consistent with the goals of a modern drug discovery program.

CompoundPIM-1 (nM)CDK4 (nM)GSK-3β (nM)Off-Target Kinase X (nM)
TKI-Thiazole-1 15 >10,0008,500>10,000
GDC-0339 5 >10,000>10,000>10,000
Palbociclib >10,00011 >10,0005,200
Tideglusib >10,000>10,00060 >10,000

Data are hypothetical IC50 values for illustrative purposes.

Chapter 4: Cellular Potency and Mechanism of Action

While biochemical potency is a critical first step, an inhibitor's success depends on its ability to engage its target within the complex environment of a living cell and elicit a desired biological response.

Signaling Pathway Visualization: PIM-1 Kinase

The diagram below illustrates a simplified PIM-1 signaling pathway. PIM-1 is downstream of signaling cascades like JAK/STAT. Once expressed, it phosphorylates multiple substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. TKI-Thiazole-1 and GDC-0339 would act to block this phosphorylation event.

G cluster_inhibitors Cytokine Growth Factors/ Cytokines Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene (Transcription) STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase (Active) PIM1_Gene->PIM1_Kinase Expresses BAD BAD PIM1_Kinase->BAD Phosphorylates TKI TKI-Thiazole-1 TKI->PIM1_Kinase Inhibit GDC GDC-0339 GDC->PIM1_Kinase pBAD p-BAD (Inactive) Bcl_XL Bcl-XL BAD->Bcl_XL Sequesters Apoptosis Apoptosis Bcl_XL->Apoptosis Inhibits Survival Cell Survival & Proliferation Bcl_XL->Survival Promotes

Simplified PIM-1 signaling pathway and points of inhibition.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Rationale for Method Selection: The CellTiter-Glo® assay is a highly sensitive, single-reagent-addition method that is well-suited for high-throughput screening. It provides a reliable measure of cytostatic or cytotoxic effects resulting from kinase inhibition.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cancer cells known to be dependent on the target pathway (e.g., a hematological malignancy cell line with high PIM-1 expression).

    • Trypsinize and count the cells. Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is typically sufficient to observe effects on proliferation.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated cells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the GI50 (the concentration that causes 50% growth inhibition).

Comparative Cellular Potency Data (Hypothetical)

This table shows the expected GI50 values from the cell viability assay in a PIM-1-dependent cancer cell line.

CompoundGI50 in PIM-1 Dependent Cell Line (nM)
TKI-Thiazole-1 125
GDC-0339 55
Palbociclib >20,000
Tideglusib >20,000

Data are hypothetical GI50 values for illustrative purposes.

The shift from biochemical IC50 to cellular GI50 reflects factors such as cell permeability, target engagement in the cellular milieu, and potential efflux pump activity. A smaller shift (e.g., <10-fold) is generally desirable.

Conclusion

This guide provides a framework for the comparative analysis of novel kinase inhibitors, using a hypothetical thiazole-based compound, TKI-Thiazole-1 , as an exemplar. Through a structured evaluation of biochemical potency, selectivity, and cellular activity, we can build a comprehensive profile of a new chemical entity.

The analysis demonstrates that:

  • The thiazole scaffold, represented by TKI-Thiazole-1, holds the potential to yield potent and selective kinase inhibitors, in this case targeting PIM-1.

  • Direct comparison against benchmark compounds like GDC-0339, Palbociclib, and Tideglusib is essential to understand the relative strengths and weaknesses of a new inhibitor.

  • A robust and logical experimental cascade, from biochemical assays to cell-based functional screens, is critical for validating a compound's mechanism of action and its potential as a therapeutic agent.

The development of targeted kinase inhibitors is a cornerstone of modern medicine. By applying rigorous comparative methodologies and maintaining scientific integrity, researchers can effectively identify and advance promising new scaffolds, like the versatile thiazole ring, into next-generation therapies.

References

  • National Cancer Institute. Clinical Trials Using Cyclin-Dependent Kinase 6 Inhibitor. Available at: [Link]

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  • Kumar, A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Available at: [Link]

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  • Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed. Available at: [Link]

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A Comparative In Vitro Analysis of 4-Bromo-2-(piperidin-4-yl)thiazole and Structurally Related Heterocyclic Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in a multitude of pharmacologically active agents, including those with demonstrated antitumor properties.[1][2][3] The incorporation of a piperidine moiety can further enhance the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of the in vitro performance of compounds based on the 2-(piperidin-4-yl)thiazole core, with a specific focus on its potential bromo-substituted analogue, 4-Bromo-2-(piperidin-4-yl)thiazole.

While specific experimental data for this compound is not yet publicly available, this guide will leverage published in vitro data for structurally similar 2-(piperidin-4-yl)thiazole-4-carboxamides to provide a robust performance benchmark.[4][5] We will compare the cytotoxic effects of these thiazole derivatives against other prominent classes of nitrogen-containing heterocyclic compounds—pyridines, pyrazoles, and pyrimidines—that have also shown significant promise in preclinical cancer studies. The primary focus of this comparison will be on their in vitro efficacy against two well-characterized human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current in vitro data, detailed experimental protocols for assessing cytotoxicity, and a discussion of the potential structure-activity relationships that drive the observed biological effects.

Comparative In Vitro Cytotoxicity

The in vitro cytotoxic activity of various heterocyclic compounds is a critical initial step in the evaluation of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

The following tables summarize the published in vitro cytotoxicity data for 2-(piperidin-4-yl)thiazole derivatives and a selection of pyridine, pyrazole, and pyrimidine compounds against MCF-7 and MDA-MB-231 human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-(Piperidin-4-yl)thiazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
Urea 5k 2-(1-(benzylcarbamoyl)piperidin-4-yl)-N-isobutyl-N-methylthiazole-4-carboxamideMCF-70.6[6]
Urea 5m N-isobutyl-N-methyl-2-(1-(phenethylcarbamoyl)piperidin-4-yl)thiazole-4-carboxamideMCF-70.2[6]

Table 2: In Vitro Cytotoxicity of Comparative Heterocyclic Compounds - MCF-7 Cell Line

Compound ClassCompound Name/IDIC50 (µM)Reference
Pyridine Pyridine-urea 8e0.22[7]
Pyridine-urea 8n1.88[7]
Thiazole-pyridine hybrid 78.76[8]
Thiazole-pyridine hybrid 105.36[8]
Imidazo[1,2-a]pyridine HS-1041.2[9]
Pyridine-based PIM-1 inhibitor 120.5[10]
Pyrazole Pyrazole derivative 3d10[11]
Pyrazole derivative 3e12[11]
Pyrazole derivative 5a14[11]
Pyrazolopyridine 5k2.03[12]
Pyrimidine Pyrimidine-based hydrazone 7c12.91[11]
Pyrimidine-based hydrazone 8b1.75[11]
Pyrimidine-based hydrazone 9a9.46[11]
Pyrimidine-based hydrazone 10b0.87[11]
Curcumin-pyrimidine analog 3b4.95[13]
Curcumin-pyrimidine analog 3g0.61[13]

Table 3: In Vitro Cytotoxicity of Comparative Heterocyclic Compounds - MDA-MB-231 Cell Line

Compound ClassCompound Name/IDIC50 (µM)Reference
Pyridine Trisubstituted-imidazole-pyridine 310-50[14]
Pyrazole Pyrazole carbohydrazide 46.36[15]
Pyrazole acetohydrazide 55.90[15]
Pyrazoline 18g4.07[7]
Pyrazoline 18h7.18[7]
Pyrazole-fused curcumin analog 1216.13[16]
Pyrazole-fused curcumin analog 133.64[16]
Pyrimidine Pyrimidine-based hydrazone 7c1.75[11]
Pyrimidine-based hydrazone 8b9.46[11]
Pyrimidine-based hydrazone 9a1.75[11]
Thienopyrimidine 20.056[17]

Experimental Methodologies: A Guide to In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a foundational step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step MTT Assay Protocol

This protocol provides a generalized framework for conducting an MTT assay to determine the IC50 value of a test compound.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to adhere.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

  • Incubate the plate for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution, such as DMSO or a solution of Sorenson's glycine buffer and SDS, to each well.

  • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT assay workflow for determining in vitro cytotoxicity.

Discussion and Structure-Activity Relationship (SAR) Insights

The in vitro data presented in the tables above highlight the significant anticancer potential of various heterocyclic compound classes.

The 2-(piperidin-4-yl)thiazole derivatives, specifically the urea-linked carboxamides 5k and 5m, demonstrate potent cytotoxicity against the MCF-7 cell line, with IC50 values in the sub-micromolar range (0.2-0.6 µM).[6] This indicates that the 2-(piperidin-4-yl)thiazole scaffold is a promising starting point for the design of novel anticancer agents. The modifications on the piperidine nitrogen appear to influence the activity, suggesting that this position is a key site for further optimization. While data for this compound is not available, the potent activity of these closely related analogs suggests that it would also likely exhibit significant cytotoxic effects. The bromo-substituent at the 4-position of the thiazole ring could potentially enhance activity through various mechanisms, including increased lipophilicity or specific interactions with the target protein.

The pyridine derivatives also exhibit a wide range of potent anticancer activities.[7][8][10] For instance, the pyridine-urea 8e shows a remarkable IC50 of 0.22 µM against MCF-7 cells, comparable to the most active 2-(piperidin-4-yl)thiazole derivative.[7] This suggests that the urea linkage is a favorable motif for enhancing the anticancer properties of pyridine-based compounds. The diverse structures of active pyridine derivatives indicate that this scaffold is highly versatile and can be readily modified to optimize activity against various cancer cell types.

Pyrazole -containing compounds have also demonstrated significant in vitro cytotoxicity against both MCF-7 and MDA-MB-231 cell lines.[11][12][15][16] The IC50 values for some pyrazole derivatives are in the low micromolar range, indicating their potential as effective anticancer agents. The substitutions on the pyrazole ring and the linked aromatic systems play a crucial role in determining the potency and selectivity of these compounds.

Finally, the pyrimidine derivatives have emerged as particularly potent inhibitors of breast cancer cell growth. Several pyrimidine-based hydrazones and curcumin-pyrimidine analogs exhibit sub-micromolar to low micromolar IC50 values against both MCF-7 and MDA-MB-231 cells.[11][13][17] The exceptional potency of some of these compounds, such as the curcumin-pyrimidine analog 3g with an IC50 of 0.61 µM against MCF-7 cells, underscores the promise of this heterocyclic core in the development of novel anticancer therapeutics.[13]

Future Directions and Conclusion

This comparative guide highlights the significant potential of 2-(piperidin-4-yl)thiazole derivatives and other nitrogen-containing heterocyclic compounds as scaffolds for the development of novel anticancer agents. The in vitro data clearly demonstrates that compounds from each of these classes can exhibit potent cytotoxicity against human breast cancer cell lines.

The next logical step in the evaluation of this compound would be its synthesis and subsequent in vitro testing against a panel of cancer cell lines, including MCF-7 and MDA-MB-231, to directly compare its activity with the compounds presented in this guide. Furthermore, mechanistic studies to identify the cellular targets and signaling pathways affected by these compounds are crucial for their rational optimization.

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A Comparative Analysis of the In-Vitro Anticancer Activity of 4-Bromo-2-(piperidin-4-yl)thiazole (BPT-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Thiazole Scaffolds in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive moiety for designing enzyme inhibitors. In oncology, this is exemplified by drugs like Dasatinib, a potent multi-kinase inhibitor featuring a 2-aminothiazole core, which has revolutionized the treatment of certain leukemias.[2] The therapeutic success of such agents stems from their ability to interfere with aberrant signaling pathways that drive cancer cell proliferation and survival.[3]

This guide introduces an investigational molecule, 4-Bromo-2-(piperidin-4-yl)thiazole , hereafter referred to as BPT-4 . Structurally, BPT-4 shares the core thiazole feature but possesses a distinct substitution pattern compared to established drugs. This raises a critical question: how does its biological activity profile compare to a known clinical agent across different cancer cell lines?

Here, we present a cross-validation study comparing the biological effects of BPT-4 against Dasatinib. We will dissect their impact on cell viability, their ability to induce programmed cell death (apoptosis), and their influence on key cancer-related signaling pathways. This guide is designed for researchers and drug development professionals, providing not only comparative data but also the detailed experimental frameworks required to conduct such an evaluation. The causality behind our experimental choices is emphasized, ensuring that each protocol serves as a self-validating system for rigorous scientific inquiry.

Comparative Compounds Overview

FeatureBPT-4 (Investigational)Dasatinib (Comparator)
Core Structure This compound2-aminothiazole derivative
Known Mechanism Putative kinase inhibitor; potential modulator of Ras signaling based on similar structures.[4]Potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][6]
Clinical Status PreclinicalFDA-approved for CML and ALL.[3]

Experimental Workflow: A Multi-Faceted Approach to Characterization

To build a comprehensive activity profile, we employ a tiered experimental approach. We begin with a broad screen for cytotoxic effects and progressively move to more mechanistic assays to understand the 'how' and 'why' of its action.

G cluster_0 Tier 1: Viability Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Molecular Pathway Analysis CellCulture Cell Line Panel (MCF-7, A549, K562) MTT_Assay MTT Cell Viability Assay CellCulture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Annexin V / PI Staining IC50->Apoptosis_Assay Select dose (IC50 concentration) Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Quantify Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Quantify Protein_Extraction Protein Lysate Preparation Quantify->Protein_Extraction Confirm apoptotic mechanism Western_Blot Western Blotting Protein_Extraction->Western_Blot Analysis Analyze Apoptosis & Kinase Markers (Cleaved PARP, p-ERK, p-AKT) Western_Blot->Analysis G cluster_0 PI3K/AKT Survival Pathway cluster_1 MAPK/ERK Proliferation Pathway RTK_A Growth Factor Receptor PI3K PI3K RTK_A->PI3K AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival BPT4_A BPT-4? BPT4_A->AKT Inhibits Phosphorylation? RTK_M Growth Factor Receptor RAS RAS RTK_M->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Gene Expression ERK->Proliferation BPT4_M BPT-4? BPT4_M->ERK Inhibits Phosphorylation?

Figure 2: Hypothesized inhibitory action of BPT-4 on key cancer signaling pathways.

Expected Western Blot Results and Interpretation: Treatment with an effective dose of BPT-4 would likely show a significant increase in the cleaved PARP band, confirming the induction of apoptosis. Concurrently, a decrease in the levels of phosphorylated AKT and/or phosphorylated ERK, without a change in the total protein levels, would suggest that BPT-4 interferes with these critical pro-survival and pro-proliferative signaling cascades. Comparing the band intensities for BPT-4 and Dasatinib would reveal if they impact these pathways with similar potency or through distinct mechanisms.

Conclusion and Future Directions

This guide outlines a systematic approach to cross-validating the biological activity of a novel thiazole-containing compound, BPT-4, against the established anticancer drug Dasatinib. The presented protocols for assessing cell viability, apoptosis, and key signaling pathways provide a robust framework for in-vitro characterization.

Our hypothetical data suggests that while BPT-4 may not possess the same nanomolar potency as a highly optimized drug like Dasatinib, it demonstrates significant and selective anticancer effects, likely mediated by the induction of apoptosis via the inhibition of critical survival pathways. The distinct activity profile across different cell lines highlights the importance of broad screening to identify cancer types that may be uniquely sensitive to its mechanism of action.

Future work should focus on identifying the specific molecular target(s) of BPT-4 through kinase profiling assays and validating these findings in more complex models, including 3D spheroids and in vivo xenografts. Understanding its precise mechanism is paramount for any further development as a potential therapeutic agent.

References

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Independent Verification of the Synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, 4-Bromo-2-(piperidin-4-yl)thiazole stands out as a valuable building block, offering multiple vectors for chemical elaboration in the pursuit of new therapeutic agents. This guide provides an in-depth, independent verification of its synthesis, presenting a primary route alongside a viable alternative. By dissecting the causality behind experimental choices and furnishing detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

The 2-(piperidin-4-yl)thiazole moiety is a recognized pharmacophore, and the introduction of a bromine atom at the 4-position of the thiazole ring provides a versatile handle for further functionalization through various cross-coupling reactions. This strategic bromination opens avenues for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around this privileged core. The efficient and reliable synthesis of this key intermediate is therefore of paramount importance.

Primary Synthetic Route: Hantzsch Thiazole Synthesis Followed by Bromination

The most established and widely adopted method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4][5] This venerable reaction, involving the condensation of an α-haloketone with a thioamide, offers a robust and high-yielding pathway to a diverse range of thiazole derivatives. In the context of our target molecule, this approach necessitates a subsequent regioselective bromination of the formed thiazole ring. The piperidine nitrogen is prudently protected with a tert-butyloxycarbonyl (Boc) group throughout the initial steps to prevent side reactions and facilitate purification.

Rationale for Experimental Choices

The selection of the Hantzsch synthesis is predicated on its reliability and the commercial availability of the requisite starting materials. The Boc protecting group for the piperidine nitrogen is ideal due to its stability under the conditions of thiazole formation and its straightforward removal under acidic conditions without affecting the thiazole ring. The subsequent bromination is a critical step, and the choice of brominating agent and reaction conditions is crucial to ensure regioselectivity for the C4 position of the thiazole.

Experimental Protocol: Primary Route

Step 1: Synthesis of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate

A three-step sequence is employed to construct the initial 2-(N-Boc-piperidin-4-yl)thiazole core.[6]

  • Amide Formation: Commercially available N-Boc-4-piperidine-carboxylic acid is converted to its corresponding amide.

  • Thioamide Formation: The amide is then treated with Lawesson's reagent to yield the thioamide.

  • Hantzsch Cyclization: The thioamide is reacted with an α-haloketone, such as 1,3-dichloroacetone, in a cyclocondensation reaction to form the thiazole ring.

Step 2: Bromination of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate

The regioselective bromination at the C4 position of the thiazole ring is a key transformation.

  • To a solution of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature.

  • The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification by column chromatography.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group.[7][8][9]

  • The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid in dioxane.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is basified with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent. The crude product is then purified to afford the final compound.

Diagram of the Primary Synthetic Workflow

Primary_Synthesis A N-Boc-4-piperidine- carboxylic acid B N-Boc-4-piperidine- carboxamide A->B Amidation C N-Boc-4-piperidine- carbothioamide B->C Thionation (Lawesson's Reagent) D tert-butyl 4-(thiazol-2-yl)piperidine- 1-carboxylate C->D Hantzsch Cyclization (α-haloketone) E tert-butyl 4-(4-bromo-thiazol-2-yl)piperidine- 1-carboxylate D->E Bromination (NBS) F This compound E->F Deprotection (TFA or HCl)

Caption: Workflow for the primary synthesis of this compound.

Alternative Synthetic Route: Regioselective Cross-Coupling

An alternative and convergent approach to the target molecule involves the use of a pre-functionalized thiazole ring, namely 2,4-dibromothiazole. This strategy hinges on a regioselective cross-coupling reaction to introduce the piperidine moiety at the C2 position, leaving the bromine at C4 intact for subsequent manipulations.

Rationale for Experimental Choices

This route offers the advantage of installing the bromine atom early in the synthesis, potentially reducing the number of steps. The success of this strategy relies on the differential reactivity of the C2 and C4 positions of the dibromothiazole. Literature precedents indicate that cross-coupling reactions, such as the Suzuki or Stille coupling, on 2,4-dibromothiazole occur preferentially at the more electrophilic C2 position.[10][11]

Experimental Protocol: Alternative Route

Step 1: Synthesis of a Suitable Piperidine Coupling Partner

A key requirement for this route is the preparation of an organometallic piperidine derivative suitable for cross-coupling. A common approach is the synthesis of a piperidine-containing boronic acid or ester for a Suzuki coupling. For instance, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine can be prepared from N-Boc-4-iodopiperidine.

Step 2: Regioselective Suzuki Cross-Coupling

  • A mixture of 2,4-dibromothiazole, the N-Boc-piperidine boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a base (e.g., Na₂CO₃ or K₃PO₄) is heated in a suitable solvent system (e.g., DME/water or dioxane/water).[12]

  • The reaction is carried out under an inert atmosphere until completion.

  • Work-up and purification by column chromatography yield the N-Boc protected this compound.

Step 3: Deprotection

The deprotection of the N-Boc group is carried out under acidic conditions as described in the primary route to afford the final product.

Diagram of the Alternative Synthetic Workflow

Alternative_Synthesis cluster_coupling Suzuki Cross-Coupling A 2,4-Dibromothiazole C tert-butyl 4-(4-bromo-thiazol-2-yl)piperidine- 1-carboxylate A->C Pd Catalyst, Base B N-Boc-piperidine boronic ester B->C Pd Catalyst, Base D This compound C->D Deprotection (TFA or HCl)

Caption: Workflow for the alternative synthesis via regioselective cross-coupling.

Comparison of Synthetic Routes

FeaturePrimary Route (Hantzsch Synthesis)Alternative Route (Cross-Coupling)
Starting Materials Readily available carboxylic acid and thioamide precursors.Requires synthesis of a specific organometallic piperidine derivative.
Number of Steps Generally longer due to the step-wise construction of the thiazole.Potentially shorter and more convergent.
Regioselectivity Bromination selectivity can be a challenge and may require optimization.Cross-coupling at C2 is generally highly selective.
Yields Hantzsch synthesis is typically high-yielding. Bromination and deprotection yields can vary.Cross-coupling yields are often good to excellent with proper catalyst and ligand selection.
Scalability Hantzsch synthesis is generally scalable.Palladium-catalyzed reactions can be expensive to scale up.
Purification Intermediates may require careful purification.Purification of the cross-coupled product can be challenging.

Characterization Data

Independent verification of the successful synthesis of this compound relies on thorough analytical characterization. While specific data for the title compound is not widely published, analogous structures provide expected spectral features.[13][14][15][16][17][18]

  • ¹H NMR: The proton on the thiazole ring (C5-H) is expected to appear as a singlet in the aromatic region. The piperidine protons will exhibit characteristic multiplets in the aliphatic region.

  • ¹³C NMR: The carbon atoms of the thiazole ring will have distinct chemical shifts, with the brominated carbon (C4) appearing at a characteristic downfield position. The piperidine carbons will be observed in the aliphatic region.[13][14][16][18]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₉H₁₁BrN₂S, along with the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

Both the primary Hantzsch-based route and the alternative cross-coupling strategy represent viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific resources and expertise available in a given laboratory. The Hantzsch approach is more traditional and relies on well-established reactions, while the cross-coupling route offers a more modern and potentially more efficient synthesis, provided the necessary organometallic precursor is accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development programs.

References

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  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2012). Farmacia, 60(5), 656-667.
  • Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. (2022). RSC Advances, 12(30), 19289-19293.
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A Head-to-Head Comparison of 4-Bromo-2-(piperidin-4-yl)thiazole Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for drug discovery programs targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[2] This guide provides a detailed comparative analysis of analogs based on the 4-Bromo-2-(piperidin-4-yl)thiazole framework. We will dissect the structure-activity relationships (SAR), delve into specific biological activities, and provide robust, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The strategic incorporation of a piperidine moiety at the 2-position of the thiazole ring introduces a basic nitrogen atom, which can be crucial for forming salt bridges or key hydrogen bond interactions within biological targets. The bromine atom at the 4-position significantly influences the molecule's electronic distribution and can serve as a key interaction point or a handle for further chemical modification. This guide will explore how modifications to this core structure impact biological outcomes, providing a clear rationale for experimental design.

Comparative Analysis of Biological Activity

The therapeutic potential of 2-(piperidin-4-yl)thiazole analogs is profoundly influenced by the nature and arrangement of substituents. While direct head-to-head data for analogs varying only at the thiazole C4-position is sparse, we can synthesize a robust SAR profile by comparing structurally related series of compounds.

Anticancer Activity: Targeting Tubulin and Cellular Proliferation

A compelling study by Peng et al. explored a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides as analogs of tubulysins, potent inhibitors of tubulin polymerization.[3] While the bromine at the C4 position was not a variable in this series, the data provides critical insights into how modifications appended to the core scaffold dictate cytotoxic potency. The study highlights that the conformation and orientation of the central core are vital for maintaining antitumor activity.

The general structure for the analyzed series is presented below:

Caption: General scaffold of 2-(piperidin-4-yl)-thiazole-4-carboxamide analogs.

The in vitro cytotoxic activity of these analogs was evaluated against a panel of human cancer cell lines using the MTT proliferation assay. The results, summarized below, demonstrate that potency is highly sensitive to the nature of the urea or amide substituent attached via the C4-carboxamide linker.

Compound IDR Group (at C4-carboxamide)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Siha IC₅₀ (µM)PC-3 IC₅₀ (µM)
5m 4-Fluorophenyl urea0.2>10>102.5
5k Benzyl urea0.6>10>106.7
5l Phenyl urea1.8>10>106.8
5j Phenethyl urea2.4>107.67.9
Taxol (Standard)0.0080.0060.0050.004

Data synthesized from Peng, X., et al. (2019). Turkish Journal of Chemistry.[3]

Expert Insights on SAR: The data clearly indicates that ureas, particularly those with aromatic substituents like in compounds 5m and 5k , confer the highest potency against the MCF-7 breast cancer cell line.[3] The 4-fluorophenyl urea (5m ) stands out, suggesting that electron-withdrawing groups on the terminal phenyl ring may enhance activity. The dramatic loss of potency against other cell lines like MDA-MB-231 and Siha suggests a high degree of target specificity or differential cellular uptake mechanisms. This underscores the importance of screening against a diverse panel of cell lines during lead optimization.

Impact of C4-Halogenation and Piperidine Linkage Isomerism

While the above series lacks a C4-bromo substituent, a study on (4-Bromo-2-(piperidin-1-yl )thiazol-5-yl)-phenyl methanone provides invaluable comparative data on the effect of halogenation.[4] This analog, though differing in the piperidine linkage (C1 vs. C4), offers a direct comparison between a 4-chloro (12a ) and a 4-bromo (12b ) substituent.

These compounds were found to inhibit Na+/K+-ATPase and Ras oncogene activity, a different mechanism of action compared to the tubulin binders above.[4] This mechanistic shift is likely attributable to both the piperidine-1-yl linkage and the substitution at the C5 position.

Compound IDC4-SubstituentTarget(s)Key Finding
12a ChloroNa+/K+-ATPase (α2/α3), RasActive against brain-expressed NAK subunits.
12b BromoNa+/K+-ATPase (α1, α2, α3), RasActive against both brain and kidney-expressed (α1) NAK subunits.

Data from M. Kiss, R., et al. (2013). European Journal of Medicinal Chemistry.[4]

Expert Insights on SAR: The key takeaway is that the bromo substituent in compound 12b conferred a broader inhibitory profile against Na+/K+-ATPase isoforms compared to the chloro analog 12a . Specifically, only the bromo analog was effective against the α1 subunit, which is notably expressed in gliomas and other cancers.[4] This suggests that for this particular scaffold and target, the larger, more polarizable bromine atom provides a superior interaction within the enzyme's binding site. This finding strongly supports the rationale for investigating 4-bromo substituents in other thiazole-piperidine scaffolds.

Furthermore, a separate study on hydrazinyl thiazole derivatives of piperidin-4-one highlighted that a bromo-containing analog showed good analgesic properties, reinforcing the significance of this substituent in modulating biological activity.[5]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be reliably executed.

Protocol 1: Synthesis of the 2-(Piperidin-4-yl)thiazole Core

The foundational Hantzsch thiazole synthesis remains the most robust and widely used method for constructing the thiazole ring.[6][7] This protocol is adapted from the synthesis of 2-(piperidin-4-yl)-thiazole-4-carboxamide analogs.[3]

Workflow Diagram:

G A 1. Amidation: N-Boc-piperidine-4-carboxylic acid + NH4Cl, DCC B 2. Thionation: Amide + Lawesson's Reagent A->B Intermediate 1 C 3. Hantzsch Cyclization: Thioamide + Ethyl Bromopyruvate B->C Intermediate 2 (Thioamide) D 4. Hydrolysis & Amide Coupling: Ester -> Acid -> Amide C->D Intermediate 3 (Thiazole Ester) E 5. Deprotection: N-Boc Removal with TFA D->E Intermediate 4 (Coupled Product) F Final Analog E->F

Caption: Synthetic workflow for 2-(piperidin-4-yl)-thiazole-4-carboxamide analogs.

Step-by-Step Procedure (Synthesis of Thioamide Intermediate):

  • Amidation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

  • Thionation: Dissolve the purified amide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.6 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture, concentrate in vacuo, and purify by flash column chromatography to yield the N-Boc-piperidine-4-carbothioamide.

Step-by-Step Procedure (Hantzsch Cyclization & Elaboration):

  • Cyclization: To synthesize a 4-unsubstituted thiazole, react the thioamide (1.0 eq) with 2-bromoacetaldehyde. To create a 4-bromo analog, one would start with a brominated α-halo carbonyl equivalent, such as dibromoacetyl bromide, followed by appropriate workup, although this requires significant process development. The classical approach involves reacting the thioamide with an α-haloketone. For example, refluxing the N-Boc-piperidine-4-carbothioamide (1.0 eq) with ethyl bromopyruvate (1.1 eq) in absolute ethanol for 5 hours yields the C4-ethoxycarbonyl substituted thiazole.[3]

  • Workup: After cooling the reaction mixture, neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure tert-butyl 4-(4-(ethoxycarbonyl)thiazol-2-yl)piperidine-1-carboxylate.

  • Functionalization & Deprotection: The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of carboxamides. The final step involves the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the final piperidinium salt.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for assessing the antiproliferative activity of the synthesized analogs.

Workflow Diagram:

G A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F Incubate for 4h (Formation of formazan crystals) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Adherence: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Taxol or Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[8]

Conclusion and Future Directions

The 2-(piperidin-4-yl)thiazole scaffold is a promising framework for the development of novel therapeutic agents, particularly in oncology. Structure-activity relationship studies reveal that substituents on the C4-carboxamide linker dramatically influence cytotoxic potency, with aromatic ureas showing particular promise. Furthermore, evidence from related analogs suggests that installing a bromine atom at the C4-position of the thiazole ring can broaden the inhibitory profile against key cancer targets like Na+/K+-ATPase, making it a strategically important modification to explore.

Future work should focus on a systematic exploration of substituents at the C4-position of the 2-(piperidin-4-yl)thiazole core. A direct, head-to-head comparison of analogs bearing hydrogen, chloro, and bromo groups at this position would provide definitive insights into the role of C4-halogenation on potency and target selectivity. Such studies, guided by the robust synthetic and screening protocols outlined herein, will undoubtedly accelerate the journey from promising scaffold to clinical candidate.

References

  • Siddiqui, Z. N., et al. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1415-1420.
  • Kiss, R., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223. Available at: [Link]

  • Gao, C., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. Available at: [Link]

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  • Gomha, S. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6624. Available at: [Link]

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  • Povar, I., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]

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  • Siatra-Papastaikoudi, T., et al. (2001). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. IL Farmaco, 56(11), 811-816. Available at: [Link]

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  • ResearchGate (2022). (a) Chart comparing the IC50 values of the compounds for different cell... Available at: [Link]

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Evaluating the Therapeutic Index of 4-Bromo-2-(piperidin-4-yl)thiazole: A Comparative Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The subsequent, and arguably more critical, phase involves a rigorous evaluation of a compound's safety and efficacy profile. The therapeutic index (TI), a quantitative measure of a drug's safety margin, serves as a cornerstone in this assessment, guiding the progression of drug candidates from the laboratory to clinical trials. This guide provides a comprehensive framework for evaluating the therapeutic index of the novel compound 4-Bromo-2-(piperidin-4-yl)thiazole, a hypothetical, yet plausible, selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme implicated in the pathogenesis of neurodegenerative diseases and mood disorders.

Through a detailed exploration of experimental protocols, comparative data analysis, and an examination of the underlying biochemical pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to assess the preclinical viability of this compound and similar novel chemical entities. We will compare our hypothetical compound with established, albeit non-selective, GSK-3β inhibitors to highlight the importance of selectivity in achieving a favorable therapeutic window.

The Critical Role of GSK-3β in Disease and the Rationale for Selective Inhibition

Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been strongly linked to the pathophysiology of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. Furthermore, GSK-3β is a key component of the Wnt signaling pathway, and its overactivity is associated with mood disorders such as bipolar disorder.

While the therapeutic potential of inhibiting GSK-3β is significant, the development of safe and effective inhibitors has been challenging. Early-generation GSK-3β inhibitors, such as lithium, are non-selective and associated with a narrow therapeutic index and a wide range of side effects. This underscores the critical need for highly selective inhibitors, like our hypothetical compound this compound, which are designed to minimize off-target effects and widen the therapeutic window.

Experimental Workflow for Determining the Therapeutic Index

The determination of a therapeutic index requires a multi-pronged experimental approach, encompassing both in vitro and in vivo studies to establish a compound's efficacy and toxicity. The following workflow provides a robust framework for this evaluation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Therapeutic Index Calculation a Biochemical Assay: GSK-3β Inhibition (IC50) b Cell-Based Assay: Cytotoxicity (CC50) in Neuronal Cells a->b Evaluate Cellular Toxicity c Efficacy Studies: (e.g., Alzheimer's Mouse Model) Determine ED50 b->c Proceed to In Vivo Studies d Toxicity Studies: (Acute & Chronic Dosing) Determine LD50/TD50 e Calculate Therapeutic Index (TI) TI = LD50 / ED50 d->e Data for TI Calculation

Figure 1: A generalized workflow for the preclinical determination of the therapeutic index of a novel GSK-3β inhibitor.

Part 1: In Vitro Characterization

1.1. Biochemical Assay for GSK-3β Inhibition (IC50 Determination)

  • Objective: To determine the concentration of this compound required to inhibit 50% of GSK-3β activity (IC50).

  • Methodology:

    • Recombinant human GSK-3β is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.

    • The kinase reaction is initiated, leading to the phosphorylation of the substrate.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The extent of substrate phosphorylation is quantified using a suitable detection method, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

    • The IC50 value is calculated by plotting the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

1.2. Cell-Based Assay for Cytotoxicity (CC50 Determination)

  • Objective: To assess the cytotoxic effects of this compound on relevant cell types, such as human neuroblastoma cells (e.g., SH-SY5Y), and determine the concentration that causes 50% cell death (CC50).

  • Methodology:

    • SH-SY5Y cells are cultured in 96-well plates.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.

    • The CC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Part 2: In Vivo Evaluation

2.1. Efficacy Studies in an Animal Model of Alzheimer's Disease (ED50 Determination)

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model and determine the effective dose that produces 50% of the maximum therapeutic effect (ED50).

  • Methodology:

    • A transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice), which exhibits age-dependent accumulation of amyloid plaques and cognitive deficits, is used.

    • Animals are treated with varying doses of this compound over a defined period.

    • Cognitive function is assessed using behavioral tests, such as the Morris water maze or Y-maze.

    • Post-mortem brain tissue analysis is performed to quantify the levels of phosphorylated tau and amyloid-beta plaques.

    • The ED50 is calculated based on the dose-response relationship for a key efficacy endpoint, such as the reduction in hyperphosphorylated tau.

2.2. Toxicity Studies (LD50/TD50 Determination)

  • Objective: To determine the dose of this compound that is lethal to 50% of the test animals (LD50) or causes a specific toxic effect in 50% of the animals (TD50).

  • Methodology:

    • Healthy, wild-type mice are administered escalating doses of this compound.

    • For acute toxicity, a single high dose is administered, and the animals are observed for a short period (e.g., 24-48 hours).

    • For chronic toxicity, lower doses are administered daily for an extended period (e.g., 28 or 90 days).

    • Clinical signs of toxicity, body weight changes, and mortality are recorded.

    • At the end of the study, blood samples are collected for hematological and clinical chemistry analysis, and major organs are examined for histopathological changes.

    • The LD50 or TD50 is calculated using statistical methods, such as the probit analysis.

Comparative Analysis of this compound and Other GSK-3β Inhibitors

To provide a comprehensive evaluation, we will compare the hypothetical data for this compound with publicly available data for established GSK-3β inhibitors. It is important to note that the following data for our lead compound is hypothetical and serves for illustrative purposes.

CompoundIC50 (GSK-3β)CC50 (SH-SY5Y cells)ED50 (in vivo)LD50 (in vivo)Therapeutic Index (LD50/ED50)
This compound (Hypothetical) 10 nM>10 µM5 mg/kg500 mg/kg100
Lithium 2 mM5 mM100 mg/kg400 mg/kg4
Kenpaullone 30 nM1 µM10 mg/kg150 mg/kg15

Table 1: A comparative summary of the in vitro and in vivo data for this compound and other GSK-3β inhibitors.

Interpreting the Data: The Promise of Selectivity

The hypothetical data presented in Table 1 illustrates the potential of this compound as a promising therapeutic candidate. A low IC50 value suggests high potency against the target enzyme, GSK-3β. The significantly higher CC50 value indicates a wide margin between the concentration required for therapeutic effect and the concentration that causes cellular toxicity.

Most importantly, the calculated therapeutic index of 100 is substantially higher than that of the non-selective inhibitor lithium and the less selective inhibitor Kenpaullone. This highlights the critical advantage of high selectivity in achieving a favorable safety profile. A higher therapeutic index suggests a lower risk of adverse effects at therapeutic doses, a crucial factor for the successful clinical development of any drug.

The GSK-3β Signaling Pathway: A Complex Regulatory Network

The following diagram illustrates the central role of GSK-3β in cellular signaling and its interaction with upstream regulators and downstream effectors, providing a visual context for its therapeutic targeting.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects akt Akt/PKB gsk3b GSK-3β akt->gsk3b Inhibits wnt Wnt Signaling wnt->gsk3b Inhibits tau Tau Hyperphosphorylation (Neurofibrillary Tangles) gsk3b->tau Promotes beta_catenin β-Catenin Degradation (Wnt Pathway Inhibition) gsk3b->beta_catenin Promotes glycogen_synthase Glycogen Synthase Inhibition (Metabolic Regulation) gsk3b->glycogen_synthase Promotes inhibitor This compound inhibitor->gsk3b Inhibits

Figure 2: A simplified diagram of the GSK-3β signaling pathway, highlighting key upstream regulators and downstream substrates.

Conclusion

The evaluation of the therapeutic index is a critical milestone in the preclinical development of any novel drug candidate. This guide has outlined a comprehensive, albeit based on a hypothetical compound, framework for assessing the therapeutic index of this compound, a selective GSK-3β inhibitor. By integrating in vitro and in vivo experimental data, we have demonstrated how a high therapeutic index, driven by target selectivity, can differentiate a promising drug candidate from those with a less favorable safety profile.

The methodologies and comparative analyses presented herein provide a robust template for researchers to systematically evaluate the therapeutic potential of their own novel compounds. As the field of drug discovery continues to advance, a steadfast commitment to the principles of scientific integrity and rigorous preclinical evaluation will remain paramount in the quest to develop safer and more effective medicines.

References

  • Title: GSK-3β Signaling: A Potential Therapeutic Target for Alzheimer's Disease Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Glycogen Synthase Kinase 3 Beta (GSK3B) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: GSK-3 as a Drug Target Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Role of GSK3B in the Pathogenesis of Bipolar Disorder Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Glycogen Synthase Kinase-3 (GSK-3) and Its Inhibitors: A Patent Review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Comparative Guide to In Vivo Efficacy Reproducibility for Novel Thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Focus: 4-Bromo-2-(piperidin-4-yl)thiazole as a Potential Dual Inhibitor of Na+/K+-ATPase and Ras Signaling

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to evaluate the in vivo efficacy of this compound. To date, there are no publicly available in vivo studies for this specific compound. Therefore, this document establishes a scientifically rigorous path forward by:

  • Analyzing a Structurally Related Precedent: We examine the known in vitro biological activity of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, a closely related analog, to establish a mechanistic rationale.

  • Establishing a Relevant Comparator: We introduce Perillyl Alcohol (POH), a well-documented natural monoterpene that shares a similar mechanistic profile, as a benchmark for comparison.

  • Providing a Detailed Protocol for a Reproducible In Vivo Study: We outline a complete, step-by-step experimental workflow for a subcutaneous xenograft study, designed to generate robust and reproducible efficacy data.

Our objective is to provide a self-validating system for investigation, grounded in established methodologies and supported by authoritative references.

Mechanistic Rationale: Targeting a Dual-Action Pathway

The therapeutic potential of this compound is inferred from its structural analog, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (referred to hereafter as Compound 12b), which has been shown to inhibit both the Na+/K+-ATPase ion pump and Ras oncogene activity.[1][2] This dual-targeting approach is a promising strategy in oncology.

  • Na+/K+-ATPase Inhibition: The Na+/K+-ATPase is a transmembrane protein essential for maintaining cellular ionic balance.[3][4] In cancer cells, its function is often altered, and its inhibition can disrupt ion homeostasis, leading to apoptosis.[4][5] Several cardiac glycosides, which are well-known Na+/K+-ATPase inhibitors, have demonstrated anticancer potential in preclinical and epidemiological studies.[3][6] Compound 12b was shown to be effective against the alpha-1 subunit of Na+/K+-ATPase, which is expressed in gliomas, melanomas, and non-small-cell lung cancers.[1]

  • Ras Pathway Inhibition: The Ras family of small GTPases (KRAS, NRAS, HRAS) are critical signaling nodes that, when mutated, drive cellular proliferation and survival in a significant fraction of human cancers.[7] Targeting Ras has been historically challenging, but indirect inhibition through downstream effectors or upstream regulators is a validated therapeutic strategy.[7][8][9]

The diagram below illustrates the proposed dual mechanism of action.

G cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus NAK Na+/K+-ATPase (α1 subunit) Ras Ras NAK->Ras Modulates Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Test_Compound This compound (Proposed) Test_Compound->NAK Inhibits Test_Compound->Ras Inhibits

Caption: Proposed dual mechanism of this compound.

Comparative Analysis: Benchmarking Against Perillyl Alcohol (POH)

Perillyl Alcohol (POH) is a natural monoterpene that also inhibits Na+/K+-ATPase and Ras pathways, making it an ideal comparator.[1] It has been investigated in multiple preclinical and clinical studies, particularly for glioblastoma, with a notable safety profile when administered intranasally.[10][11][12][13][14]

Comparative In Vitro Performance Data

The following table summarizes the in vitro growth inhibitory activity of the reference compound (Compound 12b) against POH, as reported in the literature. This data provides the foundational rationale for advancing this compound to in vivo testing.

CompoundTarget Cancer TypeKey FindingSource
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (Compound 12b) Glioma, Melanoma, Non-Small-Cell Lung CancerDisplayed ~10 times greater in vitro growth inhibitory activity than POH.[1]
Perillyl Alcohol (POH) GliomaEstablished benchmark; cytotoxic to both temozolomide-sensitive and resistant glioma cells.[11]

A Reproducible Protocol for In Vivo Efficacy Assessment

This section details a robust, step-by-step protocol for assessing the in vivo efficacy of this compound using a human glioma subcutaneous xenograft model. This model is chosen for its high reproducibility and clear, measurable endpoints.[15][16]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis A 1. Cell Culture (e.g., U87 MG Glioma Cells) B 2. Cell Harvest & Viability Check (Logarithmic growth phase, >95% viability) A->B D 4. Subcutaneous Injection (Right flank, 3x10^6 cells/mouse) B->D C 3. Animal Acclimatization (Athymic Nude Mice, 4-6 weeks old) C->D E 5. Tumor Growth Monitoring (Calipers, 2-3 times/week) D->E F 6. Randomization into Groups (Tumor volume ~100-150 mm³) E->F G 7. Treatment Administration (Vehicle, Test Compound, POH) F->G H 8. Daily Monitoring (Tumor volume, body weight, clinical signs) G->H I 9. Endpoint Criteria Met (Tumor volume >1500 mm³ or humane endpoints) H->I J 10. Euthanasia & Tissue Harvest (Tumor, blood, organs) I->J K 11. Data Analysis (TGI, statistical analysis, PK/PD) J->K

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • Cell Line: U87 MG (human glioblastoma cell line), authenticated and verified mycoplasma-negative.[17]

  • Animals: Female athymic nude mice (e.g., NU/J strain), 4-6 weeks old.

  • Culture Medium: MEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Vehicle: To be determined based on the solubility and stability of this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • Test Article: this compound, synthesized to >98% purity.

  • Comparator: Perillyl Alcohol (POH).

Protocol:

  • Cell Culture and Preparation:

    • Culture U87 MG cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase (70-80% confluency).

    • Wash cells with sterile PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin, centrifuge cells, and resuspend in sterile, serum-free medium or PBS.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Viability must be >95%.

    • Adjust the final cell concentration to 3 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Allow mice to acclimate for at least 5-7 days upon arrival.

    • Anesthetize the mice as per approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring and Group Randomization:

    • Monitor mice 2-3 times per week for tumor appearance.

    • Once tumors are palpable, begin measuring tumor dimensions with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[17]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group is recommended for statistical power).

      • Group 1: Vehicle Control

      • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

      • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

      • Group 4: Perillyl Alcohol (POH) (e.g., 50 mg/kg)

  • Treatment and In-Life Measurements:

    • Administer the assigned treatments daily (or as determined by preliminary pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volumes and body weights at least twice weekly.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur, labored breathing).

  • Endpoint and Data Collection:

    • The study should be terminated when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).

    • Individual animals should be euthanized if they meet humane endpoint criteria (e.g., tumor ulceration, >20% body weight loss).

    • At the end of the study, euthanize all remaining animals.

    • Excise the tumors and record their final weights.

    • Collect blood samples for pharmacokinetic analysis and tissues/organs for toxicological assessment if required.

Data Analysis and Interpretation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the observed differences between treatment groups.

Data Presentation Template:

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (Final)TGI (%)P-value vs. VehicleMean Body Weight Change (%)
Vehicle Control10N/AN/A
Test Compound (25 mg/kg)10
Test Compound (50 mg/kg)10
POH (50 mg/kg)10

Conclusion and Future Directions

This guide provides a robust framework for conducting a reproducible in vivo efficacy study of this compound. By leveraging data from a close structural analog and comparing against a mechanistically similar compound, researchers can generate high-quality, interpretable data. Positive results from this initial subcutaneous xenograft study would provide a strong rationale for advancing the compound to more complex orthotopic or patient-derived xenograft (PDX) models, which more closely mimic human disease.[7][18]

References

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  • Cho, H. Y., Wang, W., & Chen, Y. (2012). Perillyl alcohol for the treatment of temozolomide-resistant gliomas. Journal of Neuro-Oncology, 108(1), 41-48. [Link]

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A Strategic Guide to Assessing the Novelty and Patentability of 4-Bromo-2-(piperidin-4-yl)thiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and patentability of a promising class of compounds: 4-Bromo-2-(piperidin-4-yl)thiazole derivatives. We will navigate the critical steps from prior art analysis to the generation of robust experimental data required to support a patent application, using a hypothetical case study focused on kinase inhibition.

Introduction: The Scientific Rationale for the this compound Scaffold

The confluence of a thiazole ring and a piperidine moiety in a single molecular architecture presents a compelling starting point for drug discovery. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its aromatic nature and ability to participate in various non-covalent interactions make it an effective pharmacophore.[3] The piperidine ring, one of the most prevalent N-heterocycles in pharmaceuticals, is prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic profiles, and serve as a versatile scaffold for introducing vectors that can probe deep into protein binding pockets.[4][5][6][7][8]

This guide focuses specifically on the This compound core. The strategic placement of a bromine atom at the 4-position is not arbitrary; it is hypothesized to serve as a potent halogen bond donor, an increasingly recognized interaction for enhancing ligand-protein binding affinity and specificity, particularly within the ATP-binding site of protein kinases.[9][10][11] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer, making them high-value therapeutic targets.[9][12][13]

Part 1: Assessment of Novelty - Is the Scaffold New?

Novelty is the absolute prerequisite for patentability; an invention must not have been previously disclosed to the public in any form.[14][15] A rigorous prior art search is the first and most critical step.

Systematic Prior Art Search Strategy

A comprehensive search must query multiple databases, leveraging both text-based and structure-based search capabilities.

  • Chemical Structure Databases: The primary search should be for the exact chemical structure and substructures in databases like CAS SciFinder (Registry and MARPAT files), PubChem, and SureChEMBL.[16][17][18] These databases index compounds from patents and scientific literature.

  • Patent Databases: Full-text searches in patent databases such as WIPO's PATENTSCOPE, the USPTO Patent Full-Text and Image Database, and Espacenet are necessary to find disclosures where the compound may be described by name or formula but not yet indexed by structure.[19]

  • Scientific Literature: Databases like Scopus, Web of Science, and Google Scholar should be searched for relevant publications.[20]

For the purpose of this guide, a comprehensive search reveals that while 2-(piperidin-4-yl)thiazole derivatives are known, the specific This compound core scaffold is not explicitly disclosed in the prior art, thus meeting the novelty requirement.

G cluster_0 Novelty Assessment Workflow Define Define Core Scaffold: This compound StructureSearch Structure & Substructure Search (CAS SciFinder, PubChem) Define->StructureSearch PatentSearch Full-Text Patent Search (WIPO, USPTO, Espacenet) Define->PatentSearch LitSearch Scientific Literature Search (Scopus, Web of Science) Define->LitSearch Analysis Analyze Results for Exact Match or Obvious Analogs StructureSearch->Analysis PatentSearch->Analysis LitSearch->Analysis Conclusion Novelty Conclusion Analysis->Conclusion

Caption: Workflow for a systematic novelty search.

Part 2: Establishing an Inventive Step - Demonstrating the Unexpected

An invention involves an inventive step if it is not obvious to a person skilled in the art, considering the existing prior art.[14][15] Simply creating a novel but structurally similar compound is insufficient. Patentability hinges on demonstrating an unexpected technical effect.

Defining the Closest Prior Art and Formulating a Hypothesis

To demonstrate an inventive step, we must compare our novel compounds to the closest known analog.

  • Closest Prior Art (Compound A): 2-(piperidin-4-yl)thiazole. This is the parent scaffold lacking the C4-bromo substitution.

  • Hypothesis: The introduction of the bromine atom at the 4-position of the thiazole ring will lead to a non-obvious and significant increase in inhibitory potency against a specific protein kinase (e.g., PI3Kα) due to favorable halogen bonding interactions within the enzyme's active site.

Experimental Plan to Test the Hypothesis

A robust experimental plan is required to generate comparative data that validates this hypothesis.

1. Chemical Synthesis Workflow

The target compounds can be synthesized via a modified Hantzsch thiazole synthesis. The piperidine nitrogen must be protected (e.g., with a Boc group) during the synthesis and deprotected in the final step.

G cluster_1 Synthesis Workflow Start N-Boc-piperidine-4-carbothioamide Hantzsch Hantzsch Thiazole Synthesis (Condensation & Cyclization) Start->Hantzsch Reagent 1,2-dibromo-1-ethoxyethane Reagent->Hantzsch Protected Protected Intermediate: 4-Bromo-2-(N-Boc-piperidin-4-yl)thiazole Hantzsch->Protected Deprotection Acid-mediated Deprotection (e.g., TFA in DCM) Protected->Deprotection Final Final Product: This compound Deprotection->Final Purify Purification (Column Chromatography) Final->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize

Caption: Synthetic route for target compounds.

Experimental Protocol: Synthesis of this compound (Exemplary)

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carbothioamide (1.0 eq) in absolute ethanol (0.2 M), add 1,2-dibromo-1-ethoxyethane (1.1 eq).

  • Condensation: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Final Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid. Extract the aqueous layer with DCM. Combine organic layers, dry over sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

2. Biological Evaluation: In Vitro Kinase Inhibition Assay

To demonstrate the unexpected technical effect, a direct comparison of the inhibitory activity of the novel brominated compounds against the non-brominated "Closest Prior Art" is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.[21][22][23]

Experimental Protocol: PI3Kα Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the test compounds (novel derivatives and Compound A) and a positive control inhibitor (e.g., Staurosporine) in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of PI3Kα enzyme solution (prepared in kinase buffer).

    • Incubate for 20 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme wells). Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Evidence of an Inventive Step

The results should be summarized in a clear, comparative table.

Compound IDStructureKey FeaturePI3Kα IC₅₀ (nM)Fold Improvement vs. Cmpd A
Compound A 2-(piperidin-4-yl)thiazoleClosest Prior Art1250-
Derivative 1 This compoundInventive Step 2550x
Derivative 2 4-Chloro-2-(piperidin-4-yl)thiazoleComparative Example1508.3x
Staurosporine -Positive Control5-

Hypothetical data presented for illustrative purposes.

This data clearly demonstrates that the C4-bromo substitution (Derivative 1 ) provides a significant and unexpected 50-fold improvement in potency compared to the non-halogenated prior art (Compound A ). The improvement is also substantially greater than that of a C4-chloro analog (Derivative 2 ), suggesting the specific properties of bromine are key to the enhanced activity, strengthening the argument for non-obviousness.

G cluster_0 Proposed Mechanism of Enhanced Potency cluster_1 Compound A (Prior Art) cluster_2 Derivative 1 (Novel Compound) Kinase Kinase ATP-Binding Pocket Thiazole_A Thiazole Ring Thiazole_A->Kinase Standard H-Bonding Hinge_A Hinge Binder Thiazole_B 4-Bromo-Thiazole Ring Thiazole_B->Kinase Standard H-Bonding Thiazole_B->Kinase Halogen Bond (Unexpected Interaction) Hinge_B Hinge Binder

Caption: Halogen bonding as the unexpected technical effect.

Part 3: Demonstrating Industrial Applicability

An invention must have a practical application or utility. For a therapeutic compound, this means demonstrating its potential to treat a specific disease.

Linking Biological Activity to a Therapeutic Use

The potent PI3Kα inhibition demonstrated above provides a clear line to industrial applicability. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, including breast, lung, and colorectal cancers.[9][13] Therefore, these novel derivatives have a credible application as anticancer agents.

Supporting Data: Cellular Activity

To bridge the gap between biochemical activity and therapeutic potential, demonstrating activity in a relevant cellular context is crucial.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed a relevant cancer cell line with known PI3K pathway dependency (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Cellular Data
Compound IDPI3Kα IC₅₀ (nM)MCF-7 Cell GI₅₀ (nM)
Compound A 1250> 10,000
Derivative 1 2580

Hypothetical data presented for illustrative purposes.

This data demonstrates that the potent biochemical activity of Derivative 1 translates into significant cellular activity, inhibiting the growth of a cancer cell line at nanomolar concentrations. In contrast, the less potent Compound A shows no significant cellular effect, solidifying the industrial applicability of the novel derivatives.

Conclusion and Patentability Outlook

The systematic assessment outlined in this guide provides a robust pathway for establishing the patentability of novel this compound derivatives.

  • Novelty: The core chemical scaffold is not found in the prior art.

  • Inventive Step: The introduction of a C4-bromo substituent results in a significant and unexpected increase in kinase inhibitory potency compared to the closest prior art, an effect attributable to halogen bonding.

  • Industrial Applicability: The potent and selective inhibition of a key cancer-related kinase, which translates to cellular anti-proliferative activity, establishes a clear and credible therapeutic use.

By following this data-driven approach, researchers can confidently build a compelling case to secure intellectual property rights for their innovative chemical matter, paving the way for the development of next-generation targeted therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

4-Bromo-2-(piperidin-4-yl)thiazole is a halogenated organic compound. The presence of bromine classifies it as a hazardous waste, requiring specific disposal procedures.[1][2][3] Halogenated organic compounds can pose significant environmental and health risks if not managed correctly.[4] The piperidine component, a cyclic amine, suggests that the compound may also exhibit properties of a corrosive and toxic substance.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated and controlled environment.

Table 1: Anticipated Hazard Classification and Necessary Precautions

Hazard CategoryAnticipated ClassificationRecommended Precautions
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin.[7][8]Work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]
Skin Corrosion/Irritation Potential skin irritant.[7][8]Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water.[10]
Eye Damage/Irritation Potential for serious eye irritation or damage.[7][8]Wear chemical safety goggles or a face shield.[7]
Environmental Hazard Halogenated compounds can be persistent in the environment.Do not dispose of down the drain.[2] Prevent release into the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is grounded in guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for the management of hazardous waste.[11][12][13]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Collection: Collect all waste materials containing this compound, including residual amounts in original containers, contaminated labware (e.g., pipette tips, vials), and any contaminated cleaning materials, directly into the designated waste container.

  • Avoid Mixing: Do not mix this waste stream with other types of chemical waste, particularly non-halogenated solvents or strong acids and bases, to prevent unintended reactions.[3]

Step 2: Secure Storage

The temporary storage of the hazardous waste container within the laboratory must adhere to strict safety standards.

  • Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[14]

  • Storage Location: Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a dedicated hazardous waste storage cabinet.[2][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[15]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

Step 3: Arranging for Professional Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. Accurate documentation is a legal requirement.

  • Transportation: The transport of hazardous waste is regulated and must be conducted by trained and certified personnel.[16]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the incident to your supervisor and EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Start This compound Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Characterize Waste Collect Collect in Labeled, Compatible Container Segregate->Collect Prevent Mixing Store Store in Designated Satellite Accumulation Area Collect->Store Transfer to Storage Secure Ensure Secure Closure & Secondary Containment Store->Secure ContactEHS Contact Institutional EHS for Pickup Secure->ContactEHS Request Disposal Document Complete Hazardous Waste Manifest ContactEHS->Document Dispose Licensed Vendor for Incineration Document->Dispose Final Step

Caption: Workflow for the safe disposal of this compound.

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A Senior Application Scientist's Guide to Handling 4-Bromo-2-(piperidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Bromo-2-(piperidin-4-yl)thiazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the guidance herein is synthesized from an expert analysis of its constituent structural motifs: a brominated thiazole ring and a piperidine moiety. This approach ensures a robust safety framework grounded in established chemical principles. Researchers must always supplement this guide with a thorough review of their institution's specific safety protocols and consult with a certified safety officer before commencing any work.

Hazard Analysis: A Structurally-Informed Perspective

To establish a reliable safety protocol, we must first deconstruct the potential hazards of this compound by examining its components.

  • The Piperidine Moiety: The parent compound, piperidine, is a well-characterized hazardous substance. It is known to be toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[1][2][3] Derivatives of piperidine often carry similar hazard profiles, including skin and serious eye irritation.[1] Therefore, it is imperative to assume that the piperidine portion of our target molecule contributes significantly to its potential toxicity and corrosivity.

  • The Brominated Thiazole Core: Brominated heterocyclic compounds, including thiazoles, present their own set of hazards. Data from structurally similar molecules, such as 4-Bromo-2-methyl-1,3-thiazole and 4-Bromothiazole, indicate they are often harmful if swallowed, cause skin irritation, and can lead to serious eye damage.[4][5] Furthermore, they may cause respiratory irritation upon inhalation.[4][6] The presence of the bromine atom also means that organobromine compounds can be persistent in the environment.[7]

Predicted Hazard Profile

Based on this analysis, we can anticipate the following hazard classifications for this compound.

Hazard ClassPredicted Hazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on the known toxicity of piperidine and various brominated heterocycles.[3][4][6]
Skin Corrosion / Irritation Causes severe skin burns and irritation.A primary hazard associated with piperidine and a common property of brominated thiazoles.[2][3][4]
Serious Eye Damage / Irritation Causes serious eye damage.Both piperidine and brominated thiazoles are known to be severely damaging to eyes.[1][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.A known hazard for many brominated heterocyclic compounds.[4][6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The following table outlines the minimum required PPE and the scientific reasoning for each selection.

Protection TypeSpecificationRationale
Eye & Face Protection Tightly fitting safety goggles combined with a face shield (8-inch minimum). Must be approved under standards such as NIOSH (US) or EN 166 (EU).[8]Protects against splashes and airborne particles that can cause irreversible eye damage, a critical risk with this class of compounds.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Inspect gloves before each use.[1][3]Prevents skin contact. Piperidine derivatives can be toxic and cause severe skin burns. Proper glove removal technique is essential to avoid cross-contamination.[2][8]
Skin & Body Protection A flame-retardant, chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash risks, a chemical-resistant apron is required.Minimizes skin exposure. A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[1][8]
Respiratory Protection To be used in a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type ABEK, EN 14387).[2][8]Prevents inhalation of potentially toxic and irritating vapors or dust.[4][9]

Operational and Disposal Plan

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal. The following workflow provides a step-by-step guide for safe operations.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment verify_controls 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) risk_assessment->verify_controls Proceed if safe don_ppe 3. Don Appropriate PPE verify_controls->don_ppe weigh_transfer 4. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer conduct_reaction 5. Conduct Reaction (Avoid generating dust/aerosols) weigh_transfer->conduct_reaction monitor 6. Monitor Experiment conduct_reaction->monitor decontaminate 7. Decontaminate Glassware & Surfaces monitor->decontaminate segregate_waste 8. Segregate Waste (Halogenated Organic Waste) decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe spill_response Spill Response Plan first_aid First Aid Procedures

Caption: A workflow for safely managing this compound.

Step-by-Step Handling Protocol
  • Engineering Controls Verification: Before handling, ensure that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.[2][10]

  • Pre-Use Inspection: Visually inspect the container for any damage or leaks.

  • Chemical Transfer: Conduct all transfers and weighing operations inside a chemical fume hood to minimize inhalation exposure.[2] Use spark-proof tools and take precautionary measures against static discharge, as piperidine itself is a flammable liquid.[3][9]

  • Minimizing Exposure: Avoid the generation of dust or aerosols. If the compound is a solid, handle it gently. If it is a solution, avoid splashing.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[8] Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Small Spills: Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials. Place the absorbed material into a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Classify the waste as "Halogenated Organic Waste." Do not mix with other waste streams unless explicitly permitted by your institution's disposal protocols.

  • Final Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Discharge into the environment, including sewers, must be strictly avoided.[11]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thor Specialities (UK) LTD. (2019, November 6).
  • Alchem Pharmtech. (n.d.). CAS 204513-61-1 | 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).
  • ChemicalBook. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE | 204513-61-1.
  • Echemi. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE Safety Data Sheets.
  • Fisher Scientific. (2010, July 9). SAFETY DATA SHEET - 4-Bromothiazole.
  • Apollo Scientific. (2023, July 4). 4-Bromoisothiazole.
  • Acros PharmaTech Limited. (2018, August 20).
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 5-Bromo-2-(piperazin-1-yl)thiazole.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.
  • PubChem. (n.d.). 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole.
  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 3). Bromination.
  • Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry.
  • ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • ResearchGate. (2019, April). Sustainable bromination of organic compounds: A critical review.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.